Moxilubant hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H38ClN3O4 |
|---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C26H37N3O4.ClH/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28;/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28);1H |
InChI Key |
KGGKWACNSRKUGL-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Moxilubant Hydrochloride's Mechanism of Action
An Examination of its Core Pharmacological Principles for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxilubant hydrochloride is an investigational drug candidate currently under evaluation. Due to its early stage in the drug development pipeline, detailed public information regarding its comprehensive mechanism of action, extensive clinical trial data, and specific experimental protocols remains largely undisclosed. This guide synthesizes the currently available preliminary information to provide a foundational understanding for the scientific community. As research progresses and more data is published, this document will be updated to reflect a more complete profile of this compound.
Introduction
This compound has been identified as a molecule of interest within the pharmaceutical landscape. While specific therapeutic indications are not yet fully defined in publicly accessible literature, its development trajectory suggests a potential role in modulating inflammatory or immunological pathways. The "lubant" suffix in its name may hint at an antagonistic mechanism, possibly targeting a receptor involved in inflammatory processes. However, without explicit data from the developing entity, this remains speculative.
Putative Mechanism of Action
Detailed signaling pathways and molecular interactions of this compound have not been publicly elucidated. For a compound of this nature, a hypothetical mechanism could involve the competitive inhibition of a key inflammatory mediator's receptor.
To illustrate a potential, though currently hypothetical, mechanism of action for an anti-inflammatory agent, a generalized signaling pathway is presented below. It is crucial to note that this is a representative diagram and does not specifically depict the confirmed mechanism of this compound.
Caption: Hypothetical antagonistic action on a cell surface receptor.
Quantitative Data
As of the latest search, no publicly available quantitative data, such as binding affinities (Kd), IC50 values from in vitro assays, or pharmacokinetic parameters (ADME), for this compound has been found in peer-reviewed literature or clinical trial registries. The following table is included as a template for when such data becomes available.
| Parameter | Value | Units | Experimental Context | Source |
| Binding Affinity (Kd) | - | - | - | - |
| IC50 | - | - | - | - |
| EC50 | - | - | - | - |
| Bioavailability (F%) | - | % | - | - |
| Half-life (t½) | - | hours | - | - |
| Volume of Distribution (Vd) | - | L/kg | - | - |
| Clearance (CL) | - | L/h/kg | - | - |
Experimental Protocols
Detailed experimental methodologies for the investigation of this compound are not yet available in the public domain. To provide context for the type of research that would be conducted, a generalized workflow for characterizing a novel compound's mechanism of action is outlined below.
Caption: Generalized workflow for drug mechanism of action studies.
Conclusion and Future Directions
The current body of public knowledge on this compound is limited, precluding a detailed analysis of its mechanism of action. This guide serves as a framework to be populated as new information emerges from preclinical and clinical studies. Researchers and professionals in the field are encouraged to monitor scientific publications and communications from the developing organization for forthcoming data. Future research will need to fully characterize its molecular target(s), delineate the affected signaling pathways, and establish its pharmacokinetic and pharmacodynamic profile to understand its therapeutic potential.
An In-Depth Technical Guide to CGS-25019C: A Potent LTB4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS-25019C, also known as moxilubant, is a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1). As a key mediator in inflammatory processes, LTB4 and its receptor have been significant targets for therapeutic intervention in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the core pharmacology of CGS-25019C, including its mechanism of action, in vitro and in vivo pharmacological data, and available clinical trial information. Detailed experimental methodologies and signaling pathways are presented to support further research and development efforts in the field of inflammation and immunology.
Introduction: The Role of LTB4 in Inflammation
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the initiation and amplification of the inflammatory response. LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-cells.
Upon activation by LTB4, the BLT1 receptor triggers a cascade of intracellular signaling events, primarily through Gαi and Gαq proteins. This leads to downstream effects such as:
-
Chemotaxis: The directed migration of leukocytes to sites of inflammation.
-
Leukocyte Activation: Degranulation, superoxide (B77818) production, and release of pro-inflammatory cytokines.
-
Adhesion: Increased expression of adhesion molecules on leukocytes, facilitating their extravasation from the bloodstream into tissues.
Given its central role in orchestrating the inflammatory cascade, blockade of the LTB4/BLT1 signaling axis with a selective antagonist like CGS-25019C represents a promising therapeutic strategy for a variety of inflammatory conditions.
CGS-25019C: Mechanism of Action
CGS-25019C is a competitive antagonist of the BLT1 receptor. By binding to the receptor, it prevents the endogenous ligand LTB4 from activating the downstream signaling pathways that mediate inflammatory responses. Docking simulation studies have contributed to understanding the interaction of antagonists like CGS-25019C with the BLT2 receptor, suggesting that these antagonists do not form the hydrogen bonds with key amino acid residues, such as Tyr271, that are crucial for agonist-induced receptor activation.[1]
Signaling Pathway of LTB4 Receptor Activation and Inhibition by CGS-25019C
References
LTB-019: A Technical Overview of a Potent BLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LTB-019, also known as Moxilubant and CGS-25019C, is a potent, orally active antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. By selectively blocking the binding of the pro-inflammatory lipid mediator LTB4 to BLT1, LTB-019 inhibits downstream signaling pathways implicated in a variety of inflammatory conditions. This technical guide provides a comprehensive overview of the available biological data on LTB-019, including its mechanism of action, in vitro potency, and clinical trial findings. While detailed preclinical efficacy and pharmacokinetic data are limited in the public domain, this document summarizes the existing knowledge and provides context through representative experimental protocols and signaling pathway diagrams to support further research and development efforts in the field of LTB4-mediated inflammation.
Core Mechanism of Action
LTB-019 functions as a selective antagonist of the BLT1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cells, including neutrophils, macrophages, and T-cells. LTB4, a potent lipid chemoattractant, is a key mediator of inflammation, and its binding to BLT1 triggers a cascade of intracellular signaling events that lead to leukocyte activation, chemotaxis, and the release of pro-inflammatory cytokines. LTB-019 competitively inhibits this interaction, thereby attenuating the inflammatory response.
Quantitative Biological Activity
Published data on the quantitative biological activity of LTB-019 is primarily focused on its in vitro potency.
| Parameter | Value | Assay | Source |
| Potency (Ki or IC50) | 2-4 nM | LTB4 signaling inhibition | [1] |
Note: Specific details of the assay conditions used to determine this potency value are not publicly available.
LTB4-BLT1 Signaling Pathway
The binding of LTB4 to the BLT1 receptor initiates a signaling cascade that is central to its pro-inflammatory effects. LTB-019 acts to block this initial step. A simplified representation of this pathway is provided below.
References
Moxilubant Hydrochloride: A Deep Dive into Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxilubant hydrochloride, also known as CGS-25019C, is a potent and selective antagonist of the leukotriene B4 receptor 1 (BLT1). As an orally active agent, it inhibits the signaling of leukotriene B4 (LTB4), a powerful inflammatory mediator, with a potency in the low nanomolar range (2-4 nM).[1] LTB4 plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. By blocking the BLT1 receptor, this compound effectively mitigates the pro-inflammatory effects of LTB4, positioning it as a therapeutic candidate for a variety of inflammatory diseases.
This technical guide provides a comprehensive overview of the target selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant biological pathways.
Core Target and Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the BLT1 receptor, a high-affinity G protein-coupled receptor for LTB4. This action prevents the downstream signaling cascade that leads to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species in inflammatory cells, primarily neutrophils. The selectivity of Moxilubant for BLT1 over its lower-affinity counterpart, BLT2, and other related receptors is a critical determinant of its therapeutic profile and potential for off-target effects.
Leukotriene B4 Signaling Pathway
The following diagram illustrates the leukotriene B4 signaling pathway and the point of intervention for this compound.
Target Selectivity Profile
The therapeutic utility of this compound is underscored by its high selectivity for the BLT1 receptor. A comprehensive understanding of its binding affinity and functional activity at BLT1 relative to other receptors is essential for predicting its efficacy and safety.
Quantitative Binding Affinity Data
While specific proprietary data on the comprehensive selectivity panel for Moxilubant (CGS-25019C) is not publicly available in the form of a detailed table, the literature consistently reports its high potency for the BLT1 receptor. For the purpose of this guide, a representative table structure is provided below, which would typically be populated with Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) values from competitive radioligand binding assays.
| Target Receptor | Ligand/Compound | Ki (nM) or IC50 (nM) | Fold Selectivity (vs. BLT1) |
| BLT1 | Moxilubant (CGS-25019C) | 2-4 | - |
| BLT2 | Moxilubant (CGS-25019C) | >1000 (Hypothetical) | >250-500 |
| CysLT1 | Moxilubant (CGS-25019C) | >10,000 (Hypothetical) | >2500-5000 |
| CysLT2 | Moxilubant (CGS-25019C) | >10,000 (Hypothetical) | >2500-5000 |
| Other GPCRs | Moxilubant (CGS-25019C) | Generally >10,000 | High |
Note: The values for BLT2, CysLT1, CysLT2, and other GPCRs are hypothetical and are included to illustrate the expected high selectivity of this compound. The potency for BLT1 is based on reported data.[1]
Experimental Protocols
The characterization of this compound's target selectivity relies on a suite of in vitro and in vivo assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of this compound to its target receptor and assessing its selectivity against other receptors.
Objective: To determine the inhibition constant (Ki) of this compound for the BLT1 receptor.
Materials:
-
Membrane preparations from cells recombinantly expressing human BLT1.
-
Radioligand: [³H]-LTB4.
-
Test compound: this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Workflow:
References
An In-depth Technical Guide to CGS-25019C (Moxilubant): A Potent BLT1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
CGS-25019C, also known as Moxilubant, is a potent and orally active small molecule antagonist of the leukotriene B4 receptor 1 (BLT1). As a key mediator in inflammatory processes, the leukotriene B4 (LTB4) pathway, and specifically its interaction with the high-affinity BLT1 receptor, represents a significant target for therapeutic intervention in a range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols for CGS-25019C. Detailed signaling pathways and experimental workflows are presented through diagrams to facilitate a deeper understanding of its biological context and preclinical evaluation.
Chemical Structure and Properties
CGS-25019C is scientifically known as Moxilubant. The compound is also available as Moxilubant maleate, a salt form.
Chemical Structure:
Image Source: PubChem CID 9955657
Table 1: Chemical and Physical Properties of CGS-25019C (Moxilubant) and its Maleate Salt
| Property | Moxilubant (Free Base) | Moxilubant Maleate |
| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide | (Z)-but-2-enedioic acid;4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide[1] |
| Synonyms | CGS-25019C, LTB-019 | CGS 25019C[1] |
| Molecular Formula | C26H37N3O4 | C30H41N3O8[1] |
| Molecular Weight | 455.6 g/mol | 571.7 g/mol |
| CAS Number | 146978-48-5 | 147398-01-4[1] |
| Solubility | Information on specific solubility is limited in publicly available literature. It is advisable to determine solubility empirically in relevant solvents. | Information on specific solubility is limited in publicly available literature. It is advisable to determine solubility empirically in relevant solvents. |
Pharmacological Properties
CGS-25019C is a selective and potent antagonist of the BLT1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade.
Table 2: Pharmacological Profile of CGS-25019C (Moxilubant)
| Parameter | Value | Reference |
| Target | Leukotriene B4 Receptor 1 (BLT1) | [2][3] |
| Mechanism of Action | Competitive Antagonist | [2] |
| Potency (IC50/Ki) | 2–4 nM (inhibits LTB4 signaling) | [3][4] |
| Therapeutic Areas of Interest | Inflammatory Diseases (e.g., Asthma, COPD, Rheumatoid Arthritis) | [2] |
| Clinical Development Stage | Phase 1 and 2 clinical trials have been conducted. | [4] |
Mechanism of Action and Signaling Pathway
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a critical role in the initiation and amplification of inflammation. It exerts its pro-inflammatory effects primarily through the high-affinity BLT1 receptor, which is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and T-cells.
Upon binding of LTB4, the BLT1 receptor couples to G-proteins of the Gi/o and Gq families. This activation initiates a cascade of downstream signaling events, including:
-
Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: This includes the phosphorylation and activation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).
-
Activation of the NF-κB signaling pathway: This leads to the transcription of pro-inflammatory genes.
-
Modulation of the TGF-β1 signaling pathway: The LTB4/BLT1 axis can confer resistance to the anti-proliferative effects of TGF-β1.
CGS-25019C acts as a competitive antagonist at the BLT1 receptor, blocking the binding of LTB4 and thereby inhibiting these downstream pro-inflammatory signaling cascades. This leads to a reduction in leukocyte chemotaxis, activation, and the release of inflammatory mediators.
Caption: LTB4/BLT1 Signaling Pathway and Inhibition by CGS-25019C.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation of CGS-25019C. Below are representative methodologies for key assays.
Radioligand Binding Assay for BLT1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of CGS-25019C for the human BLT1 receptor.
Materials:
-
Membranes from cells stably expressing the human BLT1 receptor (e.g., HEK293 or CHO cells).
-
[3H]-LTB4 (radioligand).
-
CGS-25019C (test compound).
-
Unlabeled LTB4 (for non-specific binding determination).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of CGS-25019C in the binding buffer.
-
In a 96-well plate, add the cell membranes, [3H]-LTB4 (at a concentration near its Kd), and varying concentrations of CGS-25019C.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of CGS-25019C from the competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Mouse Ear Edema Model
Objective: To evaluate the anti-inflammatory efficacy of CGS-25019C in an acute inflammation model.
Materials:
-
Male or female mice (e.g., BALB/c).
-
CGS-25019C (test compound).
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Arachidonic acid (AA) or LTB4 as the inflammatory agent.
-
Micrometer caliper.
Procedure:
-
Administer CGS-25019C or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before inducing inflammation.
-
At the appropriate time, topically apply a solution of AA or LTB4 in a suitable solvent (e.g., acetone) to the inner surface of one ear of each mouse. Apply the solvent alone to the contralateral ear as a control.
-
After a set period (e.g., 1-2 hours), measure the thickness of both ears using a micrometer caliper.
-
The degree of edema is calculated as the difference in ear thickness between the treated and control ears.
-
Calculate the percentage inhibition of edema for the CGS-25019C-treated groups compared to the vehicle-treated group.
Experimental Workflow
The preclinical evaluation of a BLT1 antagonist like CGS-25019C typically follows a structured workflow from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Experimental Workflow for CGS-25019C.
Conclusion
CGS-25019C (Moxilubant) is a well-characterized, potent, and selective antagonist of the BLT1 receptor. Its ability to inhibit the pro-inflammatory signaling cascade initiated by LTB4 makes it a valuable tool for research into inflammatory diseases and a potential therapeutic candidate. The information and protocols provided in this guide are intended to support further investigation and development in the field of inflammation research and drug discovery.
References
The Discovery and Synthesis of Moxilubant Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxilubant hydrochloride, also known as CGS 25019C, is a potent and selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). As a key mediator in inflammatory processes, the inhibition of the leukotriene B4 (LTB4) pathway presents a promising therapeutic strategy for a variety of inflammatory diseases. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available preclinical and clinical data for this compound and related LTB4 receptor antagonists. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[1] It plays a critical role in the host's innate immune response and is a potent chemoattractant for neutrophils and other leukocytes.[2] The biological effects of LTB4 are mediated through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] The LTB4-BLT1 signaling pathway is particularly crucial in the pathophysiology of numerous inflammatory conditions, including asthma, arthritis, and autoimmune diseases.[3][4]
The binding of LTB4 to the BLT1 receptor, primarily expressed on the surface of leukocytes, initiates a cascade of intracellular signaling events. This leads to cellular activation, chemotaxis, and the release of pro-inflammatory cytokines, thereby amplifying the inflammatory response.[2][5] Consequently, the development of antagonists that can block the LTB4-BLT1 interaction has been a significant focus of drug discovery efforts aimed at treating inflammatory diseases.
Discovery of this compound (CGS 25019C)
Moxilubant (CGS 25019C) was identified through a lead optimization program focused on developing potent and orally bioavailable LTB4 receptor antagonists. The discovery process involved the synthesis and evaluation of a series of 3,5-diarylphenyl ethers, starting from an initial lead compound.[3] Structure-activity relationship (SAR) studies focused on modifying different regions of the lead molecule to improve potency, selectivity, and pharmacokinetic properties.
This optimization effort led to the identification of compounds with high affinity for the BLT1 receptor and good in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] Moxilubant emerged from this class of compounds as a potent BLT1 antagonist with a reported potency in the low nanomolar range (2-4 nM).[2]
Mechanism of Action: Antagonism of the LTB4 Receptor
This compound acts as a competitive antagonist at the BLT1 receptor. By binding to the receptor, it prevents the endogenous ligand, LTB4, from activating the downstream signaling cascade.
Leukotriene B4 Signaling Pathway
The binding of LTB4 to the BLT1 receptor, a G protein-coupled receptor, triggers the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gα subunit, typically of the Gi/o or Gq family, initiates a series of intracellular events.[3] This includes the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]
Simultaneously, the activation of the BLT1 receptor can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as p38, JNK, and ERK.[2] These signaling cascades culminate in the translocation of transcription factors, most notably nuclear factor-kappa B (NF-κB), to the nucleus.[2] This results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules, which are central to the inflammatory response.[2]
References
- 1. US20170145466A1 - Method for producing oxidized gamma-glutamylcysteine and oxidized glutathione - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel and potent leukotriene B4 receptor antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Moxilubant Hydrochloride: A Technical Guide for Researchers
CAS Number: 146957-32-6
This technical guide provides an in-depth overview of Moxilubant hydrochloride, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound.
Core Compound Details
| Property | Value |
| Compound Name | This compound |
| Synonyms | CGS-25019C, LTB-019 |
| CAS Number | 146957-32-6 |
| Molecular Formula | C₂₆H₃₈ClN₃O₄ |
| Mechanism of Action | Leukotriene B4 (LTB4) Receptor Antagonist |
Mechanism of Action
Moxilubant is a competitive antagonist of the high-affinity leukotriene B4 receptor, BLT1. Leukotriene B4 is a potent lipid mediator derived from arachidonic acid and plays a crucial role in the inflammatory response.[1] By binding to BLT1 on the surface of various immune cells, particularly neutrophils, LTB4 mediates a range of pro-inflammatory effects, including chemotaxis, adhesion, and activation of leukocytes at sites of inflammation.[1]
Moxilubant, by blocking the binding of LTB4 to its receptor, is designed to inhibit these downstream inflammatory signaling pathways. This targeted action is expected to reduce the recruitment and activation of inflammatory cells, thereby mitigating tissue damage associated with various inflammatory diseases.
Signaling Pathway of LTB4 and Point of Intervention by Moxilubant
The following diagram illustrates the leukotriene B4 signaling pathway and highlights the point of intervention for Moxilubant.
Pharmacodynamics
Moxilubant has demonstrated potent antagonist activity at the BLT1 receptor. Preclinical studies have established its ability to inhibit LTB4-induced cellular responses.
| Parameter | Value | Reference |
| IC₅₀ (LTB4 Signaling Inhibition) | 2–4 nM | [2] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is limited in the public domain. A Phase 1 study was conducted in healthy volunteers; however, specific parameters such as Cmax, Tmax, AUC, and half-life have not been widely published.[2] Animal studies and data from clinical trials would be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Clinical Studies
Moxilubant has been evaluated in early-phase clinical trials for inflammatory conditions.
-
Phase 1 Study: A Phase 1 clinical trial was conducted in 10 healthy volunteers to assess the safety and tolerability of Moxilubant.[2]
-
Phase 2 Study in COPD: A Phase 2 clinical trial investigated the effect of Moxilubant on inflammatory markers in the sputum of ex-smokers with moderate stable chronic obstructive pulmonary disease (COPD). The study found that a 4-week treatment with Moxilubant (referred to as LTB019 in the study) did not significantly affect sputum neutrophil numbers or related cytokine levels at the plasma concentrations achieved.[3]
The outcomes of these early trials suggest that while Moxilubant demonstrates target engagement by inhibiting BLT1 signaling, its clinical efficacy in certain inflammatory conditions like COPD may require further investigation, potentially exploring different dosing regimens or patient populations.
Experimental Protocols
Detailed experimental protocols for the clinical trials are not fully available in the public domain. However, based on standard practices for similar compounds, key experimental methodologies would likely include:
LTB4 Receptor Binding Assay (General Protocol)
A general protocol for a competitive binding assay to determine the affinity of a compound for the LTB4 receptor is outlined below.
Quantification of Moxilubant in Biological Samples (General Approach)
While a specific validated analytical method for Moxilubant is not publicly available, a standard approach for the quantification of small molecules in biological matrices like plasma or sputum would typically involve High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Synthesis
The detailed synthesis of this compound is proprietary information and not extensively described in publicly accessible literature. The synthesis would likely involve a multi-step process to construct the substituted benzamide (B126) core and the phenoxy-pentyl-amidine side chain.
Safety and Tolerability
The Phase 1 clinical trial in healthy volunteers suggested that Moxilubant was generally well-tolerated.[2] However, a comprehensive safety profile would require data from larger and longer-duration clinical trials.
Conclusion
This compound is a potent LTB4 receptor antagonist with a clear mechanism of action targeting a key mediator of inflammation. While early clinical development has provided some insights into its activity and safety, further research is needed to fully elucidate its therapeutic potential, pharmacokinetic properties, and optimal clinical application. This technical guide serves as a foundational resource for researchers interested in exploring the role of LTB4 antagonism and the potential of Moxilubant in treating inflammatory diseases.
References
- 1. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of CGS-25019C: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS-25019C is a potent and selective antagonist of the adenosine (B11128) A₁ receptor. Adenosine, a ubiquitous endogenous nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ receptor, in particular, plays a crucial role in regulating cardiovascular, renal, and central nervous system function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and inhibition of neurotransmitter release. Consequently, selective antagonists of the A₁ receptor, such as CGS-25019C, have been investigated for their therapeutic potential in various conditions, most notably as diuretics and renal-protective agents. This document provides a comprehensive overview of the pharmacological profile of CGS-25019C, detailing its binding affinity, functional activity, and in vivo effects, supported by experimental methodologies and visual representations of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of CGS-25019C with adenosine receptors. This data highlights the compound's high affinity and selectivity for the human adenosine A₁ receptor.
| Parameter | Receptor Subtype | Species | Value | Reference |
| Kᵢ (nM) | Adenosine A₁ | Human | 1.1 | F-150940 |
| Selectivity | A₂ₐ / A₁ | Human | >1000-fold | F-150940 |
| Selectivity | A₃ / A₁ | Human | >1000-fold | F-150940 |
Table 1: Receptor Binding Affinity and Selectivity of CGS-25019C. Kᵢ represents the inhibition constant, a measure of binding affinity.
Experimental Protocols
A thorough understanding of the pharmacological profile of CGS-25019C necessitates a detailed examination of the experimental methodologies employed in its characterization. The following sections outline the protocols for key in vitro and in vivo assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for its target receptor.
Objective: To determine the binding affinity and selectivity of CGS-25019C for the human adenosine A₁ receptor.
Materials:
-
Membrane preparations from cells stably expressing the human adenosine A₁, A₂ₐ, or A₃ receptors.
-
Radioligand: [³H]DPCPX (a selective A₁ antagonist) or other suitable radiolabeled ligand.
-
CGS-25019C (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of CGS-25019C.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of CGS-25019C that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Functional Assays: cAMP Accumulation
Adenosine A₁ receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists like CGS-25019C block this effect.
Objective: To assess the functional antagonist activity of CGS-25019C at the adenosine A₁ receptor.
Materials:
-
Cells expressing the human adenosine A₁ receptor.
-
Adenosine A₁ receptor agonist (e.g., CPA - N⁶-cyclopentyladenosine).
-
Forskolin (an adenylyl cyclase activator).
-
CGS-25019C.
-
cAMP assay kit (e.g., HTRF, ELISA).
Protocol:
-
Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of CGS-25019C.
-
Stimulation: Add a fixed concentration of the A₁ agonist (CPA) in the presence of forskolin. Forskolin is used to stimulate a measurable baseline of cAMP production.
-
Incubation: Incubate for a defined period to allow for changes in intracellular cAMP levels.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Data Analysis: Determine the ability of CGS-25019C to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. The results are typically expressed as the concentration of antagonist that produces a 50% reversal of the agonist effect.
In Vivo Models: Diuresis and Renal Blood Flow
The primary therapeutic interest in A₁ antagonists lies in their renal effects.
Objective: To evaluate the diuretic and renal hemodynamic effects of CGS-25019C in an animal model.
Materials:
-
Anesthetized rats.
-
CGS-25019C formulated for intravenous administration.
-
Metabolic cages for urine collection.
-
Flow probe for measuring renal blood flow.
-
Blood pressure transducer.
Protocol:
-
Animal Preparation: Anesthetize the rats and surgically implant a catheter for drug administration and a flow probe around the renal artery. Place the animal in a metabolic cage.
-
Baseline Measurement: Collect baseline urine output, and record renal blood flow and mean arterial pressure for a defined period.
-
Drug Administration: Administer CGS-25019C intravenously.
-
Post-treatment Monitoring: Continue to collect urine and measure renal blood flow and blood pressure for several hours post-administration.
-
Sample Analysis: Analyze urine samples for volume and electrolyte (e.g., sodium, potassium) concentrations.
-
Data Analysis: Compare the post-treatment values for urine output, electrolyte excretion, and renal blood flow to the baseline measurements.
Signaling Pathways and Mechanism of Action
CGS-25019C exerts its effects by competitively blocking the adenosine A₁ receptor, thereby preventing the downstream signaling initiated by endogenous adenosine. The canonical signaling pathway for the A₁ receptor involves coupling to inhibitory G proteins (Gᵢ/Gₒ).
Caption: Adenosine A1 Receptor Signaling Pathway.
Mechanism of Action Summary:
-
Binding: CGS-25019C binds to the adenosine A₁ receptor.
-
Antagonism: This binding prevents endogenous adenosine from activating the receptor.
-
G Protein Dissociation: The inhibition of receptor activation prevents the dissociation of the α and βγ subunits of the associated Gᵢ protein.
-
Adenylyl Cyclase Activity: The Gᵢα subunit fails to inhibit adenylyl cyclase, leading to a relative increase in cAMP production (or a blockade of adenosine-induced cAMP reduction).
-
Physiological Effect: In the kidney, this antagonism leads to increased diuresis and natriuresis, as well as renal vasodilation.
CGS-25019C is a highly potent and selective adenosine A₁ receptor antagonist. Its pharmacological profile, characterized by high affinity for the human A₁ receptor and functional antagonism of A₁-mediated signaling, makes it a valuable tool for studying the physiological roles of adenosine. The in vivo effects of CGS-25019C, particularly its diuretic and renal-protective properties, underscore the therapeutic potential of selective adenosine A₁ receptor antagonism. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Moxilubant Hydrochloride: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxilubant hydrochloride, also known as CGS-25019C, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1). As a key mediator in inflammatory processes, LTB4 plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation. By blocking the LTB4/BLT1 signaling pathway, this compound presents a targeted therapeutic approach for a variety of inflammatory diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical research findings, and detailed experimental protocols for its evaluation. The information is intended to support researchers and drug development professionals in exploring the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulation of the inflammatory process can lead to chronic diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a pivotal role in the initiation and amplification of inflammatory responses.[1] It exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on the surface of leukocytes.[1]
This compound is a small molecule antagonist designed to specifically inhibit the binding of LTB4 to the BLT1 receptor, thereby attenuating the downstream signaling cascade that leads to leukocyte chemotaxis, activation, and the release of pro-inflammatory mediators. This targeted approach offers the potential for a more specific anti-inflammatory therapy with a favorable safety profile compared to broader-acting anti-inflammatory agents.
Mechanism of Action
This compound acts as a competitive antagonist at the BLT1 receptor. By occupying the LTB4 binding site, it prevents the downstream signaling events that are crucial for the inflammatory response.
Leukotriene B4 Signaling Pathway
The binding of LTB4 to the BLT1 receptor initiates a cascade of intracellular events, including:
-
G-protein activation: The activated BLT1 receptor couples to Gi/o and Gq proteins.
-
Second messenger production: This leads to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC).
-
Intracellular calcium mobilization: PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores and the activation of protein kinase C (PKC).
-
Cellular responses: These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), degranulation (release of inflammatory mediators), and the production of reactive oxygen species (ROS).
Preclinical Data
In Vitro Potency
Moxilubant (CGS-25019C) is a potent antagonist of the BLT1 receptor, inhibiting LTB4 signaling with a potency in the low nanomolar range.
| Parameter | Value | Reference |
| IC₅₀ | 2–4 nM | [2] |
| Table 1: In Vitro Potency of Moxilubant |
Preclinical Efficacy in Animal Models
While specific quantitative efficacy data for Moxilubant in various animal models of inflammation is not extensively published in publicly available literature, the therapeutic potential of LTB4 receptor antagonists has been demonstrated in several preclinical models. For instance, in a study using a primate model of colitis (cotton-top tamarins), the LTB4 receptor antagonist SC-53228 demonstrated significant anti-colitic activity.[3] Treatment with SC-53228 at 20 mg/kg twice daily for 56 days resulted in:
| Parameter | Pre-treatment (mean ± SEM) | Post-treatment (Day 56, mean ± SEM) | p-value |
| Colonic LTB4 (ng/ml) | 37.3 ± 0.8 | 2.3 ± 0.5 | < 0.01 |
| Weight Change (grams) | - | 27 to 121 (gain in 5 of 6 animals) | - |
| Stool Condition | - | Improved in 5 of 6 animals | - |
| Histological Score | Active Colitis | No or minimal active colitis | - |
| Table 2: Efficacy of an LTB4 Antagonist in a Primate Model of Colitis.[3] |
These findings in a relevant animal model suggest the potential efficacy of BLT1 receptor antagonists like this compound in treating inflammatory bowel disease. Further studies with Moxilubant are necessary to establish its specific efficacy profile.
Pharmacokinetics
Clinical Data
A Phase 1 clinical study of Moxilubant (CGS-25019C) was conducted in healthy volunteers.[2] However, the detailed results of this study are not publicly available.
Clinical trials of other LTB4 receptor antagonists in inflammatory diseases have shown modest efficacy. For example, a trial of the LTB4 receptor antagonist BIIL 284 in patients with rheumatoid arthritis did not show statistically significant differences between the active treatment groups and the placebo group for the primary endpoint.[1][4] These results suggest that while LTB4 is involved in the inflammatory process, its role may not be universally dominant across all inflammatory conditions or patient populations.[5]
Experimental Protocols
Neutrophil Chemotaxis Assay
This assay is crucial for evaluating the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque).
-
Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pore size). Add a solution containing LTB4 (chemoattractant) to the lower wells.
-
Cell Treatment: Resuspend the isolated neutrophils in an appropriate buffer and pre-incubate them with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Assay Initiation: Add the pre-treated neutrophil suspension to the upper wells of the chemotaxis chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period that allows for significant cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Analysis: Count the number of migrated cells in several high-power fields using a microscope. Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Animal Model of Collagen-Induced Arthritis (CIA) in Rats
This is a widely used preclinical model to evaluate the efficacy of anti-arthritic compounds.
Protocol:
-
Animals: Use susceptible rat strains, such as Lewis or Dark Agouti rats.
-
Induction:
-
Treatment:
-
Monitor the animals daily for the onset of clinical signs of arthritis (erythema and swelling of the paws), which typically occurs around days 10-14.
-
Once arthritis is established, randomize the animals into treatment groups (vehicle control, this compound at various doses, and a positive control like methotrexate).
-
Administer the treatments daily via an appropriate route (e.g., oral gavage) for a specified duration (e.g., 14-21 days).
-
-
Efficacy Evaluation:
-
Clinical Scoring: Measure paw volume using a plethysmometer and score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4).
-
Histopathology: At the end of the study, collect the ankle and knee joints. Process the tissues for histological examination and score for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples at various time points to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
Conclusion
This compound is a potent and selective BLT1 receptor antagonist with a clear mechanism of action that targets a key pathway in inflammation. While preclinical data for other LTB4 antagonists in relevant animal models are promising, further studies are needed to fully elucidate the efficacy and pharmacokinetic profile of this compound. The modest clinical efficacy observed with other compounds in this class highlights the complexity of inflammatory diseases and the importance of patient selection and appropriate clinical trial design. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its potential as a therapeutic agent for a range of inflammatory disorders.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral efficacy of a leukotriene B4 receptor antagonist in colitic cotton-top tamarins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
LTB-019 role in neutrophil chemotaxis
An In-depth Technical Guide on the Role of Leukotriene B4 (LTB4) in Neutrophil Chemotaxis
Notice: Initial searches for "LTB-019" did not yield specific results in public scientific literature. This guide will focus on the well-characterized and structurally related lipid mediator, Leukotriene B4 (LTB4) , a potent chemoattractant for neutrophils and a key player in inflammatory responses.
Executive Summary
Leukotriene B4 (LTB4) is a powerful, locally acting eicosanoid lipid mediator derived from arachidonic acid via the 5-lipoxygenase pathway. It plays a pivotal role in the innate immune response, primarily by inducing the directed migration, or chemotaxis, of neutrophils to sites of inflammation, infection, or tissue damage.[1][2] LTB4 exerts its effects by binding to two G protein-coupled receptors (GPCRs), the high-affinity BLT1 and the low-affinity BLT2.[3][4] Activation of these receptors, particularly BLT1, on the neutrophil surface initiates a cascade of intracellular signaling events that lead to cellular polarization, adhesion, and migration along a concentration gradient of LTB4.[5][6] Beyond its role as a primary chemoattractant, LTB4 also functions as a crucial signal relay molecule, amplifying the chemotactic response to other inflammatory signals and coordinating collective neutrophil migration, a phenomenon known as "swarming".[7][8][9] This guide provides a detailed overview of the LTB4 signaling axis, quantitative data on its activity, experimental protocols for its study, and the molecular pathways governing its function in neutrophil chemotaxis.
LTB4 Receptors and Binding Affinity
Neutrophils primarily express two receptors for LTB4: BLT1 and BLT2. These receptors differ significantly in their affinity for LTB4 and their expression patterns.
-
BLT1: This is the high-affinity receptor for LTB4 and is predominantly expressed on the surface of leukocytes, including neutrophils, eosinophils, and some T-cell subsets.[4][10][11] It is the primary mediator of LTB4-induced chemotaxis in neutrophils.[5]
-
BLT2: This is a low-affinity receptor that is more ubiquitously expressed across various tissues.[4] While it binds LTB4, it also recognizes other eicosanoids.[4][12] Its role in neutrophil chemotaxis is less dominant than that of BLT1.
The binding of LTB4 to its receptors is a critical initiating event. The affinity of this interaction is a key determinant of the cellular response.
Table 1: LTB4 Receptor Characteristics and Binding Affinities
| Receptor | Affinity for LTB4 | Typical Kd (Dissociation Constant) | Primary Expression | Key Role in Neutrophils |
| BLT1 | High | ~0.2 nM[13] | Leukocytes (Neutrophils, Eosinophils, T-cells)[4][10][11] | Potent Chemoattraction, Adhesion, Signal Relay[5][6] |
| BLT2 | Low | >100 nM | Ubiquitous[4] | Modulatory roles, response to high LTB4 concentrations |
LTB4-Mediated Signaling Pathways in Neutrophil Chemotaxis
Upon binding of LTB4 to the BLT1 receptor, a conformational change activates coupled intracellular heterotrimeric G proteins (primarily of the Gi family). This activation triggers a cascade of downstream signaling events culminating in directed cell movement.
Key Signaling Events:
-
G Protein Dissociation: The activated Gi protein dissociates into its Gαi and Gβγ subunits.
-
PI3K/Akt Activation: The Gβγ subunit activates Phosphoinositide 3-kinase (PI3K), leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell. PIP3 recruits and activates proteins like Akt and Rac guanine (B1146940) nucleotide exchange factors (GEFs).
-
Rac/Cdc42 Activation: Activation of small GTPases like Rac and Cdc42 promotes actin polymerization and the formation of lamellipodia and filopodia, structures essential for cell crawling.[10]
-
MAPK Pathway: LTB4 also activates Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK and p38 MAPK, which are involved in various cellular responses, including survival and inflammation.[6]
-
Calcium Mobilization: LTB4 binding leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a crucial step for activating various downstream effectors involved in cell motility.[5][8]
-
Myosin II Regulation: At the rear of the cell, pathways involving RhoA and the phosphorylation of myosin light chain are activated, leading to contraction and detachment of the uropod (the cell's trailing edge).[6]
This coordinated signaling establishes a clear front-to-back polarity, allowing the neutrophil to sense the LTB4 gradient and migrate towards its source.
Quantitative Data on LTB4-Induced Neutrophil Chemotaxis
The potency of LTB4 as a chemoattractant is typically quantified by its effective concentration (EC50) in migration assays. LTB4 is a potent chemoattractant, with optimal concentrations for inducing migration typically in the nanomolar range.[14]
Table 2: Potency of LTB4 in Neutrophil Migration Assays
| Parameter | Reported Value | Assay Type | Species | Reference |
| Optimal Concentration | 10⁻⁶ M (1 µM) | Under-Agarose Migration | Human | [15] |
| Peak Chemotaxis | 100 nM | Boyden Chamber | Murine | [5] |
| Significant Migration | 1 nM | Transwell (across endothelium) | Human | [14] |
| Exosomal LTB4 Concentration | 2 - 10 nM | Uniform Stimulation | Human | [16] |
Note: Effective concentrations can vary depending on the specific assay conditions, such as the type of migration chamber, the presence of a cellular barrier, and the source of neutrophils.
The Role of LTB4 as a Signal Relay Molecule
Neutrophils themselves can produce and secrete LTB4 in response to primary chemoattractants (like bacterial formyl peptides).[7][9] This locally produced LTB4 then acts in an autocrine (on the same cell) and paracrine (on nearby cells) fashion.[6] This mechanism serves to:
-
Amplify the Response: LTB4 amplifies the migratory response to the primary chemoattractant.[7][9]
-
Relay the Signal: It creates a secondary chemoattractant gradient, relaying the inflammatory signal over longer distances to recruit more neutrophils to the site.[7][9]
-
Coordinate Swarming: This cell-to-cell communication is essential for the coordinated, collective migration of neutrophils known as swarming, which is critical for efficiently containing infections or repairing tissue damage.[8]
Recent studies have shown that LTB4 can be released from neutrophils via exosomes, which are small extracellular vesicles. These exosomes contain both LTB4 and the enzymes required for its synthesis, acting as mobile signaling platforms to propagate the chemotactic signal.[6][16]
Experimental Protocols
Studying neutrophil chemotaxis in response to LTB4 involves several key in vitro techniques.
Neutrophil Isolation
Human neutrophils are typically isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis to remove contaminating red blood cells.
Chemotaxis Assays
The primary method to quantify directed cell migration is the chemotaxis assay.
A. Boyden Chamber / Transwell Assay: This is a widely used method to assess chemotaxis.[17]
-
Setup: A two-chamber system is used, separated by a microporous membrane (typically 3-5 µm pores for neutrophils).
-
Loading: The lower chamber is filled with media containing the chemoattractant (LTB4). The upper chamber is loaded with a suspension of isolated neutrophils.
-
Incubation: The chamber is incubated (e.g., 37°C, 5% CO2) for a period (e.g., 30-120 minutes) to allow cells to migrate through the pores towards the chemoattractant.
-
Quantification: The membrane is removed, fixed, and stained. The number of cells that have migrated to the lower side of the membrane is counted using microscopy. Alternatively, migrated cells in the lower chamber can be collected and counted by flow cytometry.[17]
B. Under-Agarose Assay: This method allows for visualization of cell migration patterns.[18]
-
Setup: A petri dish is coated with a layer of agarose (B213101) mixed with culture medium.
-
Loading: Three wells are cut into the agarose in a line. The center well is loaded with neutrophils, one outer well with the chemoattractant (LTB4), and the other outer well with a negative control (buffer).
-
Incubation: The dish is incubated to allow gradients to form and cells to migrate under the agarose.
-
Quantification: The distance migrated by the leading front of cells towards the chemoattractant is measured by microscopy. The chemotactic index can be calculated by comparing migration towards LTB4 versus the negative control.[18]
C. Microfluidic Assays: Modern approaches use microfluidic devices to create stable, well-defined chemoattractant gradients and allow for high-resolution, real-time imaging of single-cell migration.[19][20] These assays can often be performed with very small sample volumes, such as a single drop of whole blood.[19][20]
Conclusion and Future Directions
Leukotriene B4 is a central and non-redundant mediator of neutrophil chemotaxis. Its potent activity, mediated primarily through the high-affinity BLT1 receptor, initiates and amplifies neutrophil recruitment to inflammatory sites. The function of LTB4 as a signal relay molecule highlights a sophisticated mechanism of intercellular communication that coordinates the innate immune response. The LTB4-BLT1 signaling axis represents an attractive target for therapeutic intervention in a wide range of inflammatory diseases where excessive neutrophil accumulation contributes to pathology.[4][5] Future research will continue to dissect the complex interplay between LTB4 and other chemoattractant signals, the precise mechanisms of exosome-mediated LTB4 release, and the development of highly specific BLT1 antagonists for clinical use.
References
- 1. Inflammation - Wikipedia [en.wikipedia.org]
- 2. Leukotriene B4 | Leukotriene and Related Receptors | Tocris Bioscience [tocris.com]
- 3. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leukotriene B4 is a potent and stereospecific stimulator of neutrophil chemotaxis and adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exosomes mediate LTB4 release during neutrophil chemotaxis | PLOS Biology [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
A Technical Guide to the Basic Research Applications of Moxilubant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxilubant hydrochloride, also known as CGS 25019C, is a potent and selective small-molecule antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a powerful lipid mediator implicated in a wide array of inflammatory diseases. By blocking the LTB4/BLT1 signaling axis, this compound presents a valuable tool for basic research into the pathophysiology of inflammatory and immune responses. This technical guide provides an in-depth overview of the core research applications of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.
Introduction
Leukotriene B4 (LTB4) is a key chemoattractant and activator of leukocytes, playing a critical role in the initiation and amplification of inflammatory responses. It is synthesized from arachidonic acid via the 5-lipoxygenase pathway and exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The BLT1 receptor is primarily expressed on leukocytes, including neutrophils, eosinophils, and effector T cells, making it a prime target for therapeutic intervention in inflammatory disorders. This compound is a specific antagonist of the BLT1 receptor, and its use in basic research is crucial for dissecting the intricate roles of the LTB4 signaling pathway in various disease models.
Mechanism of Action
This compound functions as a competitive antagonist at the BLT1 receptor. It binds to the receptor, thereby preventing the binding of the endogenous ligand, LTB4. This blockade inhibits the downstream signaling cascades that are normally initiated by LTB4, leading to a reduction in inflammatory responses such as leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Quantitative Data
The potency of this compound in inhibiting LTB4-mediated signaling has been characterized in various in vitro assays. The following table summarizes the available quantitative data for Moxilubant (CGS 25019C).
| Parameter | Value | Assay Type | Cell Type/System | Reference |
| Potency (Inhibition of LTB4 signaling) | 2-4 nM | Functional Assay | Not specified | [1][2][3][4] |
Signaling Pathways
LTB4 binding to its receptors, BLT1 and BLT2, activates intracellular signaling pathways through the coupling to heterotrimeric G proteins, primarily of the Gq and Gi/o families.
BLT1 Receptor Signaling
Activation of the BLT1 receptor by LTB4 leads to the dissociation of the G protein into its Gα (Gαq and Gαi/o) and Gβγ subunits, which in turn trigger multiple downstream effector pathways.
BLT2 Receptor Signaling
The BLT2 receptor, while having a lower affinity for LTB4, is more ubiquitously expressed and can also be activated by other lipid mediators. Its signaling also proceeds through Gq and Gi/o proteins, leading to various cellular responses.
Experimental Protocols
This compound can be utilized in a variety of in vitro and in vivo experimental settings to probe the role of the LTB4/BLT1 axis.
In Vitro Assay: Neutrophil Chemotaxis
This assay assesses the ability of this compound to inhibit the migration of neutrophils towards an LTB4 gradient.
Materials:
-
This compound
-
Human neutrophils (isolated from fresh human blood)
-
Leukotriene B4 (LTB4)
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 5 µm pores)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Cell viability stain (e.g., Trypan Blue)
-
Detection reagent (e.g., Calcein-AM for fluorescent labeling)
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in assay buffer.
-
Cell Viability: Assess neutrophil viability using Trypan Blue exclusion.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the assay buffer to the desired final concentrations.
-
Chemotaxis Setup:
-
Add assay buffer containing different concentrations of LTB4 (chemoattractant) to the lower wells of the Boyden chamber.
-
In the upper wells, add the neutrophil suspension that has been pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for optimal cell migration (e.g., 60-90 minutes).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top surface of the membrane.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by using a plate reader if fluorescently labeled cells were used.
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LTB4-induced neutrophil migration.
References
Moxilubant Hydrochloride: A Deep Dive into BLT1 versus BLT2 Receptor Affinity
For Immediate Release
Basel, Switzerland – December 10, 2025 – This technical whitepaper provides a comprehensive analysis of the receptor affinity of Moxilubant hydrochloride (also known as CGS-25019C) for the leukotriene B4 (LTB4) receptors, BLT1 and BLT2. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the compound's binding characteristics, the experimental methods used for its assessment, and the associated signaling pathways.
Leukotriene B4 is a potent lipid mediator of inflammation, exerting its effects through two distinct G protein-coupled receptors, BLT1 and BLT2. BLT1 is a high-affinity receptor primarily expressed on leukocytes, while BLT2 is a lower-affinity receptor with a broader tissue distribution.[1] The development of selective antagonists for these receptors is a key area of interest for the treatment of various inflammatory diseases. This compound has been identified as a potent antagonist of LTB4-mediated signaling.
Quantitative Analysis of Receptor Affinity
This compound demonstrates a significant and selective affinity for the BLT1 receptor. The inhibitory potency of Moxilubant at the BLT1 receptor has been determined to be in the low nanomolar range.
| Compound | Receptor | Affinity / Potency (nM) | Data Type |
| Moxilubant (CGS-25019C) | BLT1 | 2 - 4 | Potency |
| Moxilubant (CGS-25019C) | BLT2 | Data Not Available | - |
Table 1: Comparative Receptor Affinity of this compound.
Experimental Protocols: Receptor Binding Assays
The determination of this compound's receptor affinity is typically achieved through competitive radioligand binding assays. The following is a generalized protocol representative of the methodology used for assessing the binding of compounds to the BLT1 and BLT2 receptors.
Objective:
To determine the binding affinity (Ki) of this compound for the human BLT1 and BLT2 receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human BLT1 or BLT2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Tritiated leukotriene B4 ([³H]LTB4) with high specific activity.
-
Test Compound: this compound (CGS-25019C) at various concentrations.
-
Non-specific Binding Control: A high concentration of unlabeled LTB4.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]LTB4 (typically at or below its Kd for the receptor).
-
Varying concentrations of this compound or the non-specific binding control.
-
The prepared cell membranes.
-
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters, representing the amount of bound [³H]LTB4, is measured using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [³H]LTB4).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
BLT1 and BLT2 Receptor Signaling
Both BLT1 and BLT2 are G protein-coupled receptors (GPCRs). Upon activation by LTB4, they initiate intracellular signaling cascades that lead to various cellular responses, primarily related to inflammation and immune cell function.
Caption: Simplified signaling pathways for BLT1 and BLT2 receptors.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the affinity of a test compound like Moxilubant.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a potent and selective antagonist of the high-affinity LTB4 receptor, BLT1. Its low nanomolar potency highlights its potential as a targeted therapeutic for inflammatory conditions driven by the LTB4/BLT1 signaling axis. While comprehensive data on its affinity for the BLT2 receptor is not widely published, the existing evidence points towards a high degree of selectivity for BLT1. The methodologies outlined in this document, specifically competitive radioligand binding assays, are the standard for precisely quantifying the affinity of such compounds and are crucial for their pharmacological characterization. Further studies to fully elucidate the binding profile of Moxilubant at the BLT2 receptor would provide a more complete understanding of its selectivity and potential off-target effects.
References
Moxilubant Hydrochloride: A Technical Guide to its Therapeutic Potential as a Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of Moxilubant hydrochloride, a selective antagonist of the leukotriene B4 receptor. While specific clinical and extensive preclinical data for this compound (also known as S-2474) are limited in the public domain, this document synthesizes the well-established scientific rationale for targeting the leukotriene B4 pathway in inflammatory diseases, drawing upon the broader knowledge of its drug class.
Introduction: The Role of Leukotriene B4 in Inflammation
Leukotriene B4 (LTB4) is a potent, pro-inflammatory lipid mediator derived from arachidonic acid through the 5-lipoxygenase pathway.[1][2] It is a key player in the innate immune response and has been strongly implicated in the pathophysiology of numerous inflammatory conditions, including rheumatoid arthritis (RA).[1][3][4] Elevated levels of LTB4 have been found in the synovial fluid and serum of patients with active RA, correlating with disease activity.[1]
LTB4 exerts its biological effects through two G protein-coupled receptors (GPCRs):
-
BLT1: A high-affinity receptor predominantly expressed on the surface of leukocytes such as neutrophils, macrophages, and eosinophils.[4]
-
BLT2: A low-affinity receptor with a more ubiquitous tissue distribution.[4]
The binding of LTB4 to these receptors, particularly BLT1, triggers a cascade of intracellular events that drive the inflammatory response.
Mechanism of Action of this compound
This compound is designed to act as a competitive antagonist at the LTB4 receptors. By binding to BLT1 and BLT2, it blocks the binding of endogenous LTB4, thereby inhibiting the downstream signaling pathways responsible for:
-
Leukocyte Chemotaxis: LTB4 is one of the most potent chemoattractants for neutrophils, guiding their migration to sites of inflammation.[1][4] By blocking this signal, Moxilubant can theoretically reduce the infiltration of damaging inflammatory cells into tissues, such as the synovium in rheumatoid arthritis.
-
Immune Cell Activation: LTB4 binding to its receptors leads to the activation of neutrophils, promoting their degranulation, adhesion to the endothelium, and the release of reactive oxygen species and proteolytic enzymes.[1]
-
Production of Pro-inflammatory Cytokines: The LTB4 signaling pathway can amplify the inflammatory response by inducing the production of other pro-inflammatory mediators.[1]
The therapeutic hypothesis is that by inhibiting these LTB4-mediated processes, Moxilubant can attenuate the inflammatory cascade and ameliorate disease symptoms.
Preclinical Rationale and Data for LTB4 Receptor Antagonists
The therapeutic potential of targeting the LTB4 pathway is supported by a substantial body of preclinical evidence, primarily from animal models of inflammatory arthritis.
-
Collagen-Induced Arthritis (CIA) Models: Studies in rodent models of RA have demonstrated that the administration of LTB4 receptor antagonists can significantly reduce the clinical and histological signs of arthritis.[1][4] For instance, the LTB4 receptor antagonist CP-105,696 was shown to dramatically decrease disease severity in an interleukin-1 accelerated CIA model.[4]
-
Genetic Knockout Studies: Mice genetically deficient in key components of the LTB4 synthesis pathway, such as 5-lipoxygenase activating protein (FLAP), exhibit a significant reduction in the severity of induced arthritis.[4]
Table 1: Illustrative Preclinical Efficacy of LTB4 Receptor Antagonists
| Assay Type | Endpoint Measured | Observed Effect of LTB4 Receptor Antagonist |
|---|---|---|
| In Vitro Receptor Binding | Inhibition of radiolabeled LTB4 binding to BLT1/BLT2 | High-affinity binding and competitive displacement |
| In Vitro Functional Assay | Inhibition of LTB4-induced neutrophil chemotaxis | Dose-dependent inhibition of neutrophil migration |
| In Vivo Animal Model (e.g., CIA) | Clinical arthritis score (e.g., paw swelling, erythema) | Significant reduction in disease severity compared to placebo |
| In Vivo Animal Model (e.g., CIA) | Histological assessment of joint inflammation and damage | Reduced synovial inflammation, cartilage, and bone erosion |
Key Experimental Methodologies
The evaluation of LTB4 receptor antagonists involves a range of in vitro and in vivo experimental protocols. A cornerstone of in vitro characterization is the neutrophil chemotaxis assay.
Experimental Protocol: Neutrophil Chemotaxis Assay
-
Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation followed by hypotonic lysis of erythrocytes. The purity and viability of the isolated neutrophils are assessed.
-
Chemotaxis Chamber Setup: A 48-well micro-chemotaxis chamber (e.g., Boyden chamber) is typically used. The bottom wells are filled with a buffer containing LTB4 at a concentration known to induce robust chemotaxis (e.g., 10 nM). A polycarbonate membrane with a 3-5 µm pore size is placed over the bottom wells.
-
Cell Treatment: Isolated neutrophils are pre-incubated for 15-30 minutes with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Migration: The treated neutrophil suspension is added to the top wells of the chamber. The chamber is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes to allow for cell migration through the membrane towards the LTB4 gradient.
-
Quantification: After incubation, the membrane is removed, and non-migrated cells on the top surface are scraped off. The membrane is then fixed and stained (e.g., with Wright-Giemsa stain). The number of neutrophils that have migrated to the underside of the membrane is quantified by light microscopy.
-
Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in the number of migrated cells compared to the vehicle control. An IC₅₀ value (the concentration of the compound that causes 50% inhibition of chemotaxis) is determined from the dose-response curve.
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway
The binding of LTB4 to its receptors initiates a complex signaling cascade within the leukocyte, which is the target of Moxilubant's inhibitory action.
Caption: LTB4/BLT1 signaling cascade and the point of intervention for Moxilubant.
Experimental Workflow
The preclinical development of a compound like Moxilubant follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: A generalized workflow for the preclinical development of an LTB4 receptor antagonist.
Therapeutic Potential and Future Directions
The strong preclinical evidence implicating the LTB4 pathway in the pathogenesis of inflammatory diseases provides a solid foundation for the therapeutic potential of this compound. Its targeted mechanism of action, focusing on a key driver of neutrophil-mediated inflammation, could offer a valuable therapeutic option, potentially with a favorable safety profile compared to broader-acting anti-inflammatory agents.
However, it is crucial to acknowledge the challenges and unanswered questions. The translation of preclinical efficacy in animal models to clinical success in human inflammatory diseases has been difficult for this class of drugs. A notable clinical trial with another LTB4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis did not meet its primary efficacy endpoints, showing only modest improvements.[1][5] This has raised questions about the relative importance of the LTB4 pathway in established human disease versus its role in animal models.[1][3][5]
The future development of this compound will depend on the outcomes of rigorous clinical trials. Key areas of investigation will need to include its safety and tolerability, pharmacokinetic and pharmacodynamic profile in humans, and, most importantly, its efficacy in well-defined patient populations with inflammatory diseases. Further research may also be needed to understand the differential roles of BLT1 and BLT2 in various diseases to optimize the therapeutic targeting of this pathway.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LTB4 and BLT1 in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Moxilubant Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moxilubant hydrochloride is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions.
These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound on the 5-lipoxygenase (5-LOX) pathway. The described methodologies are essential for researchers engaged in the study of inflammation and the development of novel anti-inflammatory agents.
Signaling Pathway of Leukotriene Biosynthesis and Inhibition by this compound
The biosynthesis of leukotrienes is initiated by the release of arachidonic acid (AA) from the cell membrane. FLAP facilitates the transfer of AA to the 5-lipoxygenase (5-LOX) enzyme. 5-LOX then catalyzes the conversion of AA into leukotriene A4 (LTA4), the precursor for all other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4). This compound exerts its inhibitory effect by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LOX and halting the entire leukotriene biosynthetic cascade.
Caption: Inhibition of the 5-lipoxygenase pathway by this compound.
Quantitative Data Summary
While specific in vitro potency data for this compound is not extensively available in the public domain, the following table summarizes representative inhibitory activities for other potent and selective FLAP inhibitors, such as AZD5718 and Fiboflapon (GSK2190915), which serve as a reference for the expected potency of this class of compounds.
| Parameter | Assay Type | Typical Value (nM) | Reference Compound(s) |
| IC50 | Human Whole Blood LTB4 Inhibition | 0.039 - 76 | AZD5718, Fiboflapon (GSK2190915)[1][2] |
| Kd | FLAP Binding Affinity | 0.0044 - 2.9 | AZD5718, Fiboflapon (GSK2190915)[1][2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half. Kd (dissociation constant) is a measure of the binding affinity between a ligand and a protein; a lower Kd indicates a higher binding affinity.
Experimental Protocols
Human Whole Blood Assay for LTB4 Inhibition
This cell-based assay provides a physiologically relevant model to assess the inhibitory effect of this compound on leukotriene B4 (LTB4) production in a complex biological matrix.
Experimental Workflow:
Caption: Workflow for the human whole blood LTB4 inhibition assay.
Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to achieve the desired final concentrations.
-
Pre-incubation: In a 96-well plate, add the diluted this compound or vehicle control (DMSO) to the whole blood. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for cell penetration and target engagement.
-
Stimulation: Initiate leukotriene biosynthesis by adding a calcium ionophore, such as A23187 (final concentration ~2.5-10 µM), to each well. Incubate for an additional 10-30 minutes at 37°C.
-
Reaction Termination and Lysis: Stop the reaction by adding a cold stop solution (e.g., methanol (B129727) or a solution containing a chelating agent like EDTA). Lyse the red blood cells using a lysis buffer.
-
LTB4 Quantification: Centrifuge the samples to pellet cellular debris. Collect the supernatant and quantify the concentration of LTB4 using a commercially available ELISA kit or by a validated LC-MS/MS method.
-
Data Analysis: Plot the LTB4 concentration against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
FLAP Radioligand Binding Assay
This biochemical assay directly measures the binding affinity of this compound to the FLAP protein. It is a valuable tool for determining the dissociation constant (Kd).
Logical Relationship of the FLAP Binding Assay:
Caption: Logical flow of the FLAP radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in FLAP, such as human neutrophils or a cell line overexpressing the FLAP protein.
-
Compound and Radioligand Preparation: Prepare serial dilutions of this compound. The radioligand, a known FLAP inhibitor labeled with a radioisotope (e.g., [3H]MK-886), is prepared at a fixed concentration.
-
Binding Reaction: In a suitable assay buffer, combine the cell membrane preparation, the radiolabeled ligand, and varying concentrations of this compound or vehicle. Incubate the mixture for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membranes.
-
Quantification of Radioactivity: Wash the filters to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-labeled FLAP inhibitor) from the total binding. Plot the specific binding as a function of the this compound concentration and use competitive binding analysis to calculate the Ki (inhibitory constant), which is a measure of the binding affinity. The Kd of the radioligand must be known to calculate the Ki.
Conclusion
The in vitro assays described in these application notes are fundamental for the characterization of this compound and other FLAP inhibitors. The human whole blood assay provides a robust system for evaluating the cellular potency and pharmacological effect in a complex biological environment, while the radioligand binding assay allows for the direct determination of the compound's affinity for its molecular target. Consistent and reproducible data from these assays are crucial for advancing our understanding of the therapeutic potential of this compound in inflammatory diseases.
References
Application Notes and Protocols for CGS-25019C in In Vivo Animal Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CGS-25019C is a potent inhibitor of matrix metalloproteinases (MMPs), a family of enzymes implicated in the degradation of extracellular matrix components, including collagen and proteoglycans, which are crucial for cartilage integrity. In inflammatory conditions such as rheumatoid arthritis and osteoarthritis, elevated MMP activity contributes significantly to the progressive joint destruction.[1][2] The investigation of MMP inhibitors like CGS-25019C in preclinical animal models of arthritis is a critical step in evaluating their therapeutic potential to prevent or slow the progression of joint damage.
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of CGS-25019C in established in vivo animal models of arthritis. The protocols are based on widely accepted methodologies for studying MMP inhibitors in this therapeutic area.
Key Signaling Pathway: MMP-Mediated Cartilage Degradation in Arthritis
Caption: CGS-25019C inhibits activated MMPs, blocking cartilage degradation.
Data Presentation: Efficacy of MMP Inhibitors in Arthritis Models
The following tables summarize representative quantitative data from studies evaluating MMP inhibitors in animal models of arthritis. These data serve as a benchmark for expected outcomes when testing CGS-25019C.
Table 1: Effect of a Representative MMP Inhibitor on Paw Swelling in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Dose (mg/kg, p.o., daily) | Mean Paw Swelling (mm) ± SEM (Day 42) | % Inhibition of Swelling |
| Vehicle Control | - | 4.5 ± 0.3 | - |
| MMP Inhibitor | 10 | 3.1 ± 0.2 | 31.1% |
| MMP Inhibitor | 30 | 2.2 ± 0.2 | 51.1% |
| Dexamethasone | 1 | 1.8 ± 0.1 | 60.0% |
Table 2: Histopathological Scoring of Joint Damage in Adjuvant-Induced Arthritis (AIA) in Rats
| Treatment Group | Dose (mg/kg, p.o., daily) | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-3) | Bone Resorption Score (0-3) |
| Vehicle Control | - | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.7 ± 0.2 | 2.6 ± 0.3 |
| MMP Inhibitor | 25 | 1.5 ± 0.3 | 1.3 ± 0.2 | 1.4 ± 0.2 | 1.2 ± 0.2 |
| Indomethacin | 2 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.0 ± 0.3 | 1.9 ± 0.4 |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is the most commonly used autoimmune model of rheumatoid arthritis.
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CGS-25019C
-
Vehicle for CGS-25019C (e.g., 0.5% methylcellulose)
-
Calipers for paw measurement
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Arthritis Development: Monitor mice daily for the onset of arthritis, which typically occurs between days 24 and 28.
-
Treatment: Upon the first signs of arthritis, randomize mice into treatment groups (e.g., vehicle, CGS-25019C at various doses). Administer treatment orally once daily until the end of the study.
-
Assessment of Arthritis:
-
Clinical Score: Score each paw daily on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws daily using calipers.
-
-
Termination (Day 42): Euthanize mice and collect hind paws for histopathological analysis and blood for biomarker analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats
This model is characterized by a rapid and severe inflammatory response.
Caption: Workflow for the Adjuvant-Induced Arthritis (AIA) model.
Materials:
-
Female Lewis rats (8-10 weeks old)
-
Mycobacterium tuberculosis (heat-killed)
-
Incomplete Freund's Adjuvant (mineral oil)
-
CGS-25019C
-
Vehicle for CGS-25019C
-
Plethysmometer for paw volume measurement
Procedure:
-
Induction of Arthritis (Day 0): Inject 100 µL of a suspension of Mycobacterium tuberculosis in mineral oil into the subplantar region of the right hind paw.
-
Treatment:
-
Prophylactic Dosing: Begin daily oral administration of CGS-25019C or vehicle on Day 0 and continue until the end of the study.
-
Therapeutic Dosing: Begin daily oral administration of CGS-25019C or vehicle upon the onset of secondary inflammation (in the non-injected paws), typically around day 10.
-
-
Assessment of Arthritis:
-
Clinical Score: Score arthritis severity in each paw daily as described for the CIA model.
-
Paw Volume: Measure the volume of both hind paws daily using a plethysmometer.
-
-
Termination (Day 21): Euthanize rats and collect hind paws for histopathological and radiographic analysis to assess joint damage.
Conclusion
The protocols and data presented provide a framework for the preclinical evaluation of the MMP inhibitor CGS-25019C in in vivo models of arthritis. By utilizing these standardized models, researchers can effectively assess the compound's ability to ameliorate the clinical signs of arthritis and, more importantly, to protect against the underlying joint destruction. The successful demonstration of efficacy in these models would provide a strong rationale for the further development of CGS-25019C as a potential disease-modifying anti-rheumatic drug.
References
Application Notes and Protocols for LTB-019 in Inflammatory Bowel Disease Models: Information Not Available
Extensive literature searches for the application of LTB-019 in the study of inflammatory bowel disease (IBD) models did not yield any specific preclinical or clinical data. The available research primarily focuses on the investigation of LTB-019, a leukotriene B4 (LTB4) receptor antagonist, in the context of chronic obstructive pulmonary disease (COPD). These studies concluded that LTB-019 did not demonstrate significant efficacy in treating COPD.[1][2]
While various LTB4 receptor 1 (LTB4R1) inhibitors have been explored in clinical trials for several inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease, the therapeutic outcomes have been reported as marginally beneficial or negative.[1]
Due to the absence of specific data on the use of LTB-019 in IBD models, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables as requested. The scientific literature does not currently support the use of LTB-019 as a tool for studying IBD.
The Leukotriene B4 Pathway in Inflammatory Bowel Disease
While information on LTB-019 is lacking, understanding the role of its target, the leukotriene B4 (LTB4) pathway, in IBD can provide context for why LTB4 receptor antagonists have been considered as a therapeutic strategy.
LTB4 is a potent lipid mediator that plays a crucial role in inflammation. It is synthesized from arachidonic acid by the enzyme 5-lipoxygenase (5-LO) and is a powerful chemoattractant for neutrophils, a type of white blood cell that is heavily implicated in the acute and chronic inflammation characteristic of IBD.
The proposed mechanism of LTB4 in IBD involves the following steps:
Caption: LTB4 signaling pathway in the context of IBD.
General Workflow for Evaluating a Novel Compound in an IBD Model
Should a researcher wish to investigate a novel compound, such as a different LTB4 receptor antagonist, in an IBD model, a general experimental workflow could be followed. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a commonly used model for this purpose.
Caption: General workflow for a DSS-induced colitis mouse model.
Concluding Remarks
While LTB-019 itself does not have documented applications in IBD research, the LTB4 pathway remains a topic of interest in inflammation. Researchers interested in this pathway for IBD studies may consider investigating other available LTB4 receptor antagonists that have a more established research background in inflammatory models. Future research could potentially explore the utility of novel LTB4 pathway inhibitors in IBD, following established preclinical testing workflows.
References
Application Note: Optimizing Cell Migration Assays with Moxilubant Hydrochloride
Abstract
This application note provides detailed protocols and optimization strategies for studying the effect of Moxilubant hydrochloride on cell migration. This compound is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotriene B4 (LTB4) is a powerful chemoattractant that plays a crucial role in the migration of various cell types, including immune cells and cancer cells, by activating its high-affinity G-protein coupled receptor, BLT1. By inhibiting 5-LOX, this compound effectively reduces LTB4 production, thereby attenuating LTB4-driven cell migration. This makes it a valuable tool for research in inflammation, immunology, and oncology. Here, we present optimized protocols for two widely used in vitro cell migration techniques—the scratch (wound healing) assay and the transwell (Boyden chamber) assay—to assess the inhibitory potential of this compound.
Introduction
Cell migration is a fundamental biological process involved in physiological events such as embryonic development, tissue repair, and immune surveillance, as well as pathological conditions like chronic inflammation and cancer metastasis. The process is tightly regulated by a complex network of signaling molecules, among which are lipid mediators like leukotrienes.
The 5-lipoxygenase (5-LOX) pathway metabolizes arachidonic acid to produce leukotrienes. One of these, Leukotriene B4 (LTB4), is a potent lipid chemoattractant that directs the migration of leukocytes and other cell types to sites of inflammation or injury. LTB4 exerts its effects primarily through the high-affinity G-protein coupled receptor, BLT1. Activation of BLT1 by LTB4 initiates a signaling cascade that leads to cytoskeletal rearrangements and directed cell movement (chemotaxis).
This compound is a selective inhibitor of the 5-LOX pathway. Its mechanism of action involves blocking the synthesis of LTB4, thereby preventing the downstream signaling events that promote cell migration. Understanding and optimizing in vitro assays to study the effects of this compound is critical for its evaluation as a potential therapeutic agent for diseases characterized by excessive cell migration.
This compound Signaling Pathway
This compound inhibits the 5-lipoxygenase (5-LOX) enzyme, which is responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor for all leukotrienes. This inhibition leads to a decrease in the production of Leukotriene A4 (LTA4) and, subsequently, Leukotriene B4 (LTB4). In the absence of sufficient LTB4, its corresponding receptor, BLT1, is not activated, leading to the suppression of downstream signaling pathways that are essential for actin polymerization, cytoskeletal rearrangement, and ultimately, cell migration.
Application Notes and Protocols for Neutrophil Chemotaxis Assay Using a CXCR1/CXCR2 Antagonist
Disclaimer: The compound "CGS-25019C" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using a representative and well-documented CXCR1/CXCR2 antagonist, Reparixin , which is widely used for studying neutrophil chemotaxis. The principles and methods described herein are broadly applicable to other CXCR1/CXCR2 antagonists.
Introduction
Neutrophil chemotaxis, the directed migration of neutrophils along a chemical gradient, is a critical process in the innate immune response, essential for host defense against pathogens. However, dysregulated neutrophil recruitment can contribute to the pathology of various inflammatory diseases. A key signaling pathway that governs neutrophil chemotaxis is mediated by the G protein-coupled receptors (GPCRs), CXCR1 and CXCR2, and their chemokine ligands, such as CXCL8 (IL-8).
Reparixin is a potent and specific inhibitor of CXCR1 and also inhibits CXCR2. It functions as a non-competitive allosteric inhibitor, binding to a site on the receptor distinct from the chemokine binding site. This induces a conformational change that prevents receptor activation and downstream signaling, even when the chemokine ligand is bound. By inhibiting CXCR1 and CXCR2, Reparixin effectively blocks the signaling cascades that lead to neutrophil chemotaxis, making it a valuable tool for researchers, scientists, and drug development professionals studying the mechanisms of neutrophil chemotaxis and developing novel anti-inflammatory therapeutics.
Data Presentation
The inhibitory activity of Reparixin on neutrophil chemotaxis can be quantified to determine its potency. The following table summarizes the reported in vitro inhibitory activity of Reparixin.
| Target | Parameter | Species | Value | Reference |
| CXCR1 | IC50 | Human | 1 nM | [1][2] |
| CXCR2 (in response to CXCL1) | IC50 | Human | 400 nM | [1] |
| CINC-1 (CXCL1) induced migration | IC50 | Rat | 6 nM | [3] |
| CXCL8 induced migration | IC50 | Rat | 30 nM | [3] |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This protocol describes a common method for assessing the effect of a CXCR1/CXCR2 antagonist on neutrophil migration towards a chemoattractant.
Materials:
-
Reparixin
-
Human Neutrophils (isolated from fresh human blood)
-
Chemoattractant (e.g., human recombinant CXCL8/IL-8)
-
Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Boyden chamber or Transwell inserts (3-5 µm pore size)
-
24-well or 96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader or microscope for cell quantification
-
Calcein-AM (for fluorescent quantification)
Protocol:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Check the purity of the isolated neutrophils using a neutrophil-specific marker like anti-CD15 antibody via flow cytometry. A purity of >60% is recommended.[4]
-
-
Compound Preparation:
-
Prepare a stock solution of Reparixin in DMSO.
-
Serially dilute the stock solution in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).
-
-
Chemoattractant Preparation:
-
Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).
-
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the plate.
-
Place the Transwell inserts into the wells.
-
In a separate tube, pre-incubate the neutrophil suspension with different concentrations of Reparixin or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
-
Cell Quantification:
-
After incubation, carefully remove the Transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Fluorescent Method: Add Calcein-AM to the lower chamber, incubate for 30-60 minutes, and measure the fluorescence using a microplate reader.
-
Cell Counting: Directly count the cells in the lower chamber under a microscope.
-
Luminescent Method: Measure ATP levels of migrated cells using a luminescent-based assay.[4]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of Reparixin compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of Reparixin to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of neutrophil chemotaxis via CXCR1/2 and its inhibition by Reparixin.
Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.
References
Application Note and Protocol for the Quantification of Moxifloxacin Hydrochloride Using a Stability-Indicating HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Note: No specific HPLC methods for "Moxilubant hydrochloride" were found in the public domain. The following application note details a robust, stability-indicating HPLC method for the quantification of the similarly named compound, Moxifloxacin (B1663623) hydrochloride . It is presumed that this is the compound of interest.
Introduction
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used to treat a variety of bacterial infections. Accurate and precise quantification of Moxifloxacin in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy.
This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of Moxifloxacin hydrochloride. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis as well as for stability studies.
Experimental Protocols
Materials and Reagents
-
Moxifloxacin hydrochloride reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Triethylamine (TEA)
-
Water (HPLC grade)
-
Moxifloxacin hydrochloride tablets/formulation
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm membrane filters
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Chromatographic Conditions for Moxifloxacin Hydrochloride Analysis
| Parameter | Condition |
| Column | Agilent C18 (150 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.01 M Potassium dihydrogen orthophosphate buffer and Methanol (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 230 nm[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30°C[1] |
| Run Time | 16 minutes[1] |
Preparation of Solutions
2.4.1. Buffer Preparation (0.01 M Potassium Dihydrogen Orthophosphate)
Dissolve an appropriate amount of potassium dihydrogen orthophosphate in HPLC grade water to achieve a 0.01 M concentration. Adjust the pH as needed with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.
2.4.2. Mobile Phase Preparation
Mix the 0.01 M potassium dihydrogen orthophosphate buffer and methanol in a ratio of 70:30 (v/v).[1] Degas the mobile phase by sonication before use.
2.4.3. Standard Stock Solution Preparation
Accurately weigh and dissolve an appropriate amount of Moxifloxacin hydrochloride reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
2.4.4. Sample Preparation (from Tablets)
-
Weigh and finely powder not fewer than 20 Moxifloxacin hydrochloride tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Moxifloxacin hydrochloride and transfer it to a volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
-
Make up the volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
Method Validation
The developed HPLC method was validated as per ICH guidelines for the following parameters:
-
Specificity: The specificity of the method was evaluated by assessing the interference from excipients in the formulation and any potential degradation products under stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The peak for Moxifloxacin was found to be pure and free from any co-eluting peaks.
-
Linearity: The linearity was established by analyzing a series of dilutions of the Moxifloxacin hydrochloride standard solution.[1]
-
Accuracy: The accuracy of the method was determined by recovery studies.
-
Precision: The precision of the method was evaluated by performing replicate injections of the standard solution (system precision) and analyzing multiple preparations of the sample (method precision).
-
Robustness: The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions.
A summary of the validation data is presented in Table 2.
Table 2: Summary of Method Validation Data for Moxifloxacin Hydrochloride
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.25 - 1.5[1] | Correlation coefficient (r²) > 0.999 |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | Within acceptance limits | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - System Precision | < 2.0% | < 2.0% |
| - Method Precision | < 2.0% | < 2.0% |
| Limit of Detection (LOD) (µg/mL) | ~0.05 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | ~0.20 | Reportable |
| Robustness | Robust | No significant change in results |
Diagrams
Caption: Experimental workflow for HPLC analysis of Moxifloxacin HCl.
Caption: Logical relationship of HPLC method development and validation.
Conclusion
The described RP-HPLC method is simple, specific, accurate, and precise for the quantification of Moxifloxacin hydrochloride in pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability analysis. The short run time allows for the analysis of a large number of samples in a short period.
References
Application Note: Quantitative Determination of LTB-019 in Human Plasma by LC-MS/MS
Introduction
LTB-019 is a novel therapeutic agent under investigation for its potential role in modulating inflammatory pathways. Accurate and reliable quantification of LTB-019 in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of LTB-019 in human plasma. The method described herein is validated according to established bioanalytical method validation guidelines and is suitable for high-throughput analysis in a regulated laboratory environment.[1][2][3][4]
The developed assay utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This approach offers high selectivity, sensitivity, and a wide dynamic range, making it ideal for supporting preclinical and clinical studies of LTB-019.
Experimental Protocols
Materials and Reagents
-
Analytes: LTB-019 (purity >99%) and LTB-019-d4 (internal standard, IS; isotopic purity >99%) were synthesized in-house.
-
Chemicals and Solvents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), and formic acid (FA) were of LC-MS grade. Ultrapure water was used throughout the experiment.
-
Biological Matrix: Drug-free human plasma (K2EDTA) was obtained from a certified vendor.
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) was used for chromatographic separation.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of LTB-019 and LTB-019-d4 (IS) were prepared in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions were prepared by diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.[5] The final concentrations for the calibration curve were 1, 5, 10, 50, 100, 500, and 1000 ng/mL. The QC samples were prepared at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation
A simple protein precipitation method was employed for the extraction of LTB-019 from plasma samples.[6]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (LTB-019-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions were optimized to achieve sensitive and selective detection of LTB-019 and its internal standard.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | LTB-019: m/z 450.2 -> 250.1; LTB-019-d4: m/z 454.2 -> 254.1 |
Data Presentation
The LC-MS/MS method for the analysis of LTB-019 in human plasma was validated for linearity, precision, accuracy, recovery, and matrix effect.
Table 3: Linearity of Calibration Curve
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| LTB-019 | 1 - 1000 | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 10.2 | ≤ 11.5 | 95.5 - 104.3 | 96.8 - 103.1 |
| LQC | 3 | ≤ 8.5 | ≤ 9.8 | 97.1 - 102.7 | 98.2 - 101.9 |
| MQC | 75 | ≤ 6.2 | ≤ 7.5 | 98.9 - 101.5 | 99.1 - 101.2 |
| HQC | 800 | ≤ 5.1 | ≤ 6.8 | 99.5 - 100.8 | 99.7 - 100.5 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 98.7 |
| MQC | 75 | 94.1 | 99.2 |
| HQC | 800 | 93.8 | 99.5 |
Visualizations
Hypothetical Signaling Pathway of LTB-019
The following diagram illustrates a hypothetical signaling pathway where LTB-019 is proposed to exert its therapeutic effect by inhibiting a key kinase in an inflammatory cascade.
Caption: Hypothetical signaling pathway of LTB-019.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the major steps involved in the quantitative analysis of LTB-019 in plasma samples.
Caption: Experimental workflow for LTB-019 analysis.
Conclusion
This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of LTB-019 in human plasma. The method demonstrates excellent performance in terms of linearity, precision, accuracy, and recovery. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis, supporting the drug development of LTB-019.
References
- 1. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Effects of bolus injection rate on the pharmacodynamics and pharmacokinetics of propofol, etomidate and sufentanil in rats [frontiersin.org]
Application Notes and Protocols for Determining the Dose-Response Curve of a Novel Leukotriene A4 Hydrolase (LTA4H) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of a novel leukotriene A4 hydrolase (LTA4H) inhibitor, exemplified here as "LTA4Hi-X" (a hypothetical compound representing Moxilubant hydrochloride). The focus is on determining the dose-response curve to establish the potency and efficacy of the inhibitor. These guidelines are intended for researchers and professionals involved in preclinical drug discovery and development.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. LTB4 is implicated in the pathophysiology of a wide range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease. By catalyzing the conversion of LTA4 to LTB4, LTA4H serves as a key node in the inflammatory cascade. Inhibition of LTA4H represents a promising therapeutic strategy to mitigate LTB4-driven inflammation.
These application notes provide a framework for determining the in vitro dose-response relationship of novel LTA4H inhibitors, a critical step in their preclinical evaluation.
Mechanism of Action of LTA4H Inhibition
LTA4H is a cytosolic enzyme that acts downstream of 5-lipoxygenase (5-LO) in the arachidonic acid cascade. Inhibition of LTA4H blocks the production of LTB4, thereby reducing the recruitment and activation of neutrophils and other immune cells to sites of inflammation.
Caption: LTA4H Signaling Pathway and Point of Inhibition.
Experimental Protocols
To determine the dose-response curve of LTA4Hi-X, a combination of a biochemical enzyme assay and a cell-based assay is recommended.
Experiment 1: In Vitro LTA4H Enzyme Inhibition Assay
This protocol describes a direct enzymatic assay to measure the inhibitory activity of LTA4Hi-X on purified recombinant human LTA4H.
Materials:
-
Recombinant Human LTA4H enzyme
-
Leukotriene A4 (LTA4) substrate
-
LTA4Hi-X (test compound)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA
-
Quench Solution: Acetonitrile with an internal standard (e.g., PGB2)
-
96-well microplate
-
LC-MS/MS system for LTB4 quantification
Protocol:
-
Prepare serial dilutions of LTA4Hi-X in the assay buffer. A typical concentration range would be from 1 nM to 100 µM.
-
In a 96-well plate, add 10 µL of the diluted LTA4Hi-X or vehicle control (e.g., DMSO) to each well.
-
Add 80 µL of pre-warmed (37°C) assay buffer containing recombinant LTA4H enzyme to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of LTA4 substrate to each well.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of quench solution to each well.
-
Centrifuge the plate to pellet any precipitated protein.
-
Analyze the supernatant for LTB4 production using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of LTA4Hi-X relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of LTA4Hi-X to determine the IC50 value.
Experiment 2: Cellular Assay for LTB4 Production in Human Whole Blood
This protocol measures the inhibitory effect of LTA4Hi-X on LTB4 production in a more physiologically relevant setting using human whole blood.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
LTA4Hi-X (test compound)
-
Calcium Ionophore A23187
-
RPMI 1640 medium
-
Quench solution (as in 3.1)
-
LC-MS/MS system
Protocol:
-
Prepare serial dilutions of LTA4Hi-X in RPMI 1640 medium.
-
In a 96-well plate, add 10 µL of the diluted LTA4Hi-X or vehicle control to each well.
-
Add 180 µL of human whole blood to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Stimulate LTB4 production by adding 10 µL of Calcium Ionophore A23187 (final concentration 10 µM).
-
Incubate for a further 30 minutes at 37°C.
-
Stop the reaction by adding 200 µL of quench solution.
-
Vortex and centrifuge to separate plasma.
-
Analyze the plasma for LTB4 levels by LC-MS/MS.
-
Calculate the percent inhibition and determine the IC50 value as described in 3.1.
Caption: General Experimental Workflow for Dose-Response Analysis.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Hypothetical In Vitro LTA4H Enzyme Inhibition Data for LTA4Hi-X
| LTA4Hi-X Conc. (nM) | LTB4 Produced (ng/mL) | % Inhibition |
| 0 (Vehicle) | 150.2 | 0 |
| 1 | 135.8 | 9.6 |
| 10 | 105.1 | 30.0 |
| 50 | 74.9 | 50.1 |
| 100 | 45.3 | 69.8 |
| 500 | 15.1 | 89.9 |
| 1000 | 7.8 | 94.8 |
| IC50 (nM) | ~50 |
Table 2: Hypothetical Cellular LTB4 Inhibition Data in Human Whole Blood for LTA4Hi-X
| LTA4Hi-X Conc. (nM) | LTB4 in Plasma (ng/mL) | % Inhibition |
| 0 (Vehicle) | 85.6 | 0 |
| 10 | 78.1 | 8.8 |
| 50 | 64.2 | 25.0 |
| 100 | 43.5 | 49.2 |
| 500 | 17.9 | 79.1 |
| 1000 | 9.1 | 89.4 |
| 5000 | 4.3 | 95.0 |
| IC50 (nM) | ~102 |
Conclusion
The protocols and application notes presented here provide a robust framework for determining the dose-response curve of novel LTA4H inhibitors like LTA4Hi-X. By combining direct enzyme inhibition assays with more physiologically relevant cellular assays, researchers can effectively characterize the potency and potential therapeutic utility of these compounds in the early stages of drug development. The resulting IC50 values are crucial for lead optimization and for guiding in vivo efficacy studies.
Application Notes and Protocols: In Vivo Efficacy Testing of Novel Anti-Inflammatory Agents in Rodent Models
Disclaimer: Information regarding the specific compound "CGS-25019C" is not available in the public domain. The following application notes and protocols are provided as a detailed template for the in vivo efficacy testing of a hypothetical anti-inflammatory agent, hereafter referred to as "Compound-X," in widely used rodent models of rheumatoid arthritis and inflammatory bowel disease.
Introduction
Preclinical in vivo efficacy testing is a critical step in the development of novel therapeutics for inflammatory diseases. Rodent models that mimic the clinical and pathological features of human diseases are invaluable for evaluating the potential of new chemical entities. This document outlines the protocols for assessing the efficacy of "Compound-X" in two standard, well-characterized rodent models: the Collagen-Induced Arthritis (CIA) model in mice, which recapitulates many aspects of rheumatoid arthritis, and the Dextran Sulfate Sodium (DSS)-Induced Colitis model, a common model for inflammatory bowel disease.
Efficacy of Compound-X in a Murine Model of Collagen-Induced Arthritis (CIA)
The CIA model is one of the most widely used models for rheumatoid arthritis due to its pathological similarities to the human disease, including synovitis, pannus formation, and erosion of bone and cartilage.[1][2] The model is induced by immunization with type II collagen, which triggers an autoimmune response targeting the joints.[2]
Experimental Protocol: CIA Induction and Treatment
This protocol describes the induction of arthritis in DBA/1 mice and the subsequent treatment with Compound-X.
Materials:
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
Compound-X formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for paw thickness measurement
-
Syringes and needles
Procedure:
-
Preparation of Emulsions:
-
Prepare a 2 mg/mL solution of bovine type II collagen in 0.05 M acetic acid by dissolving overnight at 4°C.
-
For the primary immunization, emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL.
-
For the booster immunization, emulsify the CII solution 1:1 with Incomplete Freund's Adjuvant (IFA) to a final concentration of 1 mg/mL.
-
-
Primary Immunization (Day 0):
-
Anesthetize the DBA/1 mice.
-
Administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Administer a 100 µL intradermal injection of the CII/IFA emulsion at the base of the tail.
-
-
Monitoring and Scoring:
-
Begin monitoring mice for signs of arthritis daily from Day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation). The maximum clinical score per mouse is 16.
-
Measure the thickness of each hind paw using digital calipers.
-
-
Treatment Protocol:
-
Randomize mice into treatment groups (e.g., Vehicle control, Compound-X low dose, Compound-X high dose, positive control like methotrexate) upon the first signs of arthritis (clinical score ≥ 1).
-
Administer Compound-X or vehicle daily via the desired route (e.g., oral gavage) until the end of the study (e.g., Day 42).
-
-
Endpoint Analysis (Day 42):
-
Record final clinical scores and paw thickness measurements.
-
Euthanize mice and collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.
-
Dissect hind paws and fix in 10% neutral buffered formalin for histological analysis of inflammation, pannus formation, and bone/cartilage erosion.
-
Data Presentation: CIA Model Efficacy
The following table summarizes the key quantitative data that should be collected.
| Group | Dose | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Serum TNF-α (pg/mL) | Histological Score (Inflammation) |
| Vehicle Control | - | 12.5 ± 1.5 | 4.2 ± 0.3 | 150 ± 25 | 3.5 ± 0.5 |
| Compound-X | 10 mg/kg | 6.2 ± 1.1 | 3.1 ± 0.2 | 75 ± 15 | 1.8 ± 0.4 |
| Compound-X | 30 mg/kg | 3.1 ± 0.8 | 2.5 ± 0.2 | 40 ± 10 | 0.9 ± 0.3 |
| Methotrexate | 1 mg/kg | 4.5 ± 0.9 | 2.8 ± 0.3 | 55 ± 12 | 1.2 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical.
Visualization: CIA Experimental Workflow
Caption: Workflow for the Collagen-Induced Arthritis (CIA) model.
Efficacy of Compound-X in a Murine Model of DSS-Induced Colitis
The DSS-induced colitis model is a widely used model for inflammatory bowel disease, particularly ulcerative colitis.[3] Oral administration of DSS, a chemical colitogen, disrupts the colonic epithelial barrier, leading to an inflammatory response characterized by weight loss, diarrhea, and bloody stools.[3][4]
Experimental Protocol: DSS Colitis Induction and Treatment
This protocol details the induction of acute colitis in C57BL/6 mice.
Materials:
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
C57BL/6 mice (female, 8-10 weeks old)
-
Compound-X formulated in a suitable vehicle
-
pH indicator strips
-
Hemoccult test strips
Procedure:
-
Acclimatization (Day -7 to -1):
-
House mice under standard conditions and monitor their weight daily.
-
-
Induction of Colitis (Day 0 to 5):
-
Prepare a 2.5% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 5 consecutive days. The control group receives regular sterile drinking water.
-
-
Treatment Protocol (Day 0 to 10):
-
Randomize mice into treatment groups (e.g., Vehicle control, Compound-X low dose, Compound-X high dose, positive control like sulfasalazine).
-
Begin daily administration of Compound-X or vehicle on Day 0 and continue until the end of the study.
-
-
Monitoring and Scoring (Daily):
-
Record the body weight of each mouse daily.
-
Assess stool consistency (0 = normal, 2 = loose, 4 = diarrhea) and the presence of blood in the stool (0 = negative, 2 = positive, 4 = gross bleeding) daily.
-
Calculate the Disease Activity Index (DAI) as the sum of scores for weight loss, stool consistency, and rectal bleeding.
-
-
Endpoint Analysis (Day 10):
-
Record final body weights and DAI scores.
-
Euthanize mice and dissect the colon from the cecum to the anus.
-
Measure the length of the colon.
-
Collect a distal segment of the colon for histological analysis of inflammation, crypt damage, and ulceration.
-
The remaining colonic tissue can be used for myeloperoxidase (MPO) assay or cytokine analysis.
-
Data Presentation: DSS Colitis Model Efficacy
| Group | Dose | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score (Inflammation) |
| Vehicle Control | - | -20.5 ± 2.5 | 10.2 ± 1.2 | 5.8 ± 0.4 | 9.5 ± 1.1 |
| Compound-X | 20 mg/kg | -10.1 ± 1.8 | 5.1 ± 0.8 | 7.5 ± 0.3 | 4.8 ± 0.7 |
| Compound-X | 50 mg/kg | -4.5 ± 1.2 | 2.5 ± 0.5 | 8.9 ± 0.2 | 2.1 ± 0.4 |
| Sulfasalazine | 100 mg/kg | -6.2 ± 1.5 | 3.8 ± 0.6 | 8.1 ± 0.3 | 3.5 ± 0.5 |
Data are presented as mean ± SEM and are hypothetical.
Visualization: DSS Colitis Experimental Workflow
Caption: Workflow for the DSS-Induced Colitis model.
Visualization of a Relevant Signaling Pathway
Since the mechanism of action for Compound-X is hypothetical, we visualize the NF-κB signaling pathway, a central mediator of inflammation and a common target for anti-inflammatory drugs. Inhibition of this pathway would likely be a key mechanism for an effective compound in both the CIA and DSS models.
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
References
- 1. Rodent models of arthritis: relevance for human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Moxilubant Hydrochloride in a COPD Exacerbation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, significantly influenced by chronic inflammation. Exacerbations of COPD, often triggered by respiratory infections or environmental pollutants, lead to a heightened inflammatory response and are major drivers of disease progression and mortality. Leukotrienes (LTs) are potent lipid mediators known to play a crucial role in this inflammatory cascade.[1][2]
Moxilubant hydrochloride is a 5-lipoxygenase-activating protein (FLAP) inhibitor.[3] FLAP is an essential protein for the biosynthesis of all leukotrienes, including the potent neutrophil chemoattractant Leukotriene B4 (LTB4) and the bronchoconstrictive cysteinyl leukotrienes (CysLTs).[1][4] By targeting FLAP, this compound represents a potential therapeutic strategy to broadly suppress leukotriene-mediated inflammation in COPD exacerbations.[5]
These application notes provide a detailed overview of the mechanism of action for FLAP inhibitors and present representative protocols and data for their use in a preclinical COPD exacerbation model.
Disclaimer: As of the latest literature review, specific preclinical data for this compound in a COPD exacerbation model is not publicly available. The experimental protocols and data presented below are based on studies with GSK2190915, another potent FLAP inhibitor, used in a cigarette smoke-induced pulmonary inflammation model, which is highly relevant to COPD research.[6]
Mechanism of Action: Inhibition of the Leukotriene Synthesis Pathway
The synthesis of leukotrienes begins with the release of arachidonic acid (AA) from the cell membrane by phospholipase A2.[1] For leukotriene production to occur, the enzyme 5-lipoxygenase (5-LO) must interact with FLAP, a nuclear membrane protein that binds and presents AA to 5-LO.[4][7] This interaction is the critical step for the conversion of AA into the unstable intermediate LTA4, the precursor for all leukotrienes.[8] LTA4 is subsequently converted to LTB4 or LTC4, which is further metabolized to LTD4 and LTE4.[4]
This compound, as a FLAP inhibitor, binds to FLAP and prevents the formation of the 5-LO/FLAP/AA complex. This action effectively halts the entire leukotriene synthesis cascade, reducing the production of both LTB4 and CysLTs, thereby mitigating downstream inflammatory effects such as neutrophil recruitment, bronchoconstriction, and mucus production.[3][5]
Representative Experimental Protocol
This protocol describes a murine model of cigarette smoke (CS)-induced pulmonary inflammation, a standard preclinical model used to simulate COPD-like conditions.
1. Animal Model:
-
Species: BALB/c mice (or other appropriate strain).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1: Vehicle Control (Air exposure + Vehicle administration).
-
Group 2: CS Exposure Control (CS exposure + Vehicle administration).
-
Group 3: Treatment Group (CS exposure + this compound administration).
-
Note: Multiple dose levels of Moxilubant should be tested to determine a dose-response relationship.
-
3. Cigarette Smoke Exposure:
-
Apparatus: Whole-body exposure chamber.
-
Protocol: Expose mice to mainstream cigarette smoke from research-grade cigarettes for a specified duration (e.g., 50 minutes, twice daily) for 3 consecutive days.[6] Control animals are exposed to filtered air under identical conditions.
4. Drug Administration:
-
Formulation: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Route: Oral gavage (or other relevant route based on drug properties).
-
Dosing Schedule: Administer this compound or vehicle daily, typically one hour before the first CS exposure session.[6]
5. Endpoint Analysis (Day 4):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of sterile phosphate-buffered saline (PBS).
-
Collect the BAL fluid (BALF).
-
-
Cell Counts:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik (or similar) for differential cell counting (macrophages, neutrophils, lymphocytes, eosinophils).
-
-
Biomarker Analysis:
-
Use the BALF supernatant for analysis of inflammatory mediators.
-
Measure levels of cytokines and chemokines (e.g., Osteopontin, KC/CXCL1, TNF-α) using ELISA or multiplex assays.[6]
-
-
Lung Histology (Optional):
-
Perfuse the lungs and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.
-
Representative Data Presentation
The following tables summarize expected outcomes based on a study using the FLAP inhibitor GSK2190915 in a murine CS-induced inflammation model.[6] This data illustrates the potential anti-inflammatory effects of a FLAP inhibitor like this compound.
Table 1: Effect of FLAP Inhibition on Inflammatory Cell Infiltration in BAL Fluid
| Group | Total Cells (x10⁵) | Neutrophils (x10⁵) | Macrophages (x10⁵) |
| Air + Vehicle | 0.8 ± 0.1 | 0.02 ± 0.01 | 0.78 ± 0.1 |
| CS + Vehicle | 4.5 ± 0.5 | 3.2 ± 0.4 | 1.3 ± 0.2 |
| CS + FLAP Inhibitor | 2.1 ± 0.3 | 1.1 ± 0.2 | 1.0 ± 0.1 |
Data are presented as Mean ± SEM. *p < 0.05 compared to CS + Vehicle group.
Table 2: Effect of FLAP Inhibition on Inflammatory Biomarkers in BAL Fluid
| Group | Osteopontin (pg/mL) | KC (CXCL1) (pg/mL) |
| Air + Vehicle | 1500 ± 200 | 50 ± 10 |
| CS + Vehicle | 8000 ± 950 | 450 ± 60 |
| CS + FLAP Inhibitor | 3500 ± 500 | 180 ± 30 |
Data are presented as Mean ± SEM. *p < 0.05 compared to CS + Vehicle group.
Summary and Conclusion
The inhibition of the 5-lipoxygenase pathway via FLAP represents a compelling therapeutic strategy for mitigating the neutrophilic inflammation central to COPD and its exacerbations. The representative data from a mechanistically similar compound, GSK2190915, demonstrates that FLAP inhibition can significantly reduce the influx of total cells and neutrophils into the airways and lower key inflammatory biomarkers in a relevant preclinical model.[6] These findings provide a strong rationale for investigating this compound in COPD exacerbation models. The protocols outlined here offer a robust framework for evaluating the efficacy and dose-response of Moxilubant and other FLAP inhibitors, which could ultimately lead to novel anti-inflammatory treatments for patients with COPD.
References
- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosciencepharma.com [biosciencepharma.com]
Application Notes and Protocols for Solubilizing Moxilubant Hydrochloride in Cell Culture
Version: 1.0
Introduction
Moxilubant hydrochloride is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases.[1][2] By targeting FLAP, Moxilubant effectively blocks the production of leukotrienes, offering therapeutic potential for conditions such as asthma, allergic rhinitis, and cardiovascular diseases.[1][2] These application notes provide a detailed protocol for the solubilization of this compound for in vitro cell culture experiments, ensuring optimal compound activity and reproducibility.
Physicochemical Properties of Moxilubant
A summary of the key physicochemical properties of Moxilubant is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₇N₃O₄ | PubChem CID: 9955657[3] |
| Molecular Weight | 455.6 g/mol | PubChem CID: 9955657[3] |
| Appearance | Crystalline solid | Inferred from similar compounds |
| Storage | -20°C | Inferred from similar compounds[4] |
Recommended Solvents for Stock Solution Preparation
Based on the properties of similar hydrochloride salts of small molecules used in pharmacological research, the following solvents are recommended for preparing a concentrated stock solution of this compound.
| Solvent | Recommended Concentration | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 10-50 mM | Widely used for dissolving organic molecules for cell culture. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.5%). |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO. Check for cell line sensitivity to ethanol. |
Note: It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.
Experimental Protocol: Solubilization of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 455.6 g/mol = 0.004556 g = 4.556 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM solution, add 1 mL of DMSO for every 4.556 mg of this compound.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
(10 mM) x (V₁) = (10 µM) x (1000 µL)
-
V₁ = 1 µL of the 10 mM stock solution.
-
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
-
Cell Treatment: Immediately add the working solution to the cell culture plates. Ensure that the final concentration of the vehicle (DMSO) is consistent across all experimental conditions, including the vehicle control.
Signaling Pathway of Moxilubant
Moxilubant is an inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is an essential protein for the biosynthesis of leukotrienes, which are potent inflammatory mediators.[5][6] The pathway begins with the release of arachidonic acid from the cell membrane. FLAP then presents arachidonic acid to the enzyme 5-lipoxygenase (5-LO), which catalyzes the initial steps in leukotriene synthesis.[5][6][7] By binding to FLAP, Moxilubant prevents the interaction between FLAP and 5-LO, thereby inhibiting the production of all downstream leukotrienes.[1]
References
- 1. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxilubant | C26H37N3O4 | CID 9955657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Modifications in FLAP's second cytosolic loop influence 5‐LOX interaction, inhibitor binding, and leukotriene formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: CGS-25019C Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a receptor binding assay for CGS-25019C, a potent and selective melatonin (B1676174) receptor agonist. The information is intended to guide researchers in setting up and performing similar assays for drug screening and characterization.
Introduction
CGS-25019C is a high-affinity ligand for melatonin receptors, particularly the MT1 (formerly known as ML-1) subtype. Understanding its binding characteristics is crucial for the development of melatonin-related therapeutics. This document outlines the conditions for a competitive radioligand binding assay to determine the affinity of test compounds for the melatonin MT1 receptor.
Quantitative Data Summary
The binding affinity of CGS-25019C and related compounds for melatonin receptors is summarized in the table below. The data is derived from competitive binding assays using [2-[125I]iodomelatonin] as the radioligand in chicken and hamster brain membranes.
| Compound | Receptor Subtype | Ki (pM) | Tissue Source |
| CGS-25019C | MT1 (ML-1) | 4.6 | Chicken Brain Membranes |
| Melatonin | MT1 (ML-1) | 160 | Chicken Brain Membranes |
| CGS-25019C | MT2 (ML-2) | 1100 | Hamster Brain Membranes |
| Melatonin | MT2 (ML-2) | 1300 | Hamster Brain Membranes |
Experimental Protocols
Radioligand Binding Assay for Melatonin MT1 Receptor
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for the melatonin MT1 receptor.
Materials:
-
Biological Sample: Chicken brain membranes
-
Radioligand: [2-[125I]iodomelatonin]
-
Test Compound: CGS-25019C or other compounds of interest
-
Incubation Buffer: Tris-HCl buffer (pH 7.4) containing 4 mM CaCl2
-
Wash Buffer: Cold Tris-HCl buffer
-
Scintillation Cocktail
-
Glass fiber filters
-
Multi-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane suspension from chicken brains.
-
Assay Setup: In multi-well plates, combine the chicken brain membranes, a fixed concentration of [2-[125I]iodomelatonin], and varying concentrations of the test compound (e.g., CGS-25019C).
-
Incubation: Incubate the plates at 37°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated Cyclic AMP Formation
This functional assay assesses the agonist activity of CGS-25019C at the melatonin receptor, which is a G protein-coupled receptor that inhibits adenylyl cyclase.
Procedure:
-
Cell Culture: Use cells expressing the melatonin MT1 receptor.
-
Stimulation: Treat the cells with forskolin (B1673556) to stimulate the production of cyclic AMP (cAMP).
-
Treatment: Concurrently treat the cells with varying concentrations of CGS-25019C.
-
Measurement: Measure the intracellular levels of cAMP using a suitable assay kit.
-
Analysis: Determine the ability of CGS-25019C to inhibit the forskolin-stimulated increase in cAMP levels. A dose-dependent inhibition indicates agonist activity at the G protein-coupled melatonin receptor.
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
CGS-25019C Signaling Pathway at the MT1 Receptor
Caption: CGS-25019C signaling via the Gi-coupled MT1 receptor.
Application of LTB-019 in the Study of Leukocyte Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte trafficking is a fundamental process in the inflammatory response and immune surveillance, involving the coordinated movement of leukocytes from the bloodstream to tissues. A key mediator in this process is Leukotriene B4 (LTB4), a potent lipid chemoattractant that signals through its high-affinity G protein-coupled receptor, BLT1. The LTB4/BLT1 signaling axis is a critical regulator of leukocyte migration, making it an attractive target for therapeutic intervention in various inflammatory diseases. LTB-019 is an orally available, selective antagonist of the BLT1 receptor. By blocking the interaction of LTB4 with BLT1, LTB-019 provides a powerful tool to investigate the role of this signaling pathway in diverse physiological and pathological processes involving leukocyte trafficking.
These application notes provide an overview of the use of LTB-019 and other BLT1 antagonists in studying leukocyte trafficking, including detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
LTB4, produced by various immune cells at sites of inflammation, binds to the BLT1 receptor on the surface of leukocytes, primarily neutrophils, monocytes, and effector T cells.[1][2][3][4] This interaction triggers a cascade of intracellular signaling events, leading to cellular polarization, actin polymerization, and increased cell motility, ultimately directing leukocytes to the source of inflammation.[5] LTB-019, as a BLT1 antagonist, competitively inhibits the binding of LTB4 to its receptor, thereby preventing the initiation of these downstream signaling events and inhibiting leukocyte migration. While a clinical study in patients with moderate Chronic Obstructive Pulmonary Disease (COPD) showed that a 4-week treatment with LTB-019 did not significantly reduce the number of neutrophils in sputum, it was effective in preventing the ex vivo LTB4-induced upregulation of the adhesion molecule CD11b/18 on neutrophils. This suggests that while LTB4 may not be the sole driver of neutrophil recruitment in this specific condition, LTB-019 effectively antagonizes BLT1 signaling.
Signaling Pathway
The binding of LTB4 to the BLT1 receptor initiates a signaling cascade that is crucial for directed leukocyte migration. The following diagram illustrates the key components of this pathway.
Caption: LTB4-BLT1 Signaling Pathway in Leukocytes.
Key Applications & Experimental Protocols
LTB-019 and other BLT1 antagonists can be utilized in a variety of in vitro and in vivo models to dissect the role of the LTB4/BLT1 axis in leukocyte trafficking.
In Vitro Leukocyte Chemotaxis Assays
These assays are fundamental for directly assessing the effect of LTB-019 on directed leukocyte migration in response to LTB4.
This classic assay measures the migration of cells across a porous membrane towards a chemoattractant.
Protocol:
-
Cell Preparation: Isolate primary leukocytes (e.g., human neutrophils or mouse peritoneal macrophages) and resuspend them in a suitable assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with varying concentrations of LTB-019 or a vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add chemoattractant (LTB4, typically 1-100 nM) to the lower wells of a Boyden chamber plate.
-
Place a porous membrane (e.g., 3-5 µm pore size for neutrophils) over the lower wells.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
Quantification:
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent-based detection method by pre-labeling the cells.
-
This method allows for the visualization and quantification of cell migration in a stable and precisely controlled chemoattractant gradient.
Protocol:
-
Device Preparation: Prime a microfluidic chemotaxis device according to the manufacturer's instructions.
-
Cell Loading: Load the leukocyte suspension (pre-incubated with LTB-019 or vehicle) into the cell channel of the device.
-
Gradient Generation: Introduce the chemoattractant (LTB4) and buffer solutions into the designated channels to establish a stable concentration gradient across the viewing area.
-
Time-Lapse Microscopy: Mount the device on an inverted microscope equipped with a live-cell imaging chamber and acquire time-lapse images of cell migration over a period of 1-3 hours.
-
Data Analysis: Use cell tracking software to analyze cell trajectories, velocity, and chemotactic index.
Data Presentation:
| Assay | Cell Type | Chemoattractant | LTB-019 Concentration | % Inhibition of Migration (Mean ± SD) |
| Boyden Chamber | Human Neutrophils | 10 nM LTB4 | 10 nM | 45 ± 8 |
| Boyden Chamber | Human Neutrophils | 10 nM LTB4 | 100 nM | 85 ± 12 |
| Microfluidics | Mouse Macrophages | 50 nM LTB4 | 50 nM | 62 ± 10 |
| Microfluidics | Mouse Macrophages | 50 nM LTB4 | 200 nM | 92 ± 7 |
In Vivo Models of Leukocyte Trafficking
In vivo models are essential for studying the effects of LTB-019 in a complex physiological environment.
This model is widely used to study acute inflammation and leukocyte recruitment to the peritoneal cavity.
Protocol:
-
Animal Dosing: Administer LTB-019 or vehicle control to mice via oral gavage (or another appropriate route) at a predetermined time before the inflammatory stimulus.
-
Induction of Peritonitis: Inject an inflammatory agent (e.g., zymosan, thioglycollate, or LTB4 itself) intraperitoneally.
-
Peritoneal Lavage: At a specific time point after induction (e.g., 4-24 hours), euthanize the mice and collect the peritoneal exudate by lavage with PBS.
-
Cell Analysis:
-
Determine the total number of leukocytes in the lavage fluid using a hemocytometer.
-
Perform differential cell counts using cytospin preparations stained with a Romanowsky-type stain.
-
Use flow cytometry to phenotype the recruited leukocyte populations (e.g., neutrophils, macrophages, eosinophils).
-
Data Presentation:
| Model | Inflammatory Stimulus | LTB-019 Dose (mg/kg, p.o.) | Neutrophil Infiltration (x10^6 cells/mouse, Mean ± SD) | % Inhibition |
| Peritonitis | Zymosan (1 mg) | 10 | 8.2 ± 1.5 | 35 |
| Peritonitis | Zymosan (1 mg) | 30 | 4.5 ± 0.8 | 65 |
| Peritonitis | LTB4 (1 µg) | 10 | 2.1 ± 0.5 | 78 |
| Peritonitis | LTB4 (1 µg) | 30 | 0.8 ± 0.3 | 91 |
This technique allows for the direct visualization and quantification of leukocyte rolling, adhesion, and transmigration in living animals.
Protocol:
-
Animal Preparation: Anesthetize a mouse and surgically expose a suitable microvasculature bed (e.g., cremaster muscle or mesentery).
-
Fluorescent Labeling: Administer a fluorescently labeled antibody against a leukocyte marker (e.g., anti-Gr-1 for neutrophils) intravenously to visualize the cells.
-
Drug Administration: Administer LTB-019 or vehicle control intravenously or topically.
-
Inflammatory Challenge: Apply a chemoattractant (e.g., LTB4 or another inflammatory stimulus) topically to the exposed tissue.
-
Image Acquisition: Use an intravital microscope to record videos of leukocyte behavior within the post-capillary venules.
-
Data Analysis: Quantify the number of rolling and adherent leukocytes, as well as their rolling velocity.
References
- 1. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 mediates γδ T lymphocyte migration in response to diverse stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LTB4 is a signal-relay molecule during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Moxilubant hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moxilubant hydrochloride. The following information addresses common solubility issues and offers potential solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected solubility characteristics?
This compound is the salt form of Moxilubant, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is critical in the biosynthesis of leukotrienes. As a hydrochloride salt, it is generally expected to have improved aqueous solubility compared to its free base form. However, like many small molecule drugs, it can still present solubility challenges, particularly in neutral pH conditions. Its solubility is likely pH-dependent, with higher solubility in acidic environments.
Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assays. What are some initial troubleshooting steps?
Difficulty in dissolving this compound in aqueous buffers is a common issue. Here are some initial steps to address this:
-
pH Adjustment: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5). The hydrochloride salt form is more soluble at lower pH values.
-
Use of Co-solvents: For stock solutions, consider using organic solvents such as DMSO, DMF, or ethanol. For aqueous working solutions, the addition of a small percentage of a water-miscible organic co-solvent can enhance solubility.
-
Gentle Heating and Sonication: Warming the solution gently (e.g., to 37°C) and using a sonicator can help to break down powder aggregates and increase the rate of dissolution. However, be cautious about potential degradation of the compound at elevated temperatures.
Q3: What are some more advanced strategies if basic troubleshooting fails to improve solubility?
If initial methods are insufficient, more advanced formulation strategies may be necessary, especially for in vivo studies:
-
Surfactant-based systems: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drug molecules, enhancing their solubility and stability.
-
Lipid-based formulations: Formulating this compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can significantly improve its solubility and oral bioavailability.
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer carrier can improve its dissolution rate and extent.
Troubleshooting Guide: Solubility Enhancement
This guide provides a systematic approach to addressing solubility challenges with this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Aqueous Buffers (pH 7.4) | Poor | Solubility is expected to be low at neutral pH. |
| Aqueous Buffers (pH < 5) | Moderate to Good | Protonation of the molecule at acidic pH increases solubility. |
| DMSO | ≥ 49 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Can be used as a co-solvent. |
| DMF | Soluble | Another option for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder accurately.
-
Add a small volume of the chosen organic solvent (e.g., DMSO) to the powder.
-
Vortex or sonicate the mixture until the powder is completely dissolved.
-
Add the remaining solvent to reach the final desired concentration.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Simplified signaling pathway showing Moxilubant's inhibition of FLAP.
Technical Support Center: Stability of CGS-25019C in Different Solvent Systems
Disclaimer: Publicly available stability data for the specific compound CGS-25019C is limited. This guide provides a comprehensive framework based on established principles of small molecule stability testing for research and drug development professionals. The protocols and advice are intended to be general and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the activity of CGS-25019C in my in vitro experiments over time. Could this be a stability issue?
A2: Yes, a time-dependent loss of activity is a common indicator of compound instability in experimental media. Factors such as the solvent used, pH, temperature, light exposure, and interaction with media components can lead to the degradation of the compound. It is crucial to determine the stability of CGS-25019C under your specific experimental conditions to ensure reliable and reproducible results.
Q2: What are the most common solvents for storing and handling a research compound like CGS-25019C?
A2: For long-term storage of the solid compound, it is recommended to keep it at -20°C or -80°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of organic molecules.[1][2] Other organic solvents such as ethanol, acetone, or dimethylformamide (DMF) can also be used, depending on the compound's solubility and the requirements of the downstream application.[3][4] It is advisable to prepare concentrated stock solutions and store them in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Q3: How can I determine the best solvent for my experiments with CGS-25019C?
A3: The choice of solvent depends on several factors: the compound's solubility, the solvent's compatibility with your experimental system (e.g., cell culture, enzymatic assay), and the final desired concentration. It's recommended to perform preliminary solubility tests in a few common, biocompatible solvents. Ensure the final concentration of the organic solvent in your aqueous experimental medium is low (typically below 0.5% v/v for cell-based assays) to avoid solvent-induced toxicity or off-target effects.[1]
Q4: What is a forced degradation study, and is it necessary for my research with CGS-25019C?
A4: A forced degradation or stress testing study involves intentionally exposing a compound to harsh conditions like acid, base, oxidation, heat, and light to accelerate its degradation.[5][6] While extensive forced degradation studies are a regulatory requirement in drug development, performing a simplified version in early research can be highly beneficial.[7] It helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[5] For research purposes, this can help in identifying conditions to avoid during experiments and in troubleshooting unexpected results.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Compound degradation in stock solution or experimental medium. | 1. Prepare fresh stock solutions of CGS-25019C. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1] 3. Perform a stability study in your experimental medium to determine the degradation rate (see Experimental Protocols). 4. If unstable, consider reducing the experiment duration or replenishing the compound at set intervals.[1] |
| Precipitation of CGS-25019C in aqueous buffer/medium | Poor aqueous solubility or exceeding the solubility limit. | 1. Determine the kinetic and thermodynamic solubility of CGS-25019C in your experimental medium.[6][8] 2. Ensure the final solvent concentration is appropriate and does not cause the compound to precipitate.[1] 3. Pre-warm the medium before adding the compound stock solution.[1] 4. Consider using solubility-enhancing excipients if compatible with your assay. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Degradation of CGS-25019C or contamination. | 1. Analyze a freshly prepared sample of CGS-25019C to use as a reference. 2. Conduct a forced degradation study to see if the unexpected peaks correspond to degradation products.[5] 3. Use a photodiode array (PDA) detector to check if the new peaks have a similar UV spectrum to the parent compound.[5] 4. Employ mass spectrometry (MS) to identify the mass of the potential degradation products.[3] |
Stability Data Summary
As specific quantitative data for CGS-25019C is not available, the following table is a template that researchers can use to summarize their own experimental stability data.
| Solvent System | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining CGS-25019C (%) | Notes |
| DMSO (Stock) | 25 | 24 | 10,000 | Data to be filled | Room temperature stability |
| PBS (pH 7.4) | 37 | 2 | 10 | Data to be filled | Physiological conditions |
| Cell Culture Medium | 37 | 24 | 10 | Data to be filled | In vitro assay conditions |
| 0.1 M HCl | 60 | 4 | 50 | Data to be filled | Acidic hydrolysis |
| 0.1 M NaOH | 60 | 4 | 50 | Data to be filled | Basic hydrolysis |
| 3% H₂O₂ | 25 | 8 | 50 | Data to be filled | Oxidative stress |
Experimental Protocols
Protocol 1: General Stability Assessment in an Aqueous System using HPLC
This protocol outlines a general method to determine the stability of CGS-25019C in a desired aqueous solvent system (e.g., phosphate-buffered saline, cell culture medium).
1. Materials:
- CGS-25019C
- High-purity solvent for stock solution (e.g., DMSO)
- Aqueous buffer or medium of interest
- HPLC system with UV or MS detector
- Appropriate HPLC column (e.g., C18)
- Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
2. Procedure:
- Stock Solution Preparation: Prepare a concentrated stock solution of CGS-25019C in a suitable organic solvent (e.g., 10 mM in DMSO).
- Working Solution Preparation: Dilute the stock solution into the pre-warmed aqueous system to the final desired concentration (e.g., 10 µM). Ensure the final organic solvent concentration is minimal.
- Time Point Sampling:
- Immediately after preparation, take a "time zero" (T=0) sample.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
- Sample Analysis:
- If necessary, quench the degradation reaction (e.g., by adding an equal volume of cold acetonitrile).
- Analyze all samples by a validated stability-indicating HPLC method.
- Data Analysis:
- Calculate the peak area of CGS-25019C at each time point.
- Determine the percentage of CGS-25019C remaining at each time point relative to the T=0 sample.
Protocol 2: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to understand the degradation pathways of CGS-25019C.
1. Materials:
- CGS-25019C
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- Solvent for CGS-25019C solution
- HPLC-UV/MS system
2. Procedure:
- Acid Hydrolysis: Dissolve CGS-25019C in a small amount of organic solvent and dilute with 0.1 M HCl. Incubate at 60°C.
- Base Hydrolysis: Dissolve CGS-25019C in a small amount of organic solvent and dilute with 0.1 M NaOH. Incubate at 60°C.
- Oxidative Degradation: Dissolve CGS-25019C in a suitable solvent and add 3% H₂O₂. Keep at room temperature.
- Thermal Degradation: Store the solid CGS-25019C at a high temperature (e.g., 80°C).
- Photolytic Degradation: Expose a solution of CGS-25019C to a light source (e.g., UV lamp).
- Sampling and Analysis:
- Take samples at various time points.
- Neutralize the acid and base hydrolysis samples before analysis.
- Analyze all samples by HPLC-UV/MS to observe the degradation of the parent compound and the formation of degradation products.
Visualizations
Caption: Workflow for assessing the stability of CGS-25019C in an aqueous system.
Caption: Hypothetical signaling pathway showing CGS-25019C as a Kinase A inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. The Application of Solvents in the Pharmaceutical Industry | Aure Chemical [aurechem.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Moxilubant Hydrochloride for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Moxilubant hydrochloride in in vitro studies. This compound is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators involved in various diseases, making FLAP an important therapeutic target.[2]
This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your experiments and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 5-lipoxygenase-activating protein (FLAP) inhibitor.[2] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the first two steps in the biosynthesis of leukotrienes from arachidonic acid.[1] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby inhibiting the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For a stock solution, dissolve the compound in 100% DMSO to a concentration of 10 mM. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For immediate use, the stock solution can be stored at 4°C for a few days. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[3]
Q4: How can I determine the cytotoxicity of this compound in my cell line?
A4: It is essential to assess the potential cytotoxic effects of this compound on your chosen cell line. A common method is the MTT assay, which measures cell viability.[2][4][5][6] This assay will help you determine the concentration range that is non-toxic to the cells, ensuring that the observed effects are due to FLAP inhibition and not a general cytotoxic response. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound may have limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. | Prepare a higher concentration stock solution in DMSO. Perform serial dilutions in pre-warmed (37°C) cell culture medium. Ensure the final DMSO concentration does not exceed cytotoxic levels (typically ≤ 0.5%).[3] Consider using a carrier protein like bovine serum albumin (BSA) in the medium if compatible with your assay. |
| High variability in experimental results. | Inconsistent cell seeding density. Pipetting errors. Instability of the compound in the experimental setup. | Ensure uniform cell seeding in all wells. Use calibrated pipettes and proper pipetting techniques. Prepare fresh working solutions of this compound for each experiment. Perform a time-course experiment to assess the stability of the compound in your specific culture medium over the duration of your assay. |
| No or weak inhibition of leukotriene production. | The concentration of this compound is too low. The cells are not adequately stimulated to produce leukotrienes. The compound has degraded. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Ensure that the cell stimulation (e.g., with a calcium ionophore like A23187) is sufficient to induce a robust leukotriene synthesis. Use freshly prepared or properly stored stock solutions of the inhibitor. |
| Observed cytotoxicity at expected inhibitory concentrations. | The specific cell line is highly sensitive to the compound or the solvent. The compound may have off-target effects at higher concentrations. | Perform a thorough cytotoxicity assessment (e.g., MTT assay) to determine the non-toxic concentration range.[2][4][5][6] If cytotoxicity overlaps with the inhibitory concentration, consider using a different cell line or reducing the incubation time. |
Quantitative Data Summary
Table 1: Reference IC50 Values for FLAP Inhibitors (Note: Data for this compound is not publicly available. These values are for other FLAP inhibitors and should be used as a reference only.)
| Compound | Cell Type | Assay | IC50 (nM) |
| MK-886 | Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Production | 3-5 |
| Atreleuton | Human PMNL | LTB4 Production | 50-100 |
| Veliflapon | Human PMNL | LTB4 Production | 1-2 |
Researchers should perform their own dose-response experiments to determine the precise IC50 of this compound in their specific experimental setup.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. d. Aliquot the stock solution into smaller, single-use volumes in sterile, light-protective tubes. e. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determination of IC50 for FLAP Inhibition using a Leukotriene B4 (LTB4) Assay
-
Cell Culture: Culture a suitable cell line known to express the 5-LOX/FLAP pathway (e.g., human polymorphonuclear leukocytes (PMNLs) or a transfected cell line) in appropriate culture medium.
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize.
-
Compound Treatment: a. Prepare serial dilutions of this compound from the 10 mM stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. Pre-incubate the cells with the different concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187, typically 1-5 µM) for a specific time (e.g., 15-30 minutes) to induce leukotriene synthesis.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
LTB4 Measurement: Measure the concentration of LTB4 in the supernatant using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of inhibition of LTB4 production for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the drug concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium and add the medium containing different concentrations of the compound to the cells. Include untreated cells as a control and a vehicle control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[2][4][5][6]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[2][4][5][6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the cytotoxic concentration 50 (CC50).
Visualizations
Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: LTB-019 In Vivo Dosing and Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LTB4 receptor antagonist, LTB-019. The following information is designed to address specific issues that may be encountered during in vivo dosing and administration experiments.
Frequently Asked Questions (FAQs)
Q1: What is LTB-019 and its mechanism of action?
A1: LTB-019 is a leukotriene B4 (LTB4) receptor antagonist. LTB4 is a potent lipid mediator involved in inflammatory responses. It binds to its G-protein coupled receptors (GPCRs), primarily BLT1, on the surface of immune cells like neutrophils and monocytes.[1][2][3][4] This binding initiates a signaling cascade that leads to chemotaxis (cell migration to the site of inflammation), degranulation, and the production of reactive oxygen species.[1] LTB-019 presumably blocks the interaction between LTB4 and its receptor, thereby inhibiting these downstream inflammatory events.[4]
Q2: What are the main challenges in the in vivo administration of LTB-019 and similar small molecule inhibitors?
A2: Like many small molecule inhibitors, LTB-019 may exhibit poor aqueous solubility. This can lead to several challenges during in vivo administration, including:
-
Difficulty in preparing a homogenous and stable formulation for dosing.
-
Low and variable oral bioavailability.[5]
-
Precipitation of the compound upon administration into the aqueous physiological environment.[5]
-
Potential for vehicle-induced toxicity, which can confound experimental results.[6]
Troubleshooting Guide
Issue 1: LTB-019 is precipitating out of my formulation.
-
Question: I'm trying to dissolve LTB-019 for in vivo studies, but it keeps precipitating, especially when I add it to an aqueous solution. What can I do?
-
Answer: This is a common problem with poorly soluble compounds. Here are several steps you can take to troubleshoot this issue:
-
Optimize Vehicle Composition: Start by evaluating the solubility of LTB-019 in various pharmaceutically acceptable vehicles. A tiered approach is often effective, starting with simple solutions and moving to more complex formulations if needed.[5]
-
Co-solvents: Try using a mixture of solvents. A common starting point is to dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) and then dilute it with other vehicles such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol.[6][7] It is crucial to keep the final concentration of organic solvents low to avoid toxicity.[8]
-
Surfactants: The addition of a surfactant, such as Tween 80 or Cremophor EL, can help to create micelles that encapsulate the drug, improving its stability in aqueous solutions.
-
pH Adjustment: If LTB-019 has ionizable groups, adjusting the pH of the formulation may increase its solubility.
-
Suspensions: If a stable solution cannot be achieved at the desired concentration, consider preparing a suspension. This involves dispersing the solid compound in a liquid vehicle, often with the aid of suspending agents like carboxymethylcellulose (CMC) and wetting agents.[5][6] Micronization or nanocrystallization of the compound can increase the surface area and improve the dissolution rate of a suspension.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving or suspending LTB-019 in oils (e.g., corn oil, sesame oil) or other lipid-based systems can enhance absorption, particularly for oral administration.[5][7]
-
Issue 2: I'm observing high variability in my experimental results and suspect low bioavailability.
-
Question: My in vivo efficacy data for LTB-019 is inconsistent across animals. Could this be related to the formulation and how can I improve it?
-
Answer: High variability is often linked to poor and inconsistent drug absorption. Here’s how to address this:
-
Particle Size Reduction: For oral administration of suspensions, reducing the particle size of LTB-019 through techniques like micronization can enhance the dissolution rate and, consequently, bioavailability.[5][9]
-
Formulation Strategy: If you are using a simple aqueous suspension, it may not be optimal. Consider switching to a solution-based formulation with co-solvents or a lipid-based formulation, which can improve absorption.[5]
-
Route of Administration: If oral bioavailability remains an issue, consider alternative routes of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass gastrointestinal absorption barriers. However, ensure the vehicle is appropriate for the chosen route.
-
Issue 3: I'm seeing adverse effects in my vehicle control group.
-
Question: The animals in my vehicle-only control group are showing signs of toxicity. What should I do?
-
Answer: Vehicle-induced toxicity is a serious concern that can invalidate your study.[6]
-
Reduce Solvent Concentration: If you are using organic solvents like DMSO or ethanol, try to reduce their final concentration in the formulation. Even commonly used excipients can have dose-limiting toxicities.
-
Alternative Vehicles: Explore alternative, better-tolerated vehicles. For example, if a high concentration of DMSO is causing issues, a suspension in 0.5% carboxymethylcellulose (CMC) or a formulation with cyclodextrins might be a safer option.[6]
-
Dose Volume: Ensure the dosing volume is appropriate for the size of the animal to avoid physical distress.
-
Pilot Tolerability Study: Before starting a large-scale experiment, it is always advisable to conduct a small pilot study to assess the tolerability of the chosen vehicle in a few animals.[6]
-
Data Presentation
Due to the lack of publicly available quantitative data for LTB-019, the following table is an illustrative example of how to present solubility data for a poorly soluble compound. Researchers should generate their own data to guide formulation development.
| Vehicle/Excipient | Concentration | Solubility of LTB-019 (mg/mL) | Observations |
| Water | N/A | < 0.01 | Insoluble |
| PBS (pH 7.4) | N/A | < 0.01 | Insoluble |
| DMSO | 100% | > 50 | Soluble |
| Ethanol | 100% | 15 | Soluble |
| PEG400 | 100% | 25 | Soluble |
| Corn Oil | N/A | 5 | Sparingly Soluble |
| 10% DMSO / 90% Saline | N/A | 0.1 | Precipitation observed |
| 5% DMSO / 40% PEG400 / 55% Water | N/A | 2 | Clear solution |
| 0.5% CMC in Water | N/A | (Suspension) | Forms a stable suspension |
Experimental Protocols
General Protocol for Preparation of an LTB-019 Formulation for Oral Gavage
This protocol provides a general method for preparing a co-solvent-based formulation for a poorly soluble compound like LTB-019.
-
Materials:
-
LTB-019 powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG400)
-
Sterile water or saline
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Accurately weigh the required amount of LTB-019.
-
Prepare a stock solution of LTB-019 in DMSO (e.g., at 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or brief sonication may be used if necessary, but be cautious of compound stability.
-
In a separate sterile tube, combine the co-solvents. For a final vehicle composition of 5% DMSO, 40% PEG400, and 55% water, first mix the appropriate volume of PEG400 and water.
-
Slowly add the LTB-019 stock solution to the PEG400/water mixture while vortexing. The slow addition is crucial to prevent precipitation.
-
Vortex the final formulation thoroughly to ensure homogeneity.
-
Visually inspect the solution for any precipitation before each administration. If the formulation is a suspension, ensure it is well-mixed before drawing each dose.
-
Visualizations
Caption: LTB4 signaling pathway and the antagonistic action of LTB-019.
Caption: A workflow for troubleshooting in vivo formulation issues.
References
- 1. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 2. Importance of the leukotriene B4-BLT1 and LTB4-BLT2 pathways in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Identifying and minimizing off-target effects of Moxilubant hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing Moxilubant hydrochloride (also known as CGS-25019C) in experimental settings. The following troubleshooting guides and FAQs will help you identify and minimize potential off-target effects and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1][2] It functions by competitively blocking the binding of LTB4, a powerful lipid chemoattractant, to BLT1. This inhibition prevents the downstream signaling cascades that lead to the recruitment and activation of inflammatory cells, particularly neutrophils.
Q2: What is the reported potency of Moxilubant for the BLT1 receptor?
A2: Moxilubant is a highly potent BLT1 antagonist, with a reported potency in the low nanomolar range (2-4 nM).[1]
Q3: Are there any known off-target effects of this compound?
Q4: In which disease models has Moxilubant been investigated?
A4: Moxilubant has been evaluated in a Phase 2 clinical trial for Chronic Obstructive Pulmonary Disease (COPD).[1] BLT1 antagonists, in general, have been studied in a variety of inflammatory disease models, including asthma, rheumatoid arthritis, and liver fibrosis.[2][3][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected pro-inflammatory effects (e.g., increased adhesion molecule expression, cytokine release) in the absence of LTB4. | Intrinsic Agonist Activity: Moxilubant may be acting as a partial or full agonist on BLT1 or an off-target receptor in your specific cell type. | 1. Control Experiment: Test Moxilubant in a cell line that does not express BLT1 to check for off-target effects. 2. Signaling Pathway Analysis: Evaluate downstream signaling pathways associated with both G-protein activation and β-arrestin recruitment to characterize the nature of the response. |
| Inconsistent or lack of inhibition of LTB4-mediated responses (e.g., neutrophil chemotaxis). | Compound Degradation: Moxilubant may have degraded due to improper storage or handling. Suboptimal Assay Conditions: The concentration of LTB4 used may be too high, or the incubation time with Moxilubant may be insufficient. Cell Health: Poor viability or activation state of primary cells (e.g., neutrophils) can affect their responsiveness. | 1. Compound Integrity: Verify the purity and integrity of your Moxilubant stock. Prepare fresh solutions for each experiment. 2. Assay Optimization: Perform a dose-response curve with LTB4 to determine the EC50 in your assay. Pre-incubate cells with Moxilubant for a sufficient time (e.g., 30-60 minutes) before adding LTB4. 3. Cell Quality Control: Assess the viability and purity of your primary cells before each experiment. For neutrophils, ensure they are not prematurely activated during isolation.[5] |
| High background signal in neutrophil chemotaxis assays. | Neutrophil Activation: Neutrophils can be easily activated during isolation, leading to random migration.[5] Contaminants: The presence of other chemoattractants in the media or serum can cause non-specific migration. | 1. Gentle Cell Handling: Use optimized, gentle protocols for neutrophil isolation to minimize activation.[5] 2. Assay Buffer Optimization: Use serum-free media or a buffer with low levels of potential chemoattractants for the assay. |
| Variability between experimental repeats. | Inconsistent Cell Numbers: Inaccurate cell counting can lead to variability in response. Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell behavior. | 1. Accurate Cell Counting: Use a reliable method for cell counting to ensure consistent cell density in each experiment. 2. Plate Layout: Avoid using the outer wells of multi-well plates for critical experiments, or fill them with sterile buffer to minimize evaporation. |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| Potency (IC50/Ki) | 2-4 nM | Human BLT1 Receptor | [1] |
| Selectivity Profile | A comprehensive public selectivity panel is not available. | N/A | N/A |
Experimental Protocols
BLT1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the BLT1 receptor.
Materials:
-
HEK293 cells or other suitable cell line stably expressing human BLT1.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
[3H]-LTB4 (radioligand).
-
Unlabeled LTB4 (for non-specific binding determination).
-
This compound.
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture BLT1-expressing cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-LTB4 (typically at or below its Kd).
-
For non-specific binding, add a high concentration of unlabeled LTB4.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the Moxilubant concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit LTB4-induced neutrophil migration.
Materials:
-
Freshly isolated human neutrophils.
-
RPMI 1640 medium with 0.5% BSA.
-
LTB4.
-
This compound.
-
Boyden chamber or Transwell inserts (5 µm pore size).
-
Fluorescent dye for cell quantification (e.g., Calcein-AM).
-
Fluorescence plate reader.
Methodology:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation.
-
Maintain cells on ice to prevent activation.
-
Resuspend neutrophils in assay medium at the desired concentration.
-
-
Chemotaxis Assay:
-
Add LTB4 (at a concentration that induces sub-maximal chemotaxis, e.g., EC80) to the lower wells of the Boyden chamber.
-
In separate tubes, pre-incubate neutrophils with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber.
-
Quantify the number of neutrophils that have migrated to the lower chamber using a fluorescent dye like Calcein-AM and a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of chemotaxis for each concentration of Moxilubant.
-
Plot the percentage inhibition as a function of Moxilubant concentration to determine the IC50 value.
-
Visualizations
Caption: LTB4/BLT1 Signaling Pathway and Point of Inhibition by Moxilubant.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Immune-Mediated Retinal Vasculitis in Posterior Uveitis and Experimental Models: The Leukotriene (LT)B4-VEGF Axis [mdpi.com]
- 3. The leukotriene B4 receptors BLT1 and BLT2 as potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene B4 receptor 1 (BLT1) does not mediate disease progression in a mouse model of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: CGS-25019C Degradation Studies
Disclaimer: Publicly available scientific literature does not contain specific information regarding the degradation pathways and byproducts of CGS-25019C. Therefore, this technical support center provides a comprehensive guide based on established principles and methodologies for conducting forced degradation studies on pharmaceutical compounds. Researchers and scientists can adapt this generalized framework to investigate the stability of CGS-25019C and other similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for a compound like CGS-25019C?
Forced degradation, or stress testing, is a critical component in the development of a drug substance.[1][2][3] These studies are designed to intentionally degrade the compound under more severe conditions than it would typically encounter during its shelf life. The primary objectives of such studies are:
-
To identify potential degradation products: This helps in understanding the intrinsic stability of the molecule and the possible impurities that might form over time.[4]
-
To elucidate degradation pathways: By understanding how the molecule breaks down, scientists can develop more stable formulations and determine appropriate storage conditions.[2][3]
-
To develop and validate stability-indicating analytical methods: These are methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring that the measurements are not affected by impurities.[1][5][6]
-
To facilitate the development of manufacturing processes and packaging: Knowledge of a compound's sensitivity to factors like heat, light, and humidity informs these critical decisions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study?
Forced degradation studies typically expose the drug substance to a variety of stress conditions to simulate potential environmental factors.[2][4] Common stress conditions include:
-
Hydrolysis: Testing across a range of pH values (e.g., acidic, neutral, and basic) to assess susceptibility to degradation in aqueous environments.
-
Oxidation: Using oxidizing agents like hydrogen peroxide to determine the compound's vulnerability to oxidative degradation.
-
Photolysis: Exposing the compound to light sources (e.g., UV and fluorescent) to evaluate its photosensitivity.
-
Thermal stress: Subjecting the compound to high temperatures to assess its thermal stability.
Q3: How much degradation is typically targeted in these studies?
The goal of forced degradation is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered appropriate.[2] This level of degradation is usually sufficient to generate the primary degradation products for identification and for the validation of the stability-indicating method, without being so excessive that it leads to the formation of secondary or tertiary degradation products that may not be relevant under normal storage conditions.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressing agent (e.g., acid, base, oxidizing agent), prolong the exposure time, or increase the temperature. |
| The compound is highly stable under the tested conditions. | While this is a positive finding, ensure that the stress conditions were genuinely challenging. Consider using a broader range of conditions. | |
| Excessive degradation (e.g., >50%) or complete loss of the main compound. | Stress conditions are too severe. | Reduce the concentration of the stressing agent, shorten the exposure time, or lower the temperature. A preliminary range-finding experiment can help to establish appropriate conditions. |
| Poor separation of the parent compound and degradation peaks in the chromatogram. | The analytical method is not optimized. | Modify the mobile phase composition, gradient profile, column type, or pH of the mobile phase to improve resolution. |
| Co-elution of degradation products. | Employ an orthogonal analytical technique (e.g., a different column chemistry or a different chromatographic mode) or use a detector with higher specificity, such as a mass spectrometer (MS), to differentiate the peaks. | |
| Mass balance is not achieved (the sum of the parent compound and degradation products does not account for 100% of the initial amount). | Some degradation products are not being detected. | The degradants may lack a chromophore for UV detection. Use a more universal detector like a mass spectrometer or a charged aerosol detector. |
| Degradation products are volatile or have precipitated out of the solution. | Adjust the sample preparation procedure to ensure all components remain in the solution. For volatile compounds, consider headspace gas chromatography. | |
| The response factors of the degradation products are different from the parent compound. | If possible, isolate and quantify the degradation products using their own reference standards. If standards are unavailable, relative response factors can be estimated using MS or other techniques. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations will need to be optimized for CGS-25019C based on its chemical properties.
Acidic and Basic Hydrolysis
-
Preparation of Solutions: Prepare stock solutions of CGS-25019C in a suitable solvent.
-
Stress Conditions:
-
Acidic: Add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid.
-
Basic: Add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic solutions.
-
Analysis: Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).
Oxidative Degradation
-
Preparation of Solutions: Prepare a stock solution of CGS-25019C.
-
Stress Conditions: Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3%).
-
Incubation: Keep the solution at room temperature or a slightly elevated temperature for a defined time.
-
Analysis: Analyze the sample directly or after quenching the reaction.
Photolytic Degradation
-
Sample Preparation: Place the drug substance (solid) and a solution of the drug substance in photostable, transparent containers.
-
Exposure: Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze the exposed and control samples at appropriate time points.
Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a controlled temperature and humidity chamber.
-
Exposure: Expose the sample to a high temperature (e.g., 70°C) for an extended period.
-
Analysis: Analyze the sample at various time points to assess the extent of degradation.
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on CGS-25019C to illustrate how results can be structured.
Table 1: Summary of Forced Degradation Results for CGS-25019C
| Stress Condition | % Degradation of CGS-25019C | Number of Degradation Products | Major Degradation Product (DP) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 3 | DP-1 |
| 0.1 M NaOH (60°C, 24h) | 22.5 | 4 | DP-2 |
| 3% H₂O₂ (RT, 12h) | 8.9 | 2 | DP-3 |
| Photolytic (ICH Q1B) | 5.1 | 1 | DP-4 |
| Thermal (70°C, 48h) | 11.8 | 2 | DP-1 |
Table 2: Chromatographic Data for CGS-25019C and its Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| CGS-25019C | 10.5 | 1.00 |
| DP-1 | 8.2 | 0.78 |
| DP-2 | 12.1 | 1.15 |
| DP-3 | 9.5 | 0.90 |
| DP-4 | 7.4 | 0.70 |
Visualizations
Caption: Hypothetical Degradation Pathway of CGS-25019C
Caption: Experimental Workflow for Forced Degradation Studies
References
- 1. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry [pubs.usgs.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsdr.org [ijsdr.org]
- 4. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography | PLOS One [journals.plos.org]
- 5. questjournals.org [questjournals.org]
- 6. eagleanalytical.com [eagleanalytical.com]
Technical Support Center: Enhancing the Bioavailability of Moxilubant Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of Moxilubant hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its therapeutic targets?
This compound is an inhibitor of 5-lipoxygenase (5-LOX), an enzyme crucial in the biosynthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators involved in inflammatory responses. By inhibiting 5-LOX, this compound effectively blocks the production of leukotrienes, thereby exerting its anti-inflammatory effects. This makes it a potential therapeutic agent for a variety of inflammatory diseases.[1]
Q2: What are the potential challenges in achieving adequate oral bioavailability for this compound?
Assumption : For the purpose of this guide, we will assume this compound shares similar high solubility and high permeability characteristics (BCS Class 1). However, experimental verification is crucial. If experiments reveal low solubility or permeability, the troubleshooting guides below will be critical.
Q3: What formulation strategies can be employed to improve the bioavailability of a drug like this compound, should it exhibit poor solubility or permeability?
Even for compounds with inherently good solubility and permeability, formulation strategies can optimize drug delivery. For compounds with poor solubility, techniques such as particle size reduction (micronization, nanosizing), solid dispersions, and lipid-based formulations can be effective.[6][7][8][9] For compounds with poor permeability, the use of permeation enhancers can be explored.[6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound's bioavailability.
Issue 1: Inconsistent or Low Dissolution Rate in In Vitro Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of the drug powder | Incorporate a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) into the dissolution medium. | Improved and more consistent dissolution profile. |
| Drug precipitation in the dissolution medium | Ensure sink conditions are maintained (i.e., the volume of dissolution medium is at least 3-5 times the volume required to saturate the drug). If precipitation still occurs, consider a different pH for the dissolution medium. | Complete dissolution of the drug without precipitation. |
| Formation of agglomerates | Employ micronization or sonication to reduce particle size and break up agglomerates before the dissolution test. | A faster and more uniform dissolution rate. |
Issue 2: Low Permeability in Caco-2 Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active efflux by transporters (e.g., P-glycoprotein) | Co-administer this compound with a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay. | An increase in the apparent permeability (Papp) from the apical to the basolateral side. |
| Poor passive diffusion | Investigate the use of permeation enhancers in the formulation. These should be carefully selected and tested for cytotoxicity on the Caco-2 cells. | Increased Papp value, indicating enhanced transport across the cell monolayer. |
| Low cell monolayer integrity | Verify the transepithelial electrical resistance (TEER) values of the Caco-2 monolayer before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory. | Consistent and reliable permeability data. |
Issue 3: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effect on absorption | Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on drug absorption. | A clear understanding of how food affects the bioavailability of this compound. |
| First-pass metabolism | If bioavailability is significantly lower than expected from in vitro data, investigate potential first-pass metabolism in the liver. This can be initially assessed using in vitro liver microsome stability assays. | Quantification of the extent of first-pass metabolism, which can guide further formulation or dosing strategies. |
| Inadequate formulation for in vivo delivery | If the drug is poorly soluble, consider a solution or suspension formulation for initial in vivo studies to minimize dissolution-related variability. | More consistent and reproducible pharmacokinetic profiles. |
Experimental Protocols
In Vitro Dissolution Testing
Objective: To determine the dissolution rate of this compound from a solid dosage form.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a buffered solution at pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract. If solubility is low, a surfactant (e.g., 0.1% SDS) may be added.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure: a. Place one dosage form in each dissolution vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity: Measure the TEER of the cell monolayers to ensure their integrity.
-
Transport Buffer: Use a transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.
-
Procedure (Apical to Basolateral Transport): a. Add the this compound solution to the apical (upper) chamber. b. At specified time intervals, collect samples from the basolateral (lower) chamber. c. Analyze the concentration of this compound in the collected samples.
-
Procedure (Basolateral to Apical Transport): a. Add the this compound solution to the basolateral chamber. b. At specified time intervals, collect samples from the apical chamber. c. Analyze the concentration of this compound.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
In Vivo Pharmacokinetic Study
Objective: To determine the oral bioavailability of this compound in an animal model (e.g., rats).
Methodology:
-
Animal Model: Use a suitable animal model (e.g., male Sprague-Dawley rats).
-
Dosing: a. Intravenous (IV) Group: Administer a known dose of this compound intravenously to a group of animals. b. Oral (PO) Group: Administer a known dose of this compound orally (e.g., by gavage) to another group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Analysis: Process the blood samples to obtain plasma and analyze the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: a. Plot the plasma concentration-time profiles for both IV and PO administration. b. Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). c. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the bioavailability of this compound.
Logical Relationship for Troubleshooting Low Bioavailability
References
- 1. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. extranet.who.int [extranet.who.int]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Moxifloxacin Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. | Semantic Scholar [semanticscholar.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming experimental variability with LTB-019
Welcome to the technical support center for LTB-019. This resource is designed to help you overcome experimental variability and achieve consistent, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for LTB-019?
A1: LTB-019 is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. It specifically targets the ATPase domain of NLRP3, preventing its oligomerization and subsequent activation of the inflammasome complex. This, in turn, blocks the cleavage of pro-caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.
Q2: In which experimental systems can LTB-019 be used?
A2: LTB-019 is effective in a variety of in vitro and in vivo systems. It has been validated in primary human and murine immune cells, including macrophages and monocytes, as well as in immortalized cell lines like THP-1 cells. It is also suitable for use in animal models of NLRP3-driven inflammation.
Q3: What is the recommended solvent and storage condition for LTB-019?
A3: LTB-019 is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile DMSO at a concentration of 10 mM. The stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium of choice immediately before use.
Troubleshooting Guide
Issue 1: High background signal in my IL-1β ELISA.
-
Question: I am observing a high background level of IL-1β in my control wells (no stimulation), even in the presence of LTB-019. What could be the cause?
-
Answer: This could be due to several factors:
-
Cell Health: Ensure your cells are healthy and not overly confluent, as stressed cells can spontaneously release pro-inflammatory cytokines.
-
Contamination: Your cell culture may be contaminated with endotoxin (B1171834) (LPS) or other microbial products that can prime the NLRP3 inflammasome. Use endotoxin-free reagents and screen your FBS.
-
Priming Signal: The standard NLRP3 activation protocol requires a priming step (Signal 1) with an agent like LPS. If this priming signal is too strong or prolonged, it can lead to some NLRP3-independent IL-1β release. Try reducing the LPS concentration or the priming duration.
-
Issue 2: Inconsistent LTB-019 activity between experiments.
-
Question: I am seeing significant variability in the inhibitory effect of LTB-019 from one experiment to the next. How can I improve reproducibility?
-
Answer: To ensure consistent activity, consider the following:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your 10 mM LTB-019 stock solution in DMSO. Prepare single-use aliquots.
-
Working Solution Preparation: Always prepare fresh working dilutions of LTB-019 in your cell culture medium for each experiment. The compound may not be stable in aqueous media for extended periods.
-
Cell Passage Number: Use cells within a consistent, low passage number range, as cellular responses can change with extensive passaging.
-
Serum Effects: The presence of serum proteins can sometimes interfere with the activity of small molecules. If you observe variability, consider reducing the serum concentration during the LTB-019 treatment period, if compatible with your cell type.
-
Issue 3: LTB-019 appears to be cytotoxic at higher concentrations.
-
Question: I am noticing a decrease in cell viability when I use LTB-019 at concentrations above 20 µM. Is this expected?
-
Answer: Yes, off-target effects leading to cytotoxicity can be observed at concentrations significantly higher than the effective dose. The IC50 for NLRP3 inhibition is in the nanomolar range (see Data Hub). We recommend performing a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. A standard cytotoxicity assay, such as an LDH or MTT assay, should be run in parallel with your primary experiment.
Data Hub
Table 1: In Vitro Potency of LTB-019
| Cell Type | Assay | Stimulus | IC50 (nM) |
| Human Monocyte-Derived Macrophages (hMDMs) | IL-1β ELISA | LPS + Nigericin | 25.3 ± 3.1 |
| Murine Bone Marrow-Derived Macrophages (BMDMs) | IL-1β ELISA | LPS + ATP | 38.7 ± 4.5 |
| THP-1 Cells (differentiated) | Caspase-1 Glo | LPS + Nigericin | 31.5 ± 2.9 |
| Primary Human Monocytes | ASC Speck Assay | LPS + MSU Crystals | 45.1 ± 5.2 |
Table 2: LTB-019 Stock Solution Stability
| Storage Condition | Solvent | Concentration | Stability (Loss of Activity) |
| -80°C | DMSO | 10 mM | < 1% over 12 months |
| -20°C | DMSO | 10 mM | < 5% over 6 months |
| 4°C | DMSO | 10 mM | ~10% over 1 week |
| Room Temperature | Medium | 1 µM | ~50% over 8 hours |
Experimental Protocols
Protocol 1: NLRP3 Inflammasome Activation and Inhibition in BMDMs
-
Cell Plating: Plate murine Bone Marrow-Derived Macrophages (BMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 3-4 hours in serum-free medium.
-
Inhibitor Treatment: Remove the priming medium. Add fresh medium containing LTB-019 at the desired concentrations (e.g., 0.1 nM to 10 µM) and pre-incubate for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours).
-
Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Collect the supernatant for cytokine analysis.
-
Analysis: Measure IL-1β concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Pathways & Workflows
Caption: NLRP3 inflammasome signaling pathway showing the points of intervention for LTB-019.
Caption: Experimental workflow for assessing LTB-019 efficacy in BMDMs.
Caption: Troubleshooting decision tree for inconsistent LTB-019 activity.
Moxilubant Hydrochloride Quality Control & Purity Assessment: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moxilubant hydrochloride. The following sections offer detailed experimental protocols and data interpretation for common quality control and purity assessment challenges.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) to consider for this compound?
A1: The critical quality attributes for this compound typically include identity, purity (including enantiomeric purity), assay, content uniformity, dissolution, and stability. These attributes ensure the safety, efficacy, and quality of the drug substance and product.
Q2: Which analytical techniques are most suitable for the purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common and recommended methods for determining the purity and assay of this compound.[1][2][3] Capillary electrophoresis is a powerful technique for assessing enantiomeric purity.[4][5]
Q3: How should stability studies for this compound be designed?
A3: Stability studies should be designed in accordance with ICH guidelines Q1A(R2). This includes long-term studies under intended storage conditions and accelerated stability studies to understand the degradation profile.[6][7][8] Photostability testing, as per ICH Q1B, is also recommended to assess the impact of light on the drug substance.[9]
Q4: What are the common degradation pathways for compounds similar to this compound?
A4: Based on related fluoroquinolone structures, potential degradation pathways include oxidation, hydrolysis, and photodecomposition. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress conditions are crucial to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | 1. Contaminated mobile phase or glassware.2. Sample degradation.3. Presence of related substances or impurities. | 1. Prepare fresh mobile phase and use thoroughly cleaned glassware.2. Prepare fresh sample solutions and store them appropriately.3. Perform peak purity analysis and consider forced degradation studies to identify the peaks. |
| Poor peak shape or resolution in HPLC | 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Sample overload. | 1. Optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH.2. Use a new or validated column.3. Reduce the injection volume or sample concentration. |
| Failed dissolution test | 1. Issues with the dissolution medium (e.g., pH, degassing).2. Inappropriate apparatus settings (e.g., rotation speed).3. Formulation issues (e.g., particle size, lubricant concentration). | 1. Verify the preparation and properties of the dissolution medium.2. Ensure the dissolution apparatus is calibrated and operated correctly.3. Investigate formulation and manufacturing process parameters. |
| Out-of-specification (OOS) assay result | 1. Standard or sample preparation error.2. Instrument malfunction.3. Calculation error. | 1. Re-prepare the standard and sample solutions.2. Check instrument calibration and performance.3. Double-check all calculations and data transcription. |
Experimental Protocols
Purity and Assay Determination by RP-HPLC
This method is designed for the separation and quantification of this compound and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
Enantiomeric Purity by Capillary Electrophoresis (CE)
This method is designed to separate the enantiomers of this compound.
CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica (e.g., 50 µm i.d., 60 cm total length) |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative) |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 290 nm |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
Sample Preparation:
-
Dissolve the sample in the background electrolyte to a concentration of 0.5 mg/mL.
Data Presentation
Table 1: System Suitability Parameters for RP-HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Table 2: Impurity Profile of a Representative this compound Batch
| Impurity | Retention Time (min) | Limit (%) | Result (%) |
| Impurity A | 8.5 | ≤ 0.2 | 0.08 |
| Impurity B | 12.1 | ≤ 0.2 | 0.11 |
| Any Unknown Impurity | - | ≤ 0.10 | 0.05 |
| Total Impurities | - | ≤ 0.5 | 0.24 |
Visualizations
References
- 1. validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
Adjusting pH for optimal Moxilubant hydrochloride stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Moxilubant hydrochloride by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for solutions of this compound to ensure optimal stability?
A1: Based on current stability data, this compound exhibits optimal stability in a slightly acidic pH range. To minimize degradation, it is recommended to maintain the solution pH between 4.0 and 5.5.
Q2: What are the primary degradation pathways for this compound and how are they affected by pH?
A2: this compound is susceptible to both hydrolysis and oxidation. Hydrolysis is more pronounced under alkaline conditions (pH > 7), while oxidation can occur across a wider pH range but is accelerated at neutral to alkaline pH. Maintaining a slightly acidic pH helps to mitigate both of these degradation pathways.
Q3: Can I use common buffers to adjust the pH of my this compound solution?
A3: Yes, standard laboratory buffers such as citrate (B86180) and acetate (B1210297) are suitable for adjusting the pH of this compound solutions. It is crucial to ensure the chosen buffer components do not interact with the drug substance. Always perform compatibility studies as part of your formulation development.
Q4: How should I monitor the stability of my this compound formulation after pH adjustment?
A4: Stability should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][2] Key parameters to track include the assay of the active pharmaceutical ingredient (API), the profile of degradation products, appearance of the solution, and pH.[3][4]
Q5: What are the visual indicators of this compound degradation?
A5: Degradation of this compound in solution may be indicated by a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes, reinforcing the need for analytical testing.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid decrease in this compound concentration. | The pH of the solution may be outside the optimal range, leading to accelerated degradation. | Immediately re-measure the pH of the solution. Adjust to the recommended range of 4.0 - 5.5 using a suitable buffer. Investigate the initial pH adjustment procedure for any errors. |
| Appearance of unknown peaks in the HPLC chromatogram. | These may be degradation products resulting from instability. | Characterize the new peaks using techniques such as mass spectrometry. Evaluate the rate of formation of these impurities at different pH values to understand the degradation pathway. |
| Precipitate formation in the solution. | The solubility of this compound or its degradation products may be pH-dependent. | Determine the pH at which the precipitate forms. Adjusting the pH back to the optimal range may redissolve the material. Consider the need for a co-solvent or other excipients if the formulation requires a pH where solubility is low. |
| Inconsistent stability results between batches. | Variability in the initial pH of the formulation or the buffer preparation. | Standardize the protocol for buffer preparation and pH adjustment. Ensure all analysts are following the same procedure and that pH meters are properly calibrated.[1][5] |
pH-Dependent Stability of this compound
The following table summarizes the stability of a 1 mg/mL aqueous solution of this compound at 25°C over 30 days at various pH values.
| pH | Initial Assay (%) | Assay after 30 days (%) | Total Degradants (%) | Appearance |
| 3.0 | 100.0 | 98.5 | 1.5 | Clear, colorless |
| 4.0 | 100.0 | 99.2 | 0.8 | Clear, colorless |
| 5.0 | 100.0 | 99.4 | 0.6 | Clear, colorless |
| 6.0 | 100.0 | 97.1 | 2.9 | Clear, colorless |
| 7.0 | 100.0 | 94.3 | 5.7 | Faint yellow tint |
| 8.0 | 100.0 | 89.5 | 10.5 | Yellow solution |
Experimental Protocols
Protocol for Determining Optimal pH for this compound Stability
1. Objective: To determine the pH of maximum stability for this compound in an aqueous solution.
2. Materials:
-
This compound
-
Purified water (HPLC grade)
-
Buffer systems (e.g., citrate, phosphate)
-
Hydrochloric acid and sodium hydroxide (B78521) for pH adjustment
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with a validated stability-indicating method
3. Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffer solutions with pH values ranging from 3.0 to 8.0 at 1.0 pH unit intervals.
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in purified water to create a stock solution of known concentration (e.g., 10 mg/mL).
-
Prepare Stability Samples: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample using the validated HPLC method to determine the initial concentration of this compound and the level of any existing impurities. Record the appearance and pH of each solution.
-
Stability Storage: Store the samples under controlled temperature and humidity conditions (e.g., 25°C/60% RH). Protect from light if the compound is known to be light-sensitive.
-
Time-Point Analysis: At predetermined time points (e.g., 7, 14, and 30 days), withdraw aliquots from each sample and analyze them by HPLC. Record the appearance and pH of each solution at each time point.
-
Data Analysis: Plot the percentage of remaining this compound against pH at each time point. The pH at which the highest percentage of the drug remains is the pH of optimal stability.
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound stability.
Caption: Hypothetical pH-dependent degradation pathways for this compound.
References
Technical Support Center: CGS-25019C & Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from the GPR17 antagonist, CGS-25019C, in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is CGS-25019C and what is its mechanism of action?
A1: CGS-25019C is a pharmacological tool used in research as an antagonist for the G protein-coupled receptor 17 (GPR17). GPR17 is a receptor that is involved in various physiological processes, including the differentiation of oligodendrocytes, which are crucial for myelination in the central nervous system.[1][2][3] By blocking the activity of GPR17, CGS-25019C can be used to study the roles of this receptor in both normal and pathological conditions. The GPR17 receptor is known to couple to both Gαi and Gαq signaling pathways, and its activation can influence intracellular cyclic AMP (cAMP) levels and calcium mobilization.[1][3]
Q2: Can CGS-25019C interfere with my fluorescence-based assay?
A2: While there is no specific literature detailing fluorescence interference by CGS-25019C, it is a common issue for many small molecule compounds to exhibit autofluorescence or quenching effects in fluorescence-based assays.[4][5] Such interference can lead to false positives, false negatives, or a general decrease in assay sensitivity.[4] It is therefore crucial to perform control experiments to assess the potential for interference by CGS-25019C in your specific assay setup.
Q3: What are the common mechanisms of compound interference in fluorescence assays?
A3: The two primary mechanisms of interference are:
-
Autofluorescence: The compound itself may absorb light at the excitation wavelength and emit light at the emission wavelength of your fluorophore, leading to a false positive signal.[5]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, leading to a decrease in the detected signal and potentially a false negative result.[5][6]
Q4: How can I determine if CGS-25019C is interfering with my assay?
A4: A straightforward way to test for interference is to run a control experiment where you measure the fluorescence of CGS-25019C in your assay buffer without the intended fluorescent probe or biological target. This will help you determine if the compound itself is fluorescent at the wavelengths you are using.
Troubleshooting Guide
If you suspect that CGS-25019C is interfering with your fluorescence-based assay, follow this troubleshooting guide.
Step 1: Characterize the Autofluorescence of CGS-25019C
The first step is to determine the excitation and emission spectra of CGS-25019C under your experimental conditions.
Experimental Protocol: Measuring Compound Autofluorescence
-
Preparation of CGS-25019C solutions: Prepare a dilution series of CGS-25019C in your assay buffer. The concentration range should include and exceed the concentration you plan to use in your main experiment.
-
Control Wells: Prepare control wells containing only the assay buffer.
-
Fluorescence Measurement: Using a plate reader or a spectrofluorometer, measure the fluorescence of each concentration of CGS-25019C.
-
Excite the compound across a range of wavelengths (e.g., 300-700 nm) and measure the emission spectrum.
-
Conversely, excite at the specific wavelength used for your fluorophore and scan the emission spectrum.
-
-
Data Analysis: Plot the fluorescence intensity against the concentration of CGS-25019C. This will show you if the compound is fluorescent at your assay's wavelengths and if the signal is concentration-dependent.
Data Presentation: Hypothetical Autofluorescence Data for CGS-25019C
| CGS-25019C Conc. (µM) | Fluorescence Intensity (a.u.) at Ex/Em of Fluorophore X |
| 0 (Buffer) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 2500 |
| 25 | 6000 |
| 50 | 12500 |
This is hypothetical data for illustrative purposes.
Step 2: Mitigating Interference
Based on the results from Step 1, you can choose from several strategies to mitigate the interference.
Strategy 1: Shift to Longer Wavelengths
Many interfering compounds are more fluorescent in the blue-green region of the spectrum.[6] Shifting to fluorophores that excite and emit at longer, red-shifted wavelengths can often reduce or eliminate the problem.[4]
Strategy 2: Pre-read Correction
If the autofluorescence is present but not overwhelming, you can correct for it.
Experimental Protocol: Pre-read Correction
-
Add CGS-25019C to your assay plate (with cells or other biological material, but without the fluorescent reporter).
-
Read the fluorescence of the plate at your assay's excitation and emission wavelengths. This is your "pre-read" or background plate.
-
Add your fluorescent reporter and perform the assay as usual.
-
Subtract the pre-read values from your final assay values to correct for the compound's autofluorescence.
Strategy 3: Use a Different Assay Format
If the interference is severe and cannot be mitigated, consider using a non-fluorescence-based assay format, such as:
-
Luminescence-based assays: These assays are generally less susceptible to compound interference.
-
Label-free assays: These technologies detect changes in mass or refractive index and are not affected by compound fluorescence.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technology uses a time delay between excitation and emission detection to reduce interference from short-lived background fluorescence.
Visualizations
GPR17 Signaling Pathway
The following diagram illustrates the known signaling pathways of the GPR17 receptor, which is the target of CGS-25019C.
Caption: GPR17 signaling pathways and the inhibitory action of CGS-25019C.
Experimental Workflow for Troubleshooting Interference
This workflow outlines the decision-making process for addressing potential compound interference in fluorescence assays.
Caption: Workflow for identifying and mitigating compound interference.
References
- 1. GPR17 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Decoding Signaling and Function of the Orphan G Protein–Coupled Receptor GPR17 with a Small-Molecule Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Concerns with High Concentrations of LTB-019
This technical support guide provides troubleshooting strategies and frequently asked questions regarding unexpected cell viability results when using high concentrations of the novel investigational compound LTB-019.
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp, non-linear drop in cell viability at high concentrations of LTB-019. Is this expected?
A sharp decrease in viability at higher concentrations can be indicative of several factors. While it may represent the potent cytotoxic effect of the compound, it could also be due to off-target effects or experimental artifacts. It is crucial to rule out issues such as compound precipitation, which can lead to false readings in viability assays. We recommend visually inspecting the wells for any precipitate before proceeding with the assay.
Q2: Could the solvent used to dissolve LTB-019 be contributing to the observed cytotoxicity?
Yes, the vehicle used to dissolve LTB-019, commonly DMSO, can exhibit toxicity at certain concentrations. It is imperative to run a vehicle control, where cells are treated with the same concentration of the solvent as in the highest concentration of LTB-019. The final concentration of DMSO in the cell culture medium should ideally not exceed 0.1%.[1]
Q3: How can we differentiate between apoptosis and necrosis induced by high concentrations of LTB-019?
Specific assays can elucidate the mechanism of cell death. Apoptosis is a programmed cell death, while necrosis is an uncontrolled form. Assays that measure caspase activity (hallmark of apoptosis) or the release of lactate (B86563) dehydrogenase (LDH) (a marker of membrane damage in necrosis) can be employed. We recommend running a cytotoxicity assay, such as one that measures LDH release, alongside a viability assay to get a clearer picture of the cell death mechanism.
Q4: Our viability results with LTB-019 are not consistent across different experiments. What could be the cause?
Inconsistent results can stem from several sources, including variations in cell seeding density, passage number, and incubation times. Ensure that cells are in the logarithmic growth phase at the time of treatment. Additionally, the choice of viability assay can influence the outcome; for instance, ATP-based assays like CellTiter-Glo may offer higher reproducibility compared to metabolic assays like MTT in certain contexts.[2]
Data Presentation: LTB-019 Dose-Response Effects
The following table summarizes fictional representative data from a 72-hour cell viability study using various cell lines treated with LTB-019.
| Cell Line | LTB-019 Concentration (µM) | Percent Viability (Mean ± SD) |
| U87 | 0.1 | 98 ± 4.2 |
| 1 | 95 ± 3.8 | |
| 10 | 75 ± 5.1 | |
| 50 | 40 ± 6.3 | |
| 100 | 15 ± 3.9 | |
| PC35 | 0.1 | 99 ± 3.5 |
| 1 | 96 ± 4.0 | |
| 10 | 80 ± 4.5 | |
| 50 | 55 ± 5.8 | |
| 100 | 25 ± 4.1 | |
| PBMCs | 0.1 | 100 ± 2.9 |
| 1 | 99 ± 3.1 | |
| 10 | 97 ± 3.3 | |
| 50 | 90 ± 4.7 | |
| 100 | 85 ± 5.2 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of LTB-019 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of LTB-019. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 25 µL of MTT working solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., propan-2-ol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the optical density at 550 nm using a microplate reader.
Visualizations
Potential Signaling Pathway for LTB-019 Induced Cytotoxicity
Caption: Potential mechanisms of LTB-019 induced cytotoxicity at high concentrations.
Troubleshooting Workflow for High Concentration Viability Issues
Caption: A logical workflow for troubleshooting unexpected cell viability results.
References
- 1. A Systematic Comparison Identifies an ATP-Based Viability Assay as Most Suitable Read-Out for Drug Screening in Glioma Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Moxilubant Hydrochloride
Disclaimer: The following information is a generalized guide for a hypothetical 5-lipoxygenase inhibitor with poor solubility, referred to as Moxilubant hydrochloride for the purpose of this guide. The data and protocols are illustrative and based on common challenges and strategies for compounds with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX).[1][2] The 5-LOX enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[1][2][3] By inhibiting 5-LOX, this compound blocks the conversion of arachidonic acid to leukotriene A4 (LTA4), and subsequently the production of other leukotrienes such as leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1] This mechanism makes it a promising candidate for the treatment of inflammatory diseases such as asthma and arthritis.[2]
Q2: What is the primary challenge in working with this compound?
The main challenge with this compound is its poor aqueous solubility. This characteristic can lead to low bioavailability, high inter-patient variability, and a narrow therapeutic index.[4] Poor solubility can also present difficulties in preclinical toxicology studies where high doses are needed to establish safety margins.[4]
Q3: How can I improve the solubility of this compound for in vitro assays?
For in vitro experiments, this compound can be dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. However, it is crucial to use a minimal amount of organic solvent and to ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Always run a vehicle control (medium with the same concentration of the organic solvent) in your experiments.
Q4: What are the potential off-target effects of this compound?
As a 5-lipoxygenase inhibitor, potential off-target effects could be related to the accumulation of upstream metabolites of the arachidonic acid cascade or unforeseen interactions with other enzymes. It is recommended to perform counter-screening against related enzymes, such as cyclooxygenases (COX-1 and COX-2), to determine the selectivity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Precipitation of this compound in aqueous media.
-
Solution: Decrease the final concentration of this compound in the assay. Visually inspect the media for any precipitate after adding the compound. Consider using a formulation strategy such as complexation with cyclodextrins to improve solubility in your assay medium.[5]
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store it at the recommended temperature. Perform stability studies of the compound in your experimental media.
-
Issue 2: Low and variable bioavailability in animal models.
-
Possible Cause 1: Poor dissolution in the gastrointestinal tract.
-
Possible Cause 2: Inadequate formulation for oral delivery.
Issue 3: Observed cytotoxicity at effective concentrations.
-
Possible Cause 1: High localized concentration of the drug.
-
Solution: Improve the formulation to ensure a more controlled release and wider distribution of the drug, thus avoiding high local concentrations that could lead to toxicity.
-
-
Possible Cause 2: Off-target effects.
-
Solution: Investigate potential off-target activities through broader profiling. If off-target effects are identified, medicinal chemistry efforts may be needed to modify the molecule to improve its selectivity.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5.2 |
| Polyethylene Glycol 400 (PEG 400) | 15.8 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 2.0 | 450 ± 120 | 5 |
| Micronized Suspension | 10 | 450 ± 90 | 1.5 | 1350 ± 250 | 15 |
| Lipid-Based Formulation | 10 | 1200 ± 210 | 1.0 | 4800 ± 550 | 53 |
| Solid Dispersion | 10 | 980 ± 180 | 1.0 | 3900 ± 420 | 43 |
Experimental Protocols
Protocol 1: Particle Size Reduction by Wet Milling
-
Objective: To reduce the particle size of this compound to the sub-micron range to increase its surface area and dissolution rate.
-
Materials: this compound, purified water, a suitable stabilizer (e.g., a non-ionic surfactant), and a high-pressure homogenizer or bead mill.
-
Method:
-
Prepare a suspension of this compound (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v).
-
Stir the suspension for 30 minutes to ensure proper wetting of the drug particles.
-
Process the suspension through a high-pressure homogenizer or a bead mill.
-
Monitor the particle size distribution at regular intervals using laser diffraction or dynamic light scattering.
-
Continue the milling process until the desired particle size is achieved (e.g., D90 < 1 µm).
-
Collect the nanosuspension and store it under appropriate conditions.
-
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS)
-
Objective: To formulate this compound in a self-emulsifying drug delivery system to enhance its oral bioavailability.
-
Materials: this compound, an oil phase (e.g., medium-chain triglycerides), a surfactant (e.g., polysorbate 80), and a cosolvent (e.g., propylene (B89431) glycol).
-
Method:
-
Determine the solubility of this compound in various oils, surfactants, and cosolvents to select the appropriate excipients.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Weigh the selected oil, surfactant, and cosolvent in the optimal ratio into a glass vial.
-
Heat the mixture to 40-50 °C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Cool the formulation to room temperature.
-
Evaluate the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.
-
Protocol 3: In Vitro Dissolution Testing
-
Objective: To compare the dissolution profiles of different formulations of this compound.
-
Materials: this compound formulations, dissolution apparatus (e.g., USP Apparatus 2 - paddle), and dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid).
-
Method:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation into each vessel.
-
Start the rotation of the paddles at a specified speed (e.g., 75 rpm).
-
At predetermined time points, withdraw samples of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Visualizations
Caption: Mechanism of action of this compound in the 5-lipoxygenase pathway.
Caption: Workflow for troubleshooting poor bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
References
- 1. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Designing therapeutically effective 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Lipoxygenase inhibitors: a review of recent developments and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Leukotriene B4 Receptor Antagonists: A Guide for Researchers
Absence of Data on Moxilubant Hydrochloride: Despite a comprehensive search, no publicly available preclinical or clinical data could be found for a compound referred to as "this compound" or its potential alias "VML-530." Therefore, a direct comparison with other Leukotriene B4 (LTB4) antagonists is not possible at this time. This guide will instead provide a comparative analysis of two other notable LTB4 receptor antagonists, Amelubant (BIIL 284) and ONO-4057, for which experimental data are available.
Introduction to LTB4 Receptor Antagonism
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in inflammatory responses.[1] It exerts its effects by binding to two G-protein coupled receptors, BLT1 and BLT2, which are found on the surface of various immune cells, particularly leukocytes.[1] Activation of these receptors triggers a cascade of downstream signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2] Consequently, antagonism of LTB4 receptors presents a promising therapeutic strategy for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[3] This guide provides a comparative overview of the performance of Amelubant and ONO-4057, two experimental LTB4 receptor antagonists.
LTB4 Signaling Pathway
The binding of LTB4 to its receptors, primarily BLT1 on neutrophils, initiates a signaling cascade that is central to the inflammatory response. This pathway is a key target for LTB4 receptor antagonists.
Comparative Performance Data
The following tables summarize the available quantitative data for Amelubant and ONO-4057, providing a basis for comparing their potency and efficacy.
In Vitro Activity
| Compound | Target(s) | Assay | Species | IC50 / Ki (nM) | Reference(s) |
| Amelubant (BIIL 284) | LTB4 Receptor | Radioligand Binding | Human | Ki: 221 (vital cells), 230 (membranes) | [4][5] |
| (as active metabolites BIIL 260 and BIIL 315) | Radioligand Binding | Human | Ki: 1.4, 1.1 (BIIL 260); 1.7, 1.9 (BIIL 315) | [5] | |
| ONO-4057 | LTB4 Receptor | Radioligand Binding | Human | Ki: 3.7 ± 0.9 | [6] |
| LTB4-induced Ca²⁺ mobilization | Human Neutrophils | IC50: 700 ± 300 | [6][7] | ||
| LTB4-induced Neutrophil Aggregation | Human Neutrophils | IC50: 3000 ± 100 | [6] | ||
| LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | IC50: 900 ± 100 | [6] | ||
| LTB4-induced Neutrophil Degranulation | Human Neutrophils | IC50: 1600 ± 100 | [6] |
In Vivo Activity
| Compound | Model | Species | Endpoint | ED50 (mg/kg) | Reference(s) |
| Amelubant (BIIL 284) | LTB4-induced ear inflammation | Mouse | Inhibition of inflammation | 0.008 (p.o.) | [4] |
| LTB4-induced transdermal chemotaxis | Guinea Pig | Inhibition of chemotaxis | 0.03 (p.o.) | [4] | |
| ONO-4057 | LTB4-induced transient neutropenia | Guinea Pig | Prevention of neutropenia | 25.6 (p.o.) | [6] |
| LTB4-induced intradermal neutrophil migration | Guinea Pig | Prevention of migration | 5.3 (p.o.) | [6] | |
| PMA-induced neutrophil infiltration in ear | Guinea Pig | Suppression of infiltration | 1 mg/ear (topical) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize LTB4 receptor antagonists.
In Vitro Neutrophil Chemotaxis Assay
This assay evaluates the ability of a compound to inhibit the migration of neutrophils towards an LTB4 gradient.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque), followed by dextran (B179266) sedimentation to separate them from red blood cells.
-
Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.
-
Compound Incubation: Neutrophils are pre-incubated with various concentrations of the LTB4 antagonist or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Chemotaxis Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell plate with a 3-5 µm pore size polycarbonate membrane) is used. The lower wells are filled with a solution containing LTB4 at a concentration known to induce maximal chemotaxis (e.g., 10-100 nM).
-
Cell Migration: The pre-incubated neutrophil suspension is added to the upper chamber. The plate is then incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes to allow for cell migration.
-
Quantification of Migration: After incubation, non-migrated cells are removed from the upper surface of the membrane. The membrane is then fixed and stained (e.g., with Diff-Quik). The number of migrated cells on the lower side of the membrane is counted under a microscope in several high-power fields. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., Calcein-AM staining or ATP measurement).
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration relative to the vehicle control. An IC50 value is then determined by non-linear regression analysis.
In Vivo LTB4-Induced Ear Inflammation Model
This model assesses the anti-inflammatory activity of a compound in a live animal model.
Protocol:
-
Animal Acclimatization: Male BALB/c mice are acclimatized for at least one week before the experiment.
-
Compound Administration: The LTB4 antagonist is administered orally (p.o.) via gavage at various doses. The vehicle control group receives the vehicle solution.
-
Induction of Inflammation: After a specified time following compound administration (e.g., 1 hour), a solution of LTB4 in a suitable solvent (e.g., acetone) is applied topically to one ear of each mouse. The contralateral ear receives the solvent alone as a control.
-
Assessment of Inflammation: After a defined period (e.g., 2-4 hours), the mice are euthanized, and a standardized punch biopsy is taken from both ears. The weight of the ear punch is measured to quantify the degree of edema.
-
Myeloperoxidase (MPO) Assay: The ear tissue can be homogenized and assayed for MPO activity, a marker of neutrophil infiltration, to further quantify the inflammatory response.
-
Data Analysis: The difference in ear punch weight between the LTB4-treated and vehicle-treated ears is calculated as a measure of edema. The percentage of inhibition of edema is determined for each dose of the antagonist compared to the vehicle control group. An ED50 value is then calculated.
Discussion and Conclusion
The available data indicates that both Amelubant and ONO-4057 are potent LTB4 receptor antagonists. Amelubant is a prodrug, with its active metabolites demonstrating high-affinity binding to the LTB4 receptor in the low nanomolar range.[5] ONO-4057 also shows potent binding and functional antagonism of LTB4-induced neutrophil responses.[6] In vivo, both compounds have demonstrated efficacy in animal models of inflammation at low oral doses.[4][6]
It is important to note that the clinical development of Amelubant for cystic fibrosis was halted due to an increase in respiratory-related serious adverse events in the treatment group.[8] This highlights the complexity of targeting inflammatory pathways in chronic infectious diseases. The preclinical data for ONO-4057 suggests its potential for treating various inflammatory conditions, though further clinical investigation is required.[6][9][10]
For researchers in drug development, the choice of an LTB4 antagonist for further investigation will depend on a variety of factors including the specific disease indication, the desired pharmacokinetic profile, and the safety and tolerability of the compound. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of novel LTB4 receptor antagonists. The lack of data on this compound underscores the dynamic and often opaque nature of early-stage drug development.
References
- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Amelubant (BIIL 284) | LTB4 receptor antagonist | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ONO-4057, a novel, orally active leukotriene B4 antagonist: effects on LTB4-induced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The leukotriene B4 receptor antagonist ONO-4057 inhibits nephrotoxic serum nephritis in WKY rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of leukotriene B(4) receptor antagonist (ONO4057) on hepatic allografting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of LTB-019 and CP-105,696 in Leukotriene B4 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two leukotriene B4 (LTB4) receptor antagonists: LTB-019 (also known as Moxilubant) and CP-105,696. This document summarizes available quantitative data, outlines experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils. Its effects are mediated through high-affinity (BLT1) and low-affinity (BLT2) G-protein coupled receptors. Antagonism of the LTB4 receptor, primarily BLT1, is a therapeutic strategy for a variety of inflammatory diseases. This guide focuses on the comparative efficacy of two such antagonists, LTB-019 and CP-105,696.
Quantitative Efficacy Data
The following tables summarize the available in vitro and in vivo efficacy data for LTB-019 and CP-105,696. It is important to note that publicly available preclinical data for LTB-019 is limited.
Table 1: In Vitro Efficacy of LTB-019 and CP-105,696
| Parameter | LTB-019 (Moxilubant) | CP-105,696 |
| Target | BLT1 Receptor | BLT1 Receptor |
| Mechanism of Action | LTB4 Receptor Antagonist | Potent and Selective LTB4 Receptor Antagonist |
| IC50 (LTB4 Binding) | Data not publicly available | 8.42 nM (human neutrophils)[1] |
| IC50 (Neutrophil Chemotaxis) | 2-4 nM (inhibits LTB4 signaling)[1] | 5.0 ± 2.0 nM (human neutrophils)[1] |
| IC50 (Ca2+ Mobilization) | Data not publicly available | 940 ± 70 nM (human monocytes) |
Table 2: In Vivo Efficacy of CP-105,696
| Animal Model | Dosage | Effect | Reference |
| Primate Model of Asthma | 10 mg/kg, p.o. | Inhibited acute increase in BAL levels of IL-6 and IL-8. | [2] |
| Murine Cardiac Allograft | 50 mg/kg/day, p.o. | Significantly prolonged allograft survival. |
Note on LTB-019 Efficacy: A clinical trial in patients with Chronic Obstructive Pulmonary Disease (COPD) found that a 4-week treatment with LTB-019 had no significant effect on sputum neutrophil numbers or related cytokine levels compared to placebo[3].
Signaling Pathway and Experimental Workflow
To understand the context of the efficacy data, the following diagrams illustrate the LTB4 receptor signaling pathway and a typical experimental workflow for assessing antagonist efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of LTB4 receptor antagonists.
[³H]LTB4 Radioligand Binding Assay (for CP-105,696)
This assay determines the ability of a compound to displace radiolabeled LTB4 from its receptor on human neutrophils.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Membrane Preparation: Isolated neutrophils are homogenized and centrifuged to prepare a crude membrane fraction containing the LTB4 receptors.
-
Binding Reaction:
-
Aliquots of the neutrophil membrane preparation are incubated with a fixed concentration of [³H]LTB4 (e.g., 0.3 nM).
-
Increasing concentrations of the test compound (CP-105,696) or vehicle are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled LTB4.
-
The reaction is incubated to allow for binding equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing bound [³H]LTB4, is measured using liquid scintillation counting.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the antagonist that inhibits 50% of the specific [³H]LTB4 binding (IC50) is determined by non-linear regression analysis.
Human Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards an LTB4 gradient.
-
Neutrophil Isolation: Human polymorphonuclear neutrophils are isolated from heparinized venous blood of healthy volunteers using dextran (B179266) sedimentation and Ficoll-Paque density gradient centrifugation.
-
Chemotaxis Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a microporous membrane (e.g., 3-5 µm pore size) is used.
-
Assay Procedure:
-
The lower wells of the chamber are filled with a solution containing LTB4 (e.g., 5 nM) as the chemoattractant, with or without various concentrations of the antagonist (LTB-019 or CP-105,696).
-
A suspension of isolated neutrophils is added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes) to allow for cell migration.
-
-
Quantification of Migration: The number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by lysing the migrated cells and measuring the activity of a cellular enzyme like myeloperoxidase or by using a fluorescent dye that binds to DNA.
-
Data Analysis: The percentage of inhibition of chemotaxis at each antagonist concentration is calculated relative to the control (LTB4 alone). The IC50 value is then determined from the concentration-response curve.
Conclusion
Based on the available data, CP-105,696 is a well-characterized, potent, and selective LTB4 receptor antagonist with demonstrated in vitro and in vivo efficacy. Quantitative preclinical data for LTB-019 (Moxilubant) is less accessible in the public domain, with a cited potency of 2-4 nM for inhibiting LTB4 signaling[1]. However, a clinical study in COPD patients did not show a significant effect of LTB-019 on airway inflammation[3].
For researchers and drug development professionals, the comprehensive dataset for CP-105,696 provides a robust benchmark for the evaluation of new LTB4 receptor antagonists. Further publication of preclinical data for LTB-019 would be necessary for a more direct and comprehensive comparison of their efficacy profiles. The experimental protocols provided herein offer a standardized approach for the in vitro characterization of such compounds.
References
Head-to-Head Comparison: Moxilubant Hydrochloride vs. Montelukast in Inflammatory Airway Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two leukotriene pathway modulators, Moxilubant hydrochloride and Montelukast. While both target key inflammatory mediators, they act on distinct branches of the leukotriene cascade, suggesting different therapeutic potentials in inflammatory airway diseases such as asthma. This document summarizes their mechanisms of action, available preclinical and clinical data, and safety profiles, supported by experimental methodologies and pathway diagrams.
Executive Summary
Montelukast, a well-established cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a widely prescribed oral medication for the treatment of asthma and allergic rhinitis.[1][2][3] Its efficacy in reducing bronchoconstriction and airway inflammation is well-documented through extensive clinical trials.[2][3] Moxilubant, on the other hand, is a leukotriene B4 (LTB4) receptor antagonist.[4] LTB4 is a potent chemoattractant for neutrophils, suggesting a potential role for Moxilubant in neutrophilic inflammation.[4][5][6][7] However, public information on the clinical development of Moxilubant for respiratory diseases is scarce, with its development status by Novartis listed as "Pending." This comparison, therefore, contrasts the established clinical profile of Montelukast with the mechanistic potential and limited available data for the class of LTB4 receptor antagonists, as a proxy for Moxilubant.
Mechanism of Action: Targeting Different Arms of the Leukotriene Pathway
Leukotrienes are inflammatory eicosanoids synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. This pathway bifurcates to produce two distinct classes of leukotrienes with different biological functions.
Montelukast: Montelukast is a selective antagonist of the CysLT1 receptor.[1][3] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent mediators of asthma pathophysiology, responsible for:
-
Bronchoconstriction: Contraction of airway smooth muscle.[1]
-
Increased Vascular Permeability: Leading to airway edema.[1]
-
Mucus Secretion: Contributing to airway obstruction.
-
Eosinophil Recruitment: A hallmark of allergic inflammation.
By blocking the CysLT1 receptor, Montelukast effectively inhibits these effects, leading to improved asthma control.[2]
This compound: Moxilubant is an antagonist of the LTB4 receptors (BLT1 and BLT2).[4][7] Leukotriene B4 is a powerful chemoattractant for neutrophils and is implicated in various inflammatory diseases.[4][6] Its role in asthma is less defined than that of cysteinyl leukotrienes but is thought to be important in:
-
Neutrophil Recruitment and Activation: Particularly relevant in severe or exacerbation-prone asthma.[5][6]
-
Amplification of Inflammation: LTB4 can enhance the production of other pro-inflammatory cytokines.[6]
The therapeutic rationale for an LTB4 antagonist like Moxilubant in asthma would be to mitigate neutrophilic airway inflammation, which is often less responsive to corticosteroid therapy.
Signaling Pathway Diagrams
Comparative Data
Due to the lack of specific clinical trial data for Moxilubant in asthma, this section presents data for Montelukast and general findings for LTB4 receptor antagonists in relevant experimental models.
Table 1: Pharmacological and Clinical Profile
| Feature | This compound (and LTB4 Receptor Antagonists) | Montelukast |
| Drug Class | Leukotriene B4 (LTB4) Receptor Antagonist | Cysteinyl Leukotriene (CysLT1) Receptor Antagonist |
| Primary Target | BLT1 and BLT2 receptors | CysLT1 receptor |
| Mechanism of Action | Inhibits LTB4-mediated neutrophil chemotaxis and activation.[4][6] | Blocks the effects of cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1][3] |
| Approved Indications | None for respiratory disease. Development status is "Pending". | Asthma, Allergic Rhinitis, Exercise-Induced Bronchoconstriction. |
| Clinical Efficacy in Asthma | Clinical trials with other LTB4 receptor antagonists have shown a reduction in airway neutrophils but no significant improvement in lung function (FEV1) or asthmatic responses.[5] | Improves lung function, reduces asthma symptoms and exacerbations, and decreases the need for rescue medication.[2] |
| Potential Role | May have a role in severe, neutrophilic asthma or asthma exacerbations.[6][8] | Established as monotherapy for mild persistent asthma and as add-on therapy for moderate to severe asthma.[2] |
Table 2: Preclinical and Clinical Findings
| Study Type | LTB4 Receptor Antagonists (Proxy for Moxilubant) | Montelukast |
| Preclinical (Animal Models) | Reduces allergen- and ozone-induced pulmonary neutrophilia in non-human primates.[7] | Attenuates early and late-phase bronchoconstriction in animal models of asthma. |
| Clinical Trial (Allergen Challenge) | A study with the LTB4 antagonist LY293111 showed a significant reduction in bronchoalveolar lavage (BAL) fluid neutrophils but no effect on early or late asthmatic responses or airway hyperresponsiveness.[5] | Inhibits both early and late-phase bronchoconstrictor responses to inhaled antigen in patients with asthma. |
| Clinical Trial (Chronic Asthma) | Data is lacking for Moxilubant. Other LTB4 antagonists have not demonstrated significant clinical benefit in broad asthma populations. | Numerous large-scale clinical trials have demonstrated efficacy in improving FEV1, reducing symptoms, and decreasing exacerbation rates.[2] |
Experimental Protocols
Allergen Challenge Study with an LTB4 Receptor Antagonist (e.g., LY293111)
This section outlines a typical experimental design used to evaluate the efficacy of a drug like an LTB4 receptor antagonist in an allergen-induced asthma model.
Methodology:
-
Subject Recruitment: Atopic subjects with a history of mild asthma and a demonstrated early and late asthmatic response to a specific inhaled allergen are recruited.
-
Study Design: A double-blind, placebo-controlled, crossover design is typically employed, with a washout period between treatments.
-
Treatment: Subjects receive the investigational LTB4 receptor antagonist or a matching placebo for a defined period (e.g., seven days) before each allergen challenge.
-
Allergen Challenge: Subjects inhale a pre-determined dose of the allergen to induce an asthmatic response.
-
Efficacy Endpoints:
-
Primary: Change in Forced Expiratory Volume in 1 second (FEV1) during the early (0-2 hours) and late (3-7 hours) asthmatic responses.
-
Secondary:
-
Airway hyperresponsiveness to methacholine (B1211447) or histamine (B1213489) before and after the allergen challenge.
-
Differential cell counts (neutrophils, eosinophils, etc.) in bronchoalveolar lavage (BAL) fluid obtained via bronchoscopy 24 hours after the challenge.
-
Levels of inflammatory mediators in BAL fluid.
-
-
Safety and Tolerability
Montelukast: Montelukast is generally well-tolerated. The most common side effects include headache, abdominal pain, and cough. However, there have been post-marketing reports of neuropsychiatric events (e.g., agitation, depression, sleep disturbances), which have led to a boxed warning on its label in the United States.
This compound: As there is no publicly available clinical trial data for Moxilubant in asthma, its safety profile in this patient population is unknown. General toxicology studies would have been conducted during its early development, but these are not in the public domain.
Conclusion
Montelukast is an established and effective treatment for asthma, primarily targeting the bronchoconstrictive and eosinophilic inflammatory effects of cysteinyl leukotrienes. Its clinical utility is well-supported by a large body of evidence.
This compound, as an LTB4 receptor antagonist, represents a different therapeutic strategy focused on mitigating neutrophilic inflammation. While mechanistically plausible for certain asthma phenotypes, particularly severe or exacerbation-prone asthma where neutrophils play a more prominent role, the lack of clinical data for Moxilubant makes a direct comparison of its efficacy and safety with Montelukast impossible at this time. The limited success of other LTB4 receptor antagonists in demonstrating broad clinical benefit in asthma suggests that targeting this pathway may be more complex than initially hypothesized. The "Pending" development status of Moxilubant further indicates that its future role in respiratory medicine is uncertain.
Further research and clinical trials are necessary to elucidate the potential therapeutic value of this compound and to determine if targeting the LTB4 pathway can offer a meaningful clinical benefit for patients with specific subtypes of inflammatory airway disease.
References
- 1. litfl.com [litfl.com]
- 2. Leukotriene-receptor antagonists. Role in asthma management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 4. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Importance of the Leukotriene B4-BLT1 and LTB4-BLT2 Pathways in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of LTB4 receptor antagonism on pulmonary inflammation in rodents and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Leukotrienes and Leukotriene Modifiers in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vivo Anti-Inflammatory Potential of Matrix Metalloproteinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of broad-spectrum matrix metalloproteinase (MMP) inhibitors, using the investigational compound CGS-25019C as a focal point. Due to the limited public information on CGS-25019C, this guide will utilize data from Marimastat, a well-characterized broad-spectrum MMP inhibitor, as a representative agent. This will be compared against Doxycycline, a tetracycline (B611298) antibiotic with MMP-inhibiting properties, and Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID).
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in inflammatory responses.[1] Overactivity of MMPs is associated with tissue destruction in various inflammatory conditions, making them a therapeutic target.[1] This guide will delve into the experimental evidence validating the anti-inflammatory effects of MMP inhibition in established in vivo models of arthritis.
Comparative Efficacy in a Rodent Model of Arthritis
To provide a quantitative comparison, this guide summarizes data from studies utilizing the adjuvant-induced arthritis (AIA) model in rats, a well-established model for assessing anti-inflammatory and anti-arthritic agents. The primary endpoint for comparison is the reduction in paw volume, a direct measure of inflammation.
| Compound | Dose | Animal Model | Key Findings |
| Marimastat (as a proxy for CGS-25019C) | 10 mg/kg/day, p.o. | Adjuvant-Induced Arthritis (Rat) | Significant reduction in arthritic paw volume compared to untreated controls. |
| Doxycycline | 5 mg/kg/day, p.o. | Adjuvant-Induced Arthritis (Rat) | Demonstrated a significant decrease in paw edema and arthritic score. |
| Indomethacin | 1 mg/kg/day, p.o. | Adjuvant-Induced Arthritis (Rat) | Showed a potent and significant reduction in paw swelling (29% inhibition).[2] |
Note: The data presented is a synthesis from multiple sources and direct head-to-head comparative studies are limited. Dosages and specific outcomes can vary between individual experiments.
Delving into the Mechanisms: A Signaling Pathway Perspective
The anti-inflammatory effects of these compounds are rooted in their distinct mechanisms of action. MMP inhibitors, such as Marimastat, directly block the enzymatic activity of MMPs, preventing the breakdown of connective tissue and the release of pro-inflammatory mediators. Doxycycline, in addition to its antibiotic properties, also exhibits MMP inhibitory activity. In contrast, Indomethacin acts by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.
References
Unveiling the Selectivity Profile of LTB-019: A Comparative Analysis for Drug Development Professionals
LTB-019 (Moxilubant or CGS-25019C) is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. As a key mediator of inflammation, the LTB4/BLT1 signaling axis represents a critical target for therapeutic intervention in a range of inflammatory diseases, including respiratory and autoimmune disorders. A thorough understanding of the cross-reactivity and selectivity profile of any BLT1 antagonist is paramount for predicting its potential on-target efficacy and off-target liabilities.
This guide provides a comparative overview of the selectivity of LTB-019, contextualized with data from other notable BLT1 receptor antagonists. Due to the proprietary nature of preclinical drug development data, comprehensive public information on the broad off-target screening of LTB-019 is limited. Therefore, this comparison leverages available data for LTB-019 and structurally or functionally similar compounds to provide a valuable resource for researchers and drug development professionals.
Comparative Selectivity of BLT1 Receptor Antagonists
The following table summarizes the available binding affinity data for LTB-019 and a selection of other well-characterized BLT1 antagonists. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Target | Ki (nM) | IC50 (nM) | Notes |
| LTB-019 (Moxilubant/CGS-25019C) | BLT1 | - | 2-4 | Potent antagonist of LTB4 signaling. |
| BIIL 284 (Amelubant) | BLT1 | 221 (prodrug) | - | Prodrug, metabolized to the active compounds BIIL 260 and BIIL 315. |
| - BIIL 260 | BLT1 | 1.7 | - | Active metabolite of BIIL 284. |
| - BIIL 315 | BLT1 | 1.9 | - | Active metabolite of BIIL 284. |
| CP-105,696 | BLT1 | - | 8.42 | Selective LTB4 receptor antagonist. |
| ONO-4057 | BLT1 | 3.7 | 700 (Ca2+ mobilization) | Selective and orally active LTB4 antagonist. |
Note: A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The lack of comprehensive, publicly available cross-reactivity data for LTB-019 against a wide panel of receptors and kinases is a notable limitation.
Understanding the LTB4/BLT1 Signaling Pathway
Effective drug design requires a clear understanding of the targeted biological pathway. LTB4, a potent lipid chemoattractant, is synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. It exerts its pro-inflammatory effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor. The activation of BLT1 on immune cells, such as neutrophils and T-cells, triggers a cascade of intracellular events leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Caption: LTB4/BLT1 signaling pathway and the point of intervention for LTB-019.
Experimental Protocols for Selectivity Profiling
The assessment of a compound's selectivity is a critical step in preclinical development. The following are detailed methodologies for key experiments used to profile the cross-reactivity and selectivity of compounds like LTB-019.
Radioligand Displacement Assay
This assay is a cornerstone for determining the binding affinity of a test compound to its target receptor and a panel of off-target receptors.
Caption: Workflow for a radioligand displacement assay.
Methodology:
-
Preparation of Reagents:
-
Prepare cell membranes or purified receptors expressing the target of interest (e.g., BLT1).
-
Select a suitable radioligand with high affinity and specificity for the target receptor (e.g., [³H]-LTB4).
-
Prepare serial dilutions of the test compound (LTB-019) and any reference compounds.
-
-
Assay Setup:
-
In a multi-well plate, incubate a fixed concentration of the receptor preparation and the radioligand with varying concentrations of the test compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of a non-labeled competing ligand).
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the intracellular calcium release induced by agonist stimulation of a GPCR.
Caption: Workflow for a calcium mobilization assay.
Methodology:
-
Cell Preparation:
-
Culture a cell line stably or transiently expressing the GPCR of interest (e.g., CHO-K1 cells expressing human BLT1).
-
Plate the cells in a multi-well microplate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will fluoresce upon binding to intracellular calcium.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test antagonist (LTB-019) to the wells and incubate for a specific period.
-
Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Inject a fixed concentration of the agonist (LTB4) into the wells to stimulate the receptor.
-
-
Data Acquisition:
-
The instrument measures the change in fluorescence intensity in real-time, both before and after the addition of the agonist.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition reflects the release of intracellular calcium.
-
Calculate the inhibitory effect of the antagonist at each concentration.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve.
-
Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
-
Conclusion and Future Directions
LTB-019 stands as a potent antagonist of the BLT1 receptor with significant potential for the treatment of inflammatory diseases. While the publicly available data on its comprehensive selectivity profile is limited, the methodologies outlined in this guide provide a clear framework for the types of studies essential for a thorough preclinical evaluation. For a complete and objective comparison, access to head-to-head studies employing a broad panel of off-target screening assays would be necessary. As research progresses and more data becomes available, a more definitive comparative analysis will be possible, further elucidating the therapeutic window and potential clinical applications of LTB-019 and other emerging BLT1 antagonists. Researchers are encouraged to utilize the described experimental protocols to generate robust and comparable selectivity data for their compounds of interest, contributing to the collective knowledge base and facilitating the development of safer and more effective anti-inflammatory therapies.
Comparative Efficacy of BLT1 Antagonists in Preclinical Arthritis Models: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The leukotriene B4 receptor 1 (BLT1) has emerged as a compelling target in the development of novel therapeutics for inflammatory diseases, including rheumatoid arthritis. Activation of BLT1 by its ligand, leukotriene B4 (LTB4), plays a crucial role in the recruitment of neutrophils and other leukocytes to sites of inflammation, a key pathological feature of arthritis. This guide provides a comparative analysis of several BLT1 antagonists that have been evaluated in preclinical models of arthritis, presenting available experimental data, detailed methodologies, and key pathway visualizations to aid in research and development efforts.
Unraveling the BLT1 Signaling Cascade in Arthritis
The signaling pathway initiated by the binding of LTB4 to BLT1 is a critical driver of the inflammatory cascade in arthritis. Upon activation, BLT1, a G-protein coupled receptor, triggers a series of downstream events primarily in immune cells like neutrophils and macrophages. This leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response within the synovium. A key aspect of this pathway is the BLT1-mediated delivery of IL-1β by neutrophils into the joint, which in turn stimulates synovial cells to produce neutrophil-attracting chemokines, creating a vicious cycle of inflammation. Furthermore, LTB4-BLT1 signaling has been shown to influence neutrophil apoptosis by down-regulating cyclic AMP (cAMP).
Comparative Efficacy of BLT1 Antagonists
While direct head-to-head comparative studies with extensive quantitative data are limited in the published literature, this section summarizes the reported efficacy of several key BLT1 antagonists in established preclinical models of arthritis. The data presented is collated from various independent studies, and therefore, experimental conditions may differ.
| BLT1 Antagonist | Arthritis Model | Dosing Regimen | Key Efficacy Findings | Citation(s) |
| CP-105,696 | Collagen-Induced Arthritis (CIA) | Not specified | Dramatic reductions in both clinical severity and histological evidence of joint damage. | [1] |
| K/BxN Serum Transfer | 20 mg/kg, gavage | Significantly suppressed synovial neutrophil infiltration by 99.9% (preventative) and 81.3% (therapeutic). | ||
| BIIL 284 | Murine CIA | 10 mg/kg/day, oral | Significantly inhibited disease progression and joint destruction. | [1] |
| ONO-4057 | Spinal Cord Injury Model with Inflammation | Not specified | Improved locomotive activity, suggesting anti-inflammatory effects. | |
| U75302 | Zymosan-induced inflammation | 1 µM (in vitro) | Inhibited LTB4-induced sensitization of TRPV1-mediated calcium increases. | [2] |
Note: The lack of standardized reporting and direct comparative studies makes a definitive ranking of these antagonists challenging. The presented data should be interpreted within the context of the specific experimental designs of the cited studies.
Experimental Protocols: A Closer Look at Arthritis Models
The evaluation of BLT1 antagonists has predominantly utilized two well-established murine models of arthritis: Collagen-Induced Arthritis (CIA) and K/BxN Serum Transfer Arthritis. Understanding the methodologies of these models is crucial for interpreting the efficacy data of the antagonists.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used autoimmune model that shares many pathological and immunological features with human rheumatoid arthritis.
Induction Protocol:
-
Immunization (Day 0): Susceptible mouse strains (e.g., DBA/1) are immunized intradermally at the base of the tail with an emulsion of type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered to enhance the arthritic response.
-
Disease Development: Arthritis typically develops 26 to 35 days after the initial immunization, characterized by paw swelling, erythema, and joint stiffness.
Assessment of Arthritis:
-
Clinical Scoring: Disease severity is monitored visually and scored based on the degree of swelling and redness in each paw. A common scoring system ranges from 0 (normal) to 4 (severe swelling and erythema of the entire paw), with a maximum score of 16 per mouse.
-
Paw Swelling: Changes in paw thickness are measured using calipers.
-
Histological Analysis: At the end of the study, joints are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage destruction, and bone erosion.
K/BxN Serum Transfer Arthritis Model
This model allows for the study of the effector phase of inflammatory arthritis, independent of the T and B cell-mediated induction phase.
Induction Protocol:
-
Serum Collection: Serum is collected from arthritic K/BxN mice, which spontaneously develop an autoimmune arthritis due to the presence of autoantibodies against glucose-6-phosphate isomerase.
-
Serum Transfer: The arthritogenic serum is injected intraperitoneally into recipient mice (e.g., C57BL/6).
-
Rapid Onset of Arthritis: Arthritis develops rapidly, typically within 24-48 hours, and peaks around day 8-12.
Assessment of Arthritis:
-
Clinical Scoring and Paw Swelling: Assessed similarly to the CIA model.
-
Inflammatory Markers: Levels of cytokines and chemokines can be measured in the serum and joint tissues.
Conclusion
The available preclinical data strongly support the rationale for targeting the BLT1 receptor in the treatment of inflammatory arthritis. Several antagonists have demonstrated significant efficacy in reducing disease severity in various animal models. However, the lack of direct comparative studies highlights a critical gap in the current understanding of the relative potency and potential differential effects of these compounds. Future head-to-head studies employing standardized protocols and a comprehensive set of outcome measures will be invaluable for guiding the clinical development of the most promising BLT1 antagonist candidates for rheumatoid arthritis and other inflammatory conditions.
References
Moxilubant Hydrochloride: A Mechanistic Counterpoint to Standard of Care in Inflammatory Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Moxilubant hydrochloride, a novel Leukotriene B4 receptor (LTB4R) antagonist, against the current standards of care for rheumatoid arthritis and psoriasis. While direct head-to-head clinical trial data for Moxilubant is limited, this document serves to benchmark its unique mechanism of action and available data against established therapeutic agents, offering a valuable resource for researchers and professionals in drug development.
Executive Summary
This compound presents a targeted approach to inflammatory disease by antagonizing the Leukotriene B4 receptor (LTB4R), a key mediator in the inflammatory cascade. This mechanism offers a distinct alternative to the broader immunosuppressive or cytokine-targeted actions of current standard-of-care treatments for rheumatoid arthritis and psoriasis, such as methotrexate (B535133) and biologic agents targeting TNF-α or the IL-23/IL-17 axis. This guide will dissect these differing mechanisms, present available performance data, and outline the experimental methodologies to provide a foundational comparison.
Mechanism of Action: A Tale of Two Pathways
The therapeutic strategies for inflammatory diseases like rheumatoid arthritis and psoriasis can be broadly categorized by their molecular targets. This compound represents a focused approach on the lipid mediator pathway, while standard-of-care treatments primarily target cytokine signaling or purine (B94841) synthesis.
This compound: Targeting the LTB4 Receptor
This compound is a selective antagonist of the Leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a potent lipid chemoattractant derived from arachidonic acid that plays a crucial role in the initiation and amplification of inflammation. By binding to BLT1 on the surface of immune cells, particularly neutrophils, LTB4 triggers a cascade of downstream signaling events. This leads to increased intracellular calcium, activation of protein kinase C (PKC), and subsequent cellular responses including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][2] Moxilubant, by blocking this interaction, aims to inhibit the recruitment and activation of these key inflammatory cells at the site of inflammation.
Standard of Care: Targeting Cytokines and Cell Proliferation
-
Tumor Necrosis Factor-alpha (TNF-α) Inhibitors (for Rheumatoid Arthritis & Psoriasis): TNF-α is a key pro-inflammatory cytokine. Its binding to TNF receptors (TNFR1 and TNFR2) initiates signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1.[3][4][5][6] This results in the expression of numerous genes involved in inflammation, cell survival, and proliferation. TNF-α inhibitors, such as adalimumab and etanercept, are monoclonal antibodies or receptor fusion proteins that sequester TNF-α, preventing it from binding to its receptors and thereby dampening the inflammatory response.
-
Methotrexate (for Rheumatoid Arthritis & Psoriasis): Methotrexate is a cornerstone conventional synthetic disease-modifying antirheumatic drug (csDMARD). Its primary mechanism of action in rheumatoid arthritis is thought to involve the inhibition of aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an increase in intracellular AICAR and subsequent release of adenosine.[7][8][9] Adenosine is a potent anti-inflammatory mediator. Additionally, methotrexate inhibits dihydrofolate reductase, an enzyme crucial for purine and pyrimidine (B1678525) synthesis, which can suppress the proliferation of immune cells.[8]
-
IL-23/IL-17 Axis Inhibitors (for Psoriasis): This class of biologics targets the interleukin-23 (IL-23) and interleukin-17 (IL-17) signaling pathway, which is central to the pathogenesis of psoriasis.[10][11][12] IL-23, produced by dendritic cells, promotes the differentiation and maintenance of Th17 cells. These Th17 cells, in turn, produce IL-17, a pro-inflammatory cytokine that acts on keratinocytes to drive hyperproliferation and the production of other inflammatory mediators.[10][12] Biologics in this class either target the p40 subunit shared by IL-12 and IL-23 (ustekinumab), the p19 subunit of IL-23 (guselkumab, risankizumab), or IL-17A itself (secukinumab, ixekizumab) or its receptor (brodalumab).
Comparative Efficacy and Safety
Due to the absence of direct comparative clinical trials, this section presents available data for Moxilubant and established standards of care to provide a contextual benchmark.
This compound
Preclinical data on Moxilubant and other LTB4 receptor antagonists have shown promise in models of inflammatory arthritis. However, clinical trial data in rheumatoid arthritis for a similar LTB4 receptor antagonist, BIIL 284, demonstrated only modest improvements in disease activity compared to placebo. This has led to the hypothesis that LTB4 may not be a major driver of the inflammatory process in established rheumatoid arthritis. Further clinical development and data are needed to fully characterize the efficacy and safety profile of Moxilubant in specific inflammatory conditions.
Standard of Care for Rheumatoid Arthritis
The efficacy of standard of care treatments for rheumatoid arthritis is well-established through numerous clinical trials. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in disease activity, respectively) are standard endpoints.
| Treatment Class | Representative Efficacy (ACR50 at 24 weeks) | Common Adverse Events |
| csDMARDs (e.g., Methotrexate) | ~30-40% | Nausea, fatigue, liver enzyme elevation, myelosuppression |
| TNF-α Inhibitors (e.g., Adalimumab, Etanercept) | ~40-60% | Injection site reactions, increased risk of infections (including tuberculosis), potential for demyelinating disease |
| Other Biologics (e.g., IL-6 inhibitors, JAK inhibitors) | ~40-65% | Increased risk of infections, lipid abnormalities, gastrointestinal perforation (for IL-6 inhibitors) |
Standard of Care for Psoriasis
For moderate to severe psoriasis, the Psoriasis Area and Severity Index (PASI) is a key measure of efficacy, with PASI 75, PASI 90, and PASI 100 indicating a 75%, 90%, and 100% reduction in disease severity, respectively.
| Treatment Class | Representative Efficacy (PASI 90 at 12-16 weeks) | Common Adverse Events |
| Methotrexate | ~30-40% | Nausea, fatigue, liver enzyme elevation, myelosuppression |
| TNF-α Inhibitors (e.g., Adalimumab, Infliximab) | ~50-70% | Injection site reactions, increased risk of infections |
| IL-12/23 Inhibitors (e.g., Ustekinumab) | ~60-70% | Upper respiratory infections, headache, fatigue |
| IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab) | ~70-80% | Nasopharyngitis, upper respiratory infections, mucocutaneous candidiasis |
| IL-23 Inhibitors (e.g., Guselkumab, Risankizumab) | ~70-80% | Upper respiratory infections, headache, fatigue |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative methodologies for key experiments cited in the development and evaluation of these therapeutic agents.
In Vitro Receptor Binding Assay (for this compound)
-
Objective: To determine the binding affinity of this compound to the human BLT1 receptor.
-
Methodology:
-
Human embryonic kidney (HEK293) cells stably expressing the human BLT1 receptor are cultured and harvested.
-
Cell membranes are prepared by homogenization and centrifugation.
-
A competitive binding assay is performed using a radiolabeled LTB4 ligand (e.g., [3H]LTB4) and varying concentrations of this compound.
-
The reaction mixture is incubated to allow for binding equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound complex is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels (for Standard of Care)
-
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17) in patient serum or cell culture supernatants following treatment.
-
Methodology:
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed and blocked to prevent non-specific binding.
-
Samples (serum or supernatant) and standards of known cytokine concentrations are added to the wells and incubated.
-
The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
After another wash, a substrate for the enzyme is added, resulting in a color change.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
A standard curve is generated, and the cytokine concentrations in the samples are determined.
-
Conclusion
This compound, with its targeted inhibition of the LTB4 receptor, represents a mechanistically distinct approach to the treatment of inflammatory diseases compared to the current standards of care for rheumatoid arthritis and psoriasis. While the clinical evidence for Moxilubant is still emerging, its focused mechanism of action suggests a potential for a differentiated efficacy and safety profile. For researchers and drug development professionals, understanding these mechanistic differences is paramount. The provided comparison of signaling pathways, available efficacy and safety data, and experimental protocols offers a framework for evaluating the potential of LTB4R antagonists as a future therapeutic class. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic role of this compound in the management of inflammatory disorders.
References
- 1. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice | PLOS One [journals.plos.org]
- 3. Expression of TNF-α and Related Signaling Molecules in the Peripheral Blood Mononuclear Cells of Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drpress.org [drpress.org]
- 6. The role of TNF-α in rheumatoid arthritis: a focus on regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. academic.oup.com [academic.oup.com]
- 11. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of LTB-019 in Receptor Binding Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LTB-019, a leukotriene B4 (LTB4) receptor antagonist, evaluating its specificity in receptor binding assays against other known LTB4 receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to aid in the objective assessment of LTB-019 for research and drug development purposes.
Introduction to LTB-019 and Leukotriene B4 Receptors
Leukotriene B4 (LTB4) is a potent inflammatory mediator that exerts its effects through two G protein-coupled receptors: the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] These receptors are key targets in the development of therapies for a range of inflammatory diseases. LTB-019, also known as Moxilubant and CGS-25019C, has been identified as a leukotriene B4 receptor antagonist.[2] While it has been evaluated in clinical trials for conditions such as Chronic Obstructive Pulmonary Disease (COPD) and has shown activity in ex vivo assays, a detailed, publicly available binding profile is crucial for its preclinical evaluation.[2][3]
Comparative Analysis of LTB4 Receptor Antagonists
To contextualize the specificity of LTB-019, this guide compares its available data with that of other well-characterized LTB4 receptor antagonists: U-75302, CP-105696, LY255283, and LY223982. The following table summarizes their binding affinities and receptor selectivity.
| Compound | Target Receptor(s) | Binding Affinity/Potency | Notes |
| LTB-019 | BLT1 | Potency (LTB4 signaling inhibition): 2-4 nM[2] | Data on direct binding affinity (Ki or IC50) for BLT1 and BLT2 is not readily available in the public domain. |
| U-75302 | BLT1 selective | Ki: 159 nM (guinea pig lung membranes)[4] | Does not antagonize the human BLT2 receptor.[4] |
| CP-105696 | BLT1 | IC50: 8.42 nM (human neutrophils)[5][6] | Another source reports an IC50 of 5.6 nM.[3] |
| LY255283 | BLT2 selective | IC50: ~100 nM - 1 µM[2] | Exhibits 10-fold selectivity for BLT2 over BLT1.[2] |
| LY223982 | BLT1/BLT2 (unspecified) | IC50: 13.2 nM (human neutrophils) | Potent inhibitor of [3H]LTB4 binding. |
Experimental Protocols
A standard method for determining the binding affinity of compounds like LTB-019 is the competitive radioligand binding assay. Below is a detailed methodology for such an assay targeting LTB4 receptors.
Protocol: Competitive Radioligand Binding Assay for LTB4 Receptors
1. Materials:
-
Radioligand: [3H]LTB4
-
Cell Membranes: Membranes prepared from cells expressing either human BLT1 or BLT2 receptors.
-
Test Compounds: LTB-019 and other comparator antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Filter Plates: With glass fiber filters.
-
Scintillation Cocktail
-
Microplate Scintillation Counter
2. Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds (e.g., LTB-019) in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]LTB4 (typically at or below its Kd for the receptor).
-
Varying concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of unlabeled LTB4 (for non-specific binding).
-
Cell membranes containing the target receptor (BLT1 or BLT2).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Pathways and Workflows
To further understand the context of LTB-019's mechanism and its evaluation, the following diagrams illustrate the LTB4 signaling pathway and the experimental workflow for a receptor binding assay.
Caption: LTB4 Signaling Pathway and the antagonistic action of LTB-019 on the BLT1 receptor.
Caption: Experimental workflow for a competitive radioligand receptor binding assay.
Conclusion
Based on the available data, LTB-019 is a potent antagonist of LTB4 signaling, likely through high-affinity binding to the BLT1 receptor.[2] However, a comprehensive evaluation of its specificity is hampered by the lack of publicly available, direct comparative binding data against both BLT1 and BLT2 receptors. For a thorough assessment, it is recommended that head-to-head competitive binding assays be performed, comparing LTB-019 with other standard BLT1 and BLT2 antagonists under identical experimental conditions. This will provide a clearer picture of its selectivity profile and its suitability for specific research and therapeutic applications. Researchers should consider the potential for off-target effects, a common consideration for small molecule antagonists, and may wish to conduct broader panel screening to fully characterize the specificity of LTB-019.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the oral leukotriene B4 receptor antagonist LTB019 on inflammatory sputum markers in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the pharmacological profile of the potent LTB4 antagonist CP-105,696 on murine LTB4 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
A Comparative Meta-Analysis of Clinical Trial Data for LTB4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of leukotriene B4 (LTB4) receptor antagonists based on available clinical trial data. Leukotriene B4 is a potent lipid mediator of inflammation, implicated in the pathogenesis of various inflammatory diseases. Antagonism of its receptors, primarily BLT1 and BLT2, has been a therapeutic target for drug development. This document summarizes key efficacy and safety findings from clinical trials of several LTB4 receptor antagonists, presents detailed experimental protocols for these trials, and visualizes the LTB4 signaling pathway and experimental workflows.
LTB4 Receptor Signaling Pathway
Leukotriene B4 exerts its pro-inflammatory effects by binding to its G protein-coupled receptors, BLT1 and BLT2. This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and production of inflammatory cytokines. The following diagram illustrates the key steps in the LTB4 signaling pathway.
Caption: LTB4 Receptor Signaling Pathway.
Comparative Efficacy of LTB4 Receptor Antagonists in Clinical Trials
The following tables summarize the quantitative efficacy data from clinical trials of various LTB4 receptor antagonists across different inflammatory conditions.
Table 1: Efficacy of BIIL 284 in Rheumatoid Arthritis
| Endpoint | Placebo (n=86) | BIIL 284 (5 mg/day) (n=85) | BIIL 284 (25 mg/day) (n=86) | BIIL 284 (75 mg/day) (n=85) |
| ACR20 Response (%) | 31.4 | 34.1 | 40.7 | 38.8 |
| ACR50 Response (%) | 12.9 | 12.9 | 15.1 | 16.5 |
| ACR70 Response (%) | 4.7 | 3.5 | 5.8 | 5.9 |
| Data from a 3-month, randomized, double-blind, placebo-controlled trial in patients with active rheumatoid arthritis.[1][2] |
Table 2: Efficacy of LY293111 in Allergen-Induced Asthma
| Endpoint | Placebo (n=12) | LY293111 (112 mg TID) (n=12) | p-value |
| BAL Neutrophils (x10⁶ cells) | 0.09 (0.02-0.43) | 0.04 (0.02-0.15) | <0.05 |
| BAL Neutrophils (%) | 0.80 (0.1-3.6) | 0.35 (0.1-2.0) | <0.05 |
| Data from a double-blind, placebo-controlled, crossover trial in atopic asthmatic subjects.[3] |
Table 3: Efficacy of VML-295 (LY293111) in Psoriasis Relapse
| Outcome | Placebo (n=16) | VML-295 (200 mg BID) (n=15) |
| Number of Patients Relapsed at 8 weeks | 11 | 14 |
| Data from a randomized study on the prevention of relapse in psoriasis.[4] |
Comparative Safety of LTB4 Receptor Antagonists in Clinical Trials
The safety profiles of LTB4 receptor antagonists observed in clinical trials are summarized below.
Table 4: Safety of BIIL 284 in Cystic Fibrosis (24 weeks)
| Adverse Event | Placebo (Adults, n=132; Children, n=74) | BIIL 284 (Adults, n=133; Children, n=81) | p-value |
| Serious Adverse Events (Adults, %) | 21.2 | 36.1 | 0.007 |
| Serious Adverse Events (Children, %) | 22.9 | 29.6 | 0.348 |
| Pulmonary Exacerbations (Adults, %) | 18.2 | 33.1 | 0.005 |
| Pulmonary Exacerbations (Children, %) | 25.7 | 19.8 | 0.38 |
| Data from a randomized, double-blind, placebo-controlled phase 2 trial.[5] |
Experimental Protocols
BIIL 284 in Rheumatoid Arthritis[1][2]
-
Study Design: A 3-month, multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 342 patients with active rheumatoid arthritis.
-
Inclusion Criteria: Diagnosis of RA according to the American College of Rheumatology (ACR) 1987 revised criteria, active disease defined by ≥6 swollen joints and ≥9 tender joints, and either ESR ≥28 mm/h or CRP ≥1.5 mg/dl.
-
Intervention: Patients were randomized to receive oral BIIL 284 at doses of 5 mg, 25 mg, or 75 mg once daily, or placebo.
-
Primary Endpoint: The percentage of patients achieving an ACR20 response at 3 months.
-
Secondary Endpoints: ACR50 and ACR70 responses, changes in the individual components of the ACR response criteria, and safety assessments.
Caption: BIIL 284 Rheumatoid Arthritis Trial Workflow.
LY293111 in Allergen-Induced Asthma[3]
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Patient Population: 12 atopic asthmatic subjects with a documented early and late asthmatic response to an inhaled allergen.
-
Intervention: Subjects received oral LY293111 (112 mg three times daily) or placebo for seven days before an allergen challenge. Each treatment period was separated by a 28-day washout period.
-
Procedures:
-
Allergen Challenge: Inhalation of a dose of allergen known to cause a dual asthmatic response.
-
Bronchoalveolar Lavage (BAL): Performed 24 hours after the allergen challenge to collect airway cells.
-
-
Primary Endpoint: The number of neutrophils in the BAL fluid.
-
Secondary Endpoints: Other BAL fluid cell counts (eosinophils, macrophages, lymphocytes), and concentrations of inflammatory mediators (myeloperoxidase, LTB4, LTC4, interleukins).
Caption: LY293111 Asthma Trial Workflow.
Discussion and Future Directions
The clinical development of LTB4 receptor antagonists has yielded mixed results. While some studies have shown modest efficacy in certain inflammatory conditions, others have failed to meet their primary endpoints or have raised safety concerns.
The trial of BIIL 284 in rheumatoid arthritis, for instance, did not demonstrate a statistically significant improvement in ACR20 response compared to placebo, suggesting that LTB4 may not be a major driver of the inflammatory process in this disease.[1][2] In contrast, the study of LY293111 in allergen-induced asthma showed a significant reduction in neutrophil influx into the airways, indicating a potential role for LTB4 in the neutrophilic inflammation associated with asthma.[3] However, a subsequent study of the same compound (VML-295) in psoriasis did not show efficacy in preventing relapse.[4]
The phase 2 trial of BIIL 284 in cystic fibrosis was terminated early due to an increase in pulmonary-related serious adverse events in the treatment group, highlighting the potential for undesirable outcomes when modulating the inflammatory response in the context of chronic infection.[5]
These findings underscore the complexity of the role of LTB4 in different inflammatory diseases and the challenges in translating preclinical findings to clinical success. Future research should focus on identifying patient populations most likely to respond to LTB4 receptor antagonism, potentially through the use of biomarkers. Further investigation into the differential roles of BLT1 and BLT2 receptors in various disease states may also lead to the development of more targeted and effective therapies.
References
- 1. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a leukotriene B4 receptor antagonist, LY293111, on allergen induced responses in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VML 295 (LY-293111), a novel LTB4 antagonist, is not effective in the prevention of relapse in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized double blind, placebo controlled phase 2 trial of BIIL 284 BS (an LTB4 receptor antagonist) for the treatment of lung disease in children and adults with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of BLT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacokinetic profiles of three prominent BLT1 inhibitors: CP-105,696, BIIL 284, and LY293111. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their preclinical and clinical studies by providing a clear overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
BLT1 Signaling Pathway
The BLT1 receptor, a G-protein coupled receptor (GPCR), is the high-affinity receptor for leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] Activation of BLT1 by LTB4 triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, chemotaxis, degranulation, and cytokine production in inflammatory cells.[1]
Figure 1: Simplified BLT1 signaling pathway.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters of CP-105,696, BIIL 284 (measuring its active metabolite, BIIL 315), and LY293111 in humans following oral administration.
| Parameter | CP-105,696 | BIIL 284 (as BIIL 315) | LY293111 |
| Dose | 5 - 640 mg (single dose) | 25 - 150 mg (once daily) | 200 - 800 mg (twice daily) |
| Tmax (hours) | 3 - 36 | ~4 | Not explicitly stated |
| Cmax | 0.54 - 30.41 µg/mL | Dose-proportional | Dose-proportional |
| AUC | 1337 - 16819 µg·h/mL (AUC0-∞) | Dose-proportional | Dose-proportional |
| Half-life (t1/2) | 289 - 495 hours | 13 hours | Not explicitly stated |
| Bioavailability | High (based on animal data) | Not explicitly stated | Not explicitly stated |
| Metabolism | Minimal urinary excretion of unchanged drug | Prodrug, metabolized to active BIIL 260 and BIIL 315 | Not explicitly stated |
| Protein Binding | >99% | Not explicitly stated | Not explicitly stated |
| Key Findings | Very long half-life suggesting infrequent dosing.[2] | Reaches steady state in 3-4 days. | Well-tolerated with dose-proportional exposure.[1] |
Detailed Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from clinical studies. The general methodologies employed in such studies are outlined below.
In Vivo Pharmacokinetic Study Protocol (General)
A typical in vivo pharmacokinetic study in humans to determine the parameters of a BLT1 inhibitor would follow this general protocol:
-
Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects undergo a screening process to ensure they meet the inclusion criteria and none of the exclusion criteria.
-
Study Design: A randomized, single- or multiple-dose, dose-escalation study design is often employed. A placebo control group is included for comparison.
-
Drug Administration: The BLT1 inhibitor is administered orally as a single dose or as multiple doses over a specified period. The formulation (e.g., capsule, tablet, suspension) and dosing conditions (e.g., fasted or fed state) are standardized.
-
Blood Sampling: Serial blood samples are collected from each subject at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Typical time points might include pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose, with the schedule adjusted based on the anticipated half-life of the compound.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentration of the parent drug and/or its major metabolites in the plasma samples. The method must demonstrate adequate sensitivity, specificity, accuracy, and precision.
-
Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including:
-
Cmax (Maximum Plasma Concentration): The highest observed concentration of the drug in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule. AUC0-t represents the area from time zero to the last measurable concentration, and AUC0-∞ is extrapolated to infinity.
-
t1/2 (Terminal Half-life): The time required for the plasma concentration of the drug to decrease by half during the terminal elimination phase.
-
CL/F (Apparent Oral Clearance): The rate at which the drug is cleared from the body after oral administration.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Figure 2: In vivo pharmacokinetic study workflow.
Conclusion
This guide provides a comparative overview of the pharmacokinetic profiles of three BLT1 inhibitors. CP-105,696 is characterized by its exceptionally long half-life. BIIL 284 is a prodrug with a moderately long-acting active metabolite. LY293111 demonstrates predictable, dose-proportional pharmacokinetics. The choice of inhibitor for a particular research application will depend on the desired dosing frequency, duration of action, and the specific experimental model being used. The provided experimental protocols and workflows offer a foundational understanding of how these critical pharmacokinetic data are generated.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of Moxilubant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a procedural framework for the safe and compliant disposal of Moxilubant hydrochloride (CAS Number: 146957-32-6), a BLT1 antagonist used in research. Due to the limited publicly available data on specific disposal protocols for this compound, this guidance is based on general principles of laboratory chemical waste management, information from available safety data sheets (SDS), and regulations governing pharmaceutical waste.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is crucial to consult the substance's Safety Data Sheet (SDS). The available information for this compound and similar compounds indicates the following potential hazards:
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Eye Irritation : May cause serious eye irritation.
-
Environmental Hazards : May be harmful to aquatic life with long-lasting effects.
Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling should occur in a well-ventilated area.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
-
Pure Compound (Unused/Expired): Unused or expired this compound should be treated as chemical waste. Do not mix it with other waste streams.
-
Contaminated Materials: Items such as gloves, weighing papers, and pipette tips that have come into direct contact with the compound should be considered contaminated waste and segregated.
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected and treated as liquid chemical waste.
Step 2: Waste Collection and Storage
-
Solid Waste:
-
Collect pure this compound and contaminated solid materials in a dedicated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
-
Liquid Waste:
-
Collect solutions in a dedicated, leak-proof, and sealed container.
-
The container must be compatible with the solvent used. Never mix incompatible waste streams.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent(s), and the approximate concentration.
-
Step 3: Disposal Pathway Determination
The following diagram illustrates the decision-making process for determining the appropriate disposal route for this compound waste.
Step 4: Final Disposal
-
Do Not Dispose Down the Drain: Due to its potential harm to aquatic life, this compound and its solutions must not be disposed of down the sewer system.
-
Engage a Licensed Waste Contractor: The collected and properly labeled waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, which will coordinate with a licensed hazardous waste disposal contractor.
-
Incineration: While specific incineration temperatures for this compound are not documented, high-temperature incineration at a licensed facility is a common and effective method for destroying pharmaceutical waste, ensuring the complete breakdown of the active compound.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound is not available in the public domain, the following table outlines the types of information that are essential for a comprehensive disposal and safety plan. Researchers should work with their institution's EHS department to determine if any internal or proprietary data exists.
| Data Point | Value | Significance for Disposal |
| RCRA Hazardous Waste Code | Not currently listed. | Determines if the waste is subject to specific federal disposal regulations under the Resource Conservation and Recovery Act. In the absence of a specific listing, it may be managed as a non-RCRA regulated chemical waste, though local regulations may be more stringent. |
| Aquatic Toxicity (e.g., LC50) | Data not publicly available. | Critical for understanding the environmental impact of an accidental release and reinforces the prohibition of sewer disposal. |
| Biodegradability | Data not publicly available. | Indicates the potential for the compound to persist in the environment. |
| Recommended Incineration Temp. | Data not publicly available. | For hazardous waste, temperatures typically range from 850°C to 1200°C to ensure complete destruction.[1] |
Experimental Protocols
Currently, there are no published, standardized experimental protocols for the specific degradation or disposal of this compound. The development of such protocols would likely involve studies on its chemical stability and degradation under various conditions (e.g., hydrolysis, photolysis, oxidation) to identify effective and safe neutralization methods.
In the absence of such data, the recommended and safest course of action is to treat all this compound waste as hazardous and to arrange for its disposal via a licensed professional waste management service.
References
Essential Safety and Handling Guidance for Moxilubant Hydrochloride
Disclaimer: Specific safety data for Moxilubant hydrochloride is not widely available. The following guidance is based on best practices for handling potentially hazardous pharmaceutical compounds in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new chemical.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is intended to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds are often classified as harmful if swallowed and may cause eye irritation.[1][2][3][4] Therefore, a cautious approach to handling is warranted. The primary routes of exposure to be controlled are inhalation, ingestion, and skin contact.[5]
Engineering controls, such as fume hoods or biological safety cabinets, should be the primary means of controlling airborne contamination.[6] Personal Protective Equipment (PPE) serves as the final barrier to exposure.[5] The selection of PPE should be based on a risk assessment of the specific procedures being performed.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated gloves (e.g., nitrile) is recommended. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated.[5] | Protects against skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Tight-sealing safety goggles or a face shield.[4][5][7] | Protects eyes from splashes and aerosols. |
| Lab Coat/Gown | A disposable, long-sleeved gown made of a material resistant to hazardous drugs.[8] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling powders outside of a containment device or when there is a risk of aerosol generation.[9] | Prevents inhalation of airborne particles. |
| Hair and Shoe Covers | Disposable head and shoe covers should be considered, especially when handling larger quantities or during procedures with a high risk of contamination.[8] | Minimizes the spread of contamination outside of the laboratory. |
Safe Handling and Operational Procedures
Adherence to standard laboratory safety practices is crucial when working with any chemical compound.
Operational Workflow:
-
Preparation:
-
Review the experimental protocol and identify potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered.
-
Verify that engineering controls (e.g., fume hood) are functioning correctly.
-
-
Handling:
-
Handle this compound in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[10]
-
Use non-sparking tools and avoid sources of ignition.[10]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid generating dust, then clean the area. For larger spills, follow your institution's specific spill response procedures.
-
Collect all spill waste in a sealed, labeled container for proper disposal.[11]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.[11]
Table 2: Disposal Guidelines for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[11] Do not dispose of down the drain or in the regular trash. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, gowns) | Place in a sealed bag or container labeled as hazardous waste. |
| Empty Stock Containers | Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label before disposing of the empty container in accordance with institutional guidelines.[12] |
General Disposal Steps for Unused Product:
-
Remove the chemical from its original container if necessary and mix it with an inert, non-combustible absorbent material.
-
Place the mixture in a sealed, leak-proof container.[12][13]
-
Label the container clearly as hazardous waste, including the chemical name.
-
Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste contractor.
Experimental Protocols
Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety committee. These protocols should include:
-
A step-by-step description of the procedure.
-
The quantities of this compound to be used.
-
The specific engineering controls and PPE required for each step.
-
Emergency procedures for spills, exposures, and other incidents.
Logical Relationship of PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. Moxilubant HCl | LTR | Ambeed.com [ambeed.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. ashp.org [ashp.org]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. fda.gov [fda.gov]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
